molecular formula C7H6N4S B1307577 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine CAS No. 874830-88-3

4-(1,3-Thiazol-2-yl)pyrimidin-2-amine

Cat. No.: B1307577
CAS No.: 874830-88-3
M. Wt: 178.22 g/mol
InChI Key: ZYOUDRQLSINHSE-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C7H6N4S and its molecular weight is 178.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-thiazol-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-7-10-2-1-5(11-7)6-9-3-4-12-6/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOUDRQLSINHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=NC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399698
Record name 4-(1,3-thiazol-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874830-88-3
Record name 4-(1,3-thiazol-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Activity of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine: A Technical Guide to a Potent Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of key biological pathways. This technical guide provides an in-depth exploration of the biological activities associated with this heterocyclic core, with a primary focus on its role as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. We will delve into the mechanism of action, structure-activity relationships (SAR), and provide detailed, field-proven protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: The Therapeutic Promise of the Thiazolyl-Pyrimidine Scaffold

The intersection of thiazole and pyrimidine rings creates a unique chemical architecture that has proven to be a fertile ground for the development of targeted therapies. The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine core, in particular, has garnered significant attention for its potent inhibitory activity against various protein kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

Our focus in this guide will be on the anticancer properties of this scaffold, which primarily stem from its ability to inhibit transcriptional CDKs, such as CDK9. By targeting these fundamental regulators of gene expression, 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives can selectively induce apoptosis in cancer cells, which are often highly dependent on the continuous transcription of anti-apoptotic proteins for their survival.

Mechanism of Action: Targeting Transcriptional Addiction in Cancer

The primary mechanism through which 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives exert their anticancer effects is through the inhibition of the positive transcription elongation factor b (P-TEFb), a heterodimer composed of CDK9 and a cyclin partner (T1, T2a, T2b, or K).[1] P-TEFb is a critical regulator of transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II) at the serine 2 position, a key step that allows the polymerase to transition from a paused state to productive elongation of mRNA transcripts.[1]

Cancer cells often exhibit a phenomenon known as "transcriptional addiction," where they become highly reliant on the continuous and elevated expression of certain short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia-1 (Mcl-1).[1] By inhibiting CDK9, 4-(1,3-thiazol-2-yl)pyrimidin-2-amine compounds effectively shut down the transcription of these critical survival genes.[1] The subsequent depletion of anti-apoptotic proteins like Mcl-1 tips the cellular balance towards apoptosis, leading to programmed cell death in malignant cells.[1]

CDK9_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTEFb P-TEFb (CDK9/Cyclin T) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 of CTD mRNA mRNA transcripts (e.g., Mcl-1, c-Myc) DNA DNA RNAPII->DNA Binds to promoter DNA->mRNA Transcription Elongation Mcl1 Mcl-1 Protein (Anti-apoptotic) mRNA->Mcl1 Translation BaxBak Bax/Bak (Pro-apoptotic) Mcl1->BaxBak Inhibits Apoptosis Apoptosis BaxBak->Apoptosis Induces Inhibitor 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Derivative Inhibitor->PTEFb Inhibits

Figure 1: Mechanism of Action of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Derivatives.

Structure-Activity Relationship (SAR): Fine-Tuning Potency and Selectivity

The biological activity of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold can be significantly modulated by substitutions at various positions. Understanding the SAR is crucial for the rational design of potent and selective inhibitors.

  • Anilino Moiety at C2 of Pyrimidine: The nature of the substituent on the aniline ring plays a critical role in determining both potency and selectivity. Bulky substituents at the meta-position of the aniline ring can enhance CDK9 potency and selectivity over other kinases like CDK2.[1] This is attributed to the greater flexibility of the CDK9 ATP-binding pocket, which can accommodate these larger groups.[2]

  • C5 Position of Pyrimidine: Modifications at the C5 position of the pyrimidine ring also have a profound impact on activity. The introduction of a cyano group at this position has been shown to be favorable for CDK9 inhibition.[2]

  • Thiazole Ring: The thiazole moiety itself is a key pharmacophoric element. The 2-amino group on the thiazole can form important hydrogen bond interactions within the kinase active site.[3]

The following table summarizes the inhibitory activities of representative 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives against CDK9 and CDK2, highlighting the impact of different substitutions.

Compound IDR (Anilino Substituent)CDK9 IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK2/CDK9)
12u m-homopiperazine7>560>80
20a 4-sulfamoylphenyl94~0.4

Data adapted from published studies.[1][4]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives, a series of well-established in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (CDK9-Glo™ Assay)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of CDK9. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[5][6][7][8][9]

Principle: The amount of ADP formed is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. A decrease in luminescence in the presence of the test compound indicates inhibition of CDK9.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer containing CDK9/Cyclin T1 enzyme and the appropriate substrate (e.g., a peptide substrate).

    • Serially dilute the test compound in DMSO, and then further dilute in the kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X enzyme/substrate solution to each well.

    • Add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the respective wells.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start ReagentPrep Reagent Preparation (Enzyme, Substrate, Compound) Start->ReagentPrep KinaseReaction Kinase Reaction (Incubate with ATP) ReagentPrep->KinaseReaction StopDeplete Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) KinaseReaction->StopDeplete SignalGeneration Signal Generation (Add Kinase Detection Reagent) StopDeplete->SignalGeneration Readout Measure Luminescence SignalGeneration->Readout Analysis Data Analysis (Calculate IC50) Readout->Analysis End End Analysis->End

Figure 2: Workflow for the In Vitro CDK9-Glo™ Kinase Inhibition Assay.
Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health and growth.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT116, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the cells for 72 hours.

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Western Blot Analysis of Mcl-1 and Phospho-RNA Polymerase II

Western blotting is used to detect the levels of specific proteins in a cell lysate. This is crucial for confirming the on-target effect of the CDK9 inhibitor in a cellular context.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Step-by-Step Protocol:

  • Cell Lysis:

    • Treat cancer cells with the test compound at various concentrations for a specified time (e.g., 6-24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11][12]

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10][13]

    • Incubate the membrane with primary antibodies against Mcl-1, phospho-RNA Polymerase II (Ser2), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein levels to the loading control to determine the relative changes in protein expression upon compound treatment.

Conclusion and Future Directions

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. Its ability to potently and selectively inhibit CDK9 provides a clear mechanism for inducing apoptosis in cancer cells that are dependent on the continuous transcription of survival proteins. The structure-activity relationships discussed herein offer a roadmap for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Optimizing Selectivity: Further refining the scaffold to achieve even greater selectivity for CDK9 over other CDKs and kinases to minimize off-target effects.

  • Exploring Combination Therapies: Investigating the synergistic effects of these CDK9 inhibitors with other anticancer agents, such as Bcl-2 inhibitors or standard chemotherapy.

  • Overcoming Resistance: Understanding and addressing potential mechanisms of resistance to CDK9 inhibition.

  • Expanding Therapeutic Applications: While the primary focus has been on oncology, the diverse biological activities of related heterocyclic compounds suggest that derivatives of this scaffold may have potential in other therapeutic areas, such as inflammatory and infectious diseases.

The in-depth technical guidance and protocols provided in this document are intended to empower researchers to effectively explore the rich biological landscape of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold and to accelerate the translation of these promising compounds into novel therapies.

References

  • Chohan, T. H., et al. (2016). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(4), 1572-1593.
  • Geyer, M., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 56(1), 199-210.
  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859.
  • Li, Z., et al. (2020). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 63(15), 8275-8294.
  • Bio-Rad Laboratories. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Zheng, X., et al. (2014). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Molecular Modeling, 20(8), 2367.
  • Youssef, M. S. K., et al. (2000). Reactions of 4-(2-Aminothiazole-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline.
  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazole-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 229-237.
  • Zhang, H., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. RSC Advances, 8(30), 16757-16768.
  • Abdel-Wahab, B. F., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(5), 734.
  • SignalChem. (n.d.). CDK9/CyclinK, Active. Retrieved from [Link]

  • Al-Otaibi, A. M., et al. (2021).
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine, a heterocyclic compound of significant interest to the scientific and drug development communities. We will delve into its chemical identity, synthesis strategies, physicochemical properties, and explore its potential as a scaffold in medicinal chemistry, particularly in the development of novel therapeutics.

Chemical Identity and Nomenclature

The compound at the core of this guide is systematically identified by the following nomenclature and registry number:

  • IUPAC Name: 4-(1,3-thiazol-2-yl)pyrimidin-2-amine[1]

  • CAS Number: 874830-88-3[1]

For clarity and consistency, the IUPAC name and CAS number will be used throughout this document.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4-(1,3-thiazol-2-yl)pyrimidin-2-amine
CAS Number 874830-88-3
Molecular Formula C₇H₆N₄S
Synonyms 4-(thiazol-2-yl)pyrimidin-2-amine, 4-(1,3-thiazol-2-yl)pyrimidine-2-ylamine

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="N"]; C5 [label="C"]; N1 [label="N"]; N2 [label="N"]; S1 [label="S"]; N3 [label="N"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; N4 [label="NH2"];

// Pyrimidine Ring C1 -- N1 [label=""]; N1 -- C2 [label=""]; C2 -- N2 [label=""]; N2 -- C3 [label=""]; C3 -- C5 [label=""]; C5 -- C1 [label=""];

// Thiazole Ring C3 -- C4 [label=""]; C4 -- S1 [label=""]; S1 -- C5 [label=""];

// Substituents C2 -- N4 [label=""]; C1 -- H1[label=""]; C5 -- H2[label=""]; C4 -- H3[label=""]; N3 -- H4[label=""]; N3 -- H5[label=""]; }

Figure 1: Chemical structure of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine.

The Thiazole-Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of pyrimidine and thiazole rings creates a scaffold of considerable interest in drug discovery. Both individual heterocycles are prevalent in biologically active molecules. Pyrimidine is a core component of nucleobases, while the thiazole ring is found in vitamin B1 (thiamine) and numerous pharmaceuticals. The combined thiazolopyrimidine core has been investigated for a wide range of therapeutic applications, including:

  • Anticancer agents: Derivatives of this scaffold have shown potential as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[2][3][4]

  • Antimicrobial and antiviral activity: The unique electronic and structural features of thiazolopyrimidines make them attractive candidates for the development of new anti-infective agents.

  • Anti-inflammatory properties: Certain derivatives have demonstrated the ability to modulate inflammatory pathways.

The 2-amino-4-substituted pyrimidine motif, in particular, is a well-established pharmacophore in kinase inhibitor design, capable of forming key hydrogen bond interactions within the ATP-binding pocket of these enzymes.

Synthesis Strategies

While a specific, detailed synthesis protocol for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of analogous 2,4-disubstituted pyrimidines. A common and effective strategy involves the condensation of a guanidine derivative with a suitable β-ketoester or its equivalent.

A proposed synthetic pathway is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Thiazole_Ketone 1-(1,3-Thiazol-2-yl)ethan-1-one Enaminone 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one Thiazole_Ketone->Enaminone Condensation DMFDMA N,N-Dimethylformamide dimethyl acetal (DMF-DMA) DMFDMA->Enaminone Guanidine Guanidine Target_Molecule 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Guanidine->Target_Molecule Enaminone->Target_Molecule Cyclization

Figure 2: Proposed synthetic workflow for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one (Enaminone Intermediate)

  • To a solution of 1-(1,3-Thiazol-2-yl)ethan-1-one in an appropriate solvent (e.g., toluene or xylene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude enaminone can be purified by crystallization or column chromatography.

Causality: The reaction with DMF-DMA converts the starting ketone into a more reactive enaminone, which is an excellent precursor for the subsequent cyclization step to form the pyrimidine ring.

Step 2: Synthesis of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine

  • Dissolve the enaminone intermediate and guanidine (or a salt thereof, such as guanidine hydrochloride, with a base like sodium ethoxide) in a suitable solvent (e.g., ethanol, isopropanol).

  • Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination. The expected spectral data should be consistent with the proposed structure of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine.

Physicochemical Properties and Characterization

The physicochemical properties of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine are crucial for its handling, formulation, and biological activity assessment. While comprehensive experimental data is not widely published, predicted properties and expected characterization data are presented below.

Table 2: Predicted Physicochemical Properties
PropertyPredicted Value/Information
Molecular Weight 178.22 g/mol
LogP ~1.5 (Predicted)
Solubility Expected to be soluble in organic solvents like DMSO and methanol.
Appearance Likely a solid at room temperature.
Expected Spectroscopic Data:
  • ¹H NMR: The spectrum should exhibit characteristic signals for the protons on the pyrimidine and thiazole rings, as well as a signal for the amino group protons.

  • ¹³C NMR: The spectrum will show distinct peaks for each of the seven carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for N-H stretching of the amine group, C=N and C=C stretching of the aromatic rings, and C-S stretching of the thiazole ring.

Potential Applications in Drug Discovery

The structural features of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine make it a compelling candidate for further investigation in several therapeutic areas.

Kinase Inhibition

The 2-aminopyrimidine core is a well-known "hinge-binding" motif in many kinase inhibitors. This part of the molecule can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The thiazole group at the 4-position can be directed towards the solvent-exposed region of the ATP-binding site, providing a vector for further chemical modification to enhance potency and selectivity.

Kinase_Binding cluster_kinase Kinase ATP Binding Pocket cluster_molecule 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Hinge Hinge Region (Backbone NH) Solvent_Front Solvent-Exposed Region Aminopyrimidine 2-Aminopyrimidine Moiety Aminopyrimidine->Hinge Hydrogen Bonding Thiazole Thiazole Moiety Thiazole->Solvent_Front Interaction & Derivatization Site

Figure 3: Conceptual diagram of the binding mode of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine in a kinase active site.

Given the established role of related thiazole-pyrimidine derivatives as CDK inhibitors, it is highly probable that 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine could serve as a foundational scaffold for the development of novel anticancer agents targeting various kinases implicated in tumor progression.

Other Therapeutic Areas

Beyond oncology, the thiazole-pyrimidine scaffold has been explored for its potential in treating:

  • Inflammatory Diseases: By targeting kinases involved in inflammatory signaling pathways.

  • Infectious Diseases: As a core for the development of novel antibacterial and antifungal agents.[5]

  • Neurological Disorders: Certain kinase inhibitors have shown promise in the treatment of neurodegenerative diseases.

Future Directions and Conclusion

4-(1,3-Thiazol-2-yl)pyrimidin-2-amine represents a valuable building block for medicinal chemistry and drug discovery. The proposed synthesis is feasible and provides a basis for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Future research should focus on:

  • Optimized Synthesis and Characterization: Developing and publishing a detailed, robust, and scalable synthesis protocol, along with comprehensive characterization data.

  • Biological Screening: A broad biological screening of the compound against a panel of kinases and other relevant biological targets to identify potential therapeutic applications.

  • Structural Biology: Co-crystallization of the compound with its biological targets to elucidate the precise binding mode and guide further rational drug design.

References

  • PubChem. 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine. Available from: [Link]

  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. Available from: [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res, 16(1), e124907. Available from: [Link]

  • Shi, H. B., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o259. Available from: [Link]

  • Rida, S. M., et al. (1996). Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. Pharmazie, 51(12), 927-31. Available from: [Link]

  • Plech, T., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(17), 5190. Available from: [Link]

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The Ascendance of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged Scaffold" Concept and the Rise of a New Contender

In the landscape of medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of a diverse range of therapeutic agents. These scaffolds often possess favorable pharmacokinetic properties and synthetic accessibility, making them highly attractive starting points for drug discovery programs. The 2-aminopyrimidine ring, a well-established pharmacophore, has long been recognized for its ability to mimic the purine core of ATP, enabling it to interact with the hinge region of numerous protein kinases. The strategic fusion of this pyrimidine core with a 1,3-thiazole ring has given rise to the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold, a modern and highly effective framework that has demonstrated significant potential, particularly in the realm of oncology. This guide will provide a comprehensive overview of this privileged scaffold, from its synthesis and biological activities to detailed experimental protocols and future perspectives.

Synthetic Strategies: Building the Core

The construction of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold can be achieved through several synthetic routes. A common and effective approach involves a multi-step synthesis that begins with the formation of the thiazole ring, followed by the construction of the pyrimidine ring.

General Synthetic Workflow

The synthesis generally proceeds through the following key steps:

  • Thiazole Ring Formation: This is typically achieved via a Hantzsch thiazole synthesis or a related condensation reaction. For instance, the reaction of a thiourea derivative with an α-haloketone is a widely used method.

  • Pyrimidine Ring Construction: The pre-formed thiazole-containing building block is then subjected to a cyclocondensation reaction with a suitable three-carbon synthon to form the pyrimidine ring. A common method involves the reaction of a thiazolyl-guanidine derivative with a β-ketoester.

Below is a representative synthetic scheme illustrating a common pathway to the core scaffold.

G cluster_0 Step 1: Thiazole Synthesis cluster_1 Step 2: Pyrimidine Annulation Thiourea Thiourea ThiazoleIntermediate 2-Aminothiazole Intermediate Thiourea->ThiazoleIntermediate Hantzsch Synthesis AlphaHaloKetone α-Haloketone AlphaHaloKetone->ThiazoleIntermediate GuanidineFormation Guanidine Formation ThiazoleIntermediate->GuanidineFormation ThiazolylGuanidine Thiazolyl Guanidine GuanidineFormation->ThiazolylGuanidine Cyclocondensation Cyclocondensation ThiazolylGuanidine->Cyclocondensation BetaKetoester β-Ketoester BetaKetoester->Cyclocondensation CoreScaffold 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Cyclocondensation->CoreScaffold G cluster_0 G1 Phase MitogenicStimuli Mitogenic Stimuli CyclinD_CDK46 Cyclin D-CDK4/6 MitogenicStimuli->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F S_Phase_Entry S-Phase Entry & Cell Proliferation Rb->S_Phase_Entry inhibits pRb p-Rb (Inactive) pRb->S_Phase_Entry releases E2F E2F->S_Phase_Entry promotes Inhibitor 4-(Thiazol-2-yl)pyrimidin- 2-amine Derivative Inhibitor->CyclinD_CDK46 inhibits

Caption: Simplified signaling pathway of CDK4/6 inhibition leading to G1 cell cycle arrest.

  • CDK9 Inhibition: The scaffold has also yielded potent inhibitors of CDK9. [1]CDK9, in complex with cyclin T, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation. [1]Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and induces apoptosis in cancer cells. [1]

Other Kinase Targets

Beyond CDKs, derivatives of this scaffold have shown inhibitory activity against a range of other kinases, including:

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Inhibition of Aurora kinases can lead to defects in chromosome segregation and ultimately, cell death. [2]* KDR (VEGFR-2): This is a receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [3][4]

Structure-Activity Relationship (SAR) Studies

The versatility of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold allows for systematic modifications at several positions to optimize potency, selectivity, and pharmacokinetic properties. [5][6]

Position of Modification General Observations Impact on Activity
2-Amino Group of Pyrimidine Substitution with aryl or heteroaryl groups is common. The nature and substitution pattern of this ring significantly influence kinase selectivity and potency. Often crucial for establishing key hydrogen bonding interactions in the kinase hinge region.
5-Position of Pyrimidine Introduction of small alkyl or halogen substituents can enhance potency and selectivity. Can modulate the electronic properties of the pyrimidine ring and influence binding affinity.

| Thiazole Ring | Substitution at the 4- and 5-positions of the thiazole ring can be explored to improve activity and physicochemical properties. | Can provide additional interactions with the kinase active site and improve solubility and metabolic stability. |

Therapeutic Applications and Future Perspectives

The primary therapeutic application of compounds derived from the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold is in the field of oncology . [7][8][1]The potent and often selective inhibition of key kinases involved in cell cycle progression and survival makes these compounds promising candidates for cancer therapy. [7][8][1]Several derivatives have demonstrated significant anti-proliferative activity in various cancer cell lines and have shown efficacy in in vivo tumor models. [7][8][1] The modular nature of this scaffold also opens up possibilities for its application in other therapeutic areas where kinase dysregulation is implicated, such as inflammatory diseases and neurodegenerative disorders. Future research will likely focus on:

  • Improving Kinase Selectivity: To minimize off-target effects and enhance the therapeutic window.

  • Optimizing Pharmacokinetic Properties: To develop orally bioavailable drugs with favorable metabolic profiles.

  • Exploring Novel Targets: To expand the therapeutic potential of this privileged scaffold beyond oncology.

Experimental Protocols

Synthesis of a Representative 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Derivative

Synthesis of N-(pyridin-2-yl)-4-(thiazol-2-yl)pyrimidin-2-amine

This protocol is a generalized representation based on common synthetic strategies.

Step 1: Synthesis of 2-aminothiazole

  • To a solution of thiourea (1.0 eq) in ethanol, add 2-chloroacetaldehyde (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-aminothiazole.

Step 2: Synthesis of 2-guanidinothiazole

  • To a solution of 2-aminothiazole (1.0 eq) in dimethylformamide (DMF), add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) and triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purify the crude product by column chromatography to obtain the Boc-protected guanidinothiazole.

  • Deprotect the Boc groups using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield 2-guanidinothiazole.

Step 3: Synthesis of N-(pyridin-2-yl)-4-(thiazol-2-yl)pyrimidin-2-amine

  • To a solution of 2-guanidinothiazole (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 eq).

  • Add a catalytic amount of a base, such as sodium ethoxide.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the final product.

In Vitro Kinase Inhibition Assay

CDK4/Cyclin D1 Inhibition Assay

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add a solution of CDK4/Cyclin D1 enzyme and the substrate (e.g., a peptide derived from the Rb protein).

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution of EDTA.

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Cell Proliferation Assay

MTT Assay

  • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth. [1]

Conclusion

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold has firmly established itself as a privileged framework in medicinal chemistry. Its synthetic tractability, coupled with its ability to potently and selectively modulate the activity of a diverse range of protein kinases, underscores its immense therapeutic potential. As our understanding of the molecular drivers of disease continues to expand, this versatile scaffold is poised to be a cornerstone in the development of the next generation of targeted therapies. The ongoing exploration of its chemical space will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles, offering new hope for patients with cancer and other debilitating diseases.

References

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  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]

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  • Various Authors. (2024). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. Medicinal Chemistry Research, 33(1), 1-13. [Link]

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  • Various Authors. (2011). 4-{4-Cyclopropyl-5-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o259. [Link]

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Unmasking the Molecular Culprits: A Technical Guide to Target Identification and Validation for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a range of biological activities, most notably as potent kinase inhibitors. The journey from a promising chemical entity to a validated therapeutic hinges on the precise identification and rigorous validation of its molecular target(s). This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to navigate the complex process of target deconvolution for this specific class of compounds. We will dissect field-proven experimental strategies, from unbiased, discovery-phase techniques to hypothesis-driven validation assays, emphasizing the causal logic behind experimental choices and the establishment of self-validating systems to ensure scientific integrity.

Introduction: The 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Scaffold - A Kinase-Centric Pharmacophore

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine core is a bioisostere of other well-known kinase-binding motifs. Its inherent structural features, including hydrogen bond donors and acceptors, and a rigid, planar geometry, allow for favorable interactions within the ATP-binding pocket of various kinases. Notably, derivatives of this scaffold have been successfully developed as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle and validated targets in oncology.[1] Beyond CDK4/6, this scaffold has been explored for its activity against other kinases like CDK9 and has also been investigated in the context of glucokinase (GK) activation, highlighting its chemical tractability and diverse biological potential.[2][3]

Given this precedent, any new derivative of this scaffold warrants a thorough investigation of its kinase inhibitory profile. However, a truly comprehensive target identification strategy must remain unbiased to uncover potentially novel mechanisms of action or off-target effects that could be critical for understanding both efficacy and toxicity.

Phase 1: Unbiased Target Identification - Casting a Wide Net

The initial phase of target identification aims to generate a list of potential protein interactors without preconceived bias. For the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold, two powerful and complementary approaches are chemical proteomics and computational prediction.

Chemical Proteomics: Fishing for Targets in their Native Environment

Chemical proteomics utilizes a modified version of the small molecule as a "bait" to capture its interacting proteins directly from a complex biological sample, such as a cell lysate or even in living cells.[4] This approach provides a snapshot of the compound's interactions in a physiologically relevant context.[5]

A robust method involves creating a chemical probe that incorporates three key features: the core 4-(1,3-thiazol-2-yl)pyrimidin-2-amine structure, a photo-reactive group (e.g., diazirine or benzophenone), and a bio-orthogonal handle (e.g., an alkyne or azide) for "click" chemistry.[6][7]

G cluster_synthesis Probe Synthesis cluster_incubation Cellular Incubation & Crosslinking cluster_lysis Lysis & Bioconjugation cluster_capture Affinity Capture & Digestion cluster_analysis Mass Spectrometry & Data Analysis Probe Synthesize Probe: 1. Core Scaffold 2. Photo-reactive group 3. Click handle (Alkyne) Incubate Incubate probe with live cells or lysate Probe->Incubate UV UV Irradiation (365 nm) Covalent crosslinking to target proteins Incubate->UV Lysis Cell Lysis UV->Lysis Click Click Chemistry: Add Biotin-Azide Lysis->Click Capture Streptavidin Bead Affinity Capture Click->Capture Wash Wash to remove non-specific binders Capture->Wash Digest On-bead Trypsin Digestion Wash->Digest LCMS LC-MS/MS Analysis of Peptides Digest->LCMS Data Database Search & Quantitative Proteomics (Identify & Quantify Proteins) LCMS->Data Hits Candidate Target List Data->Hits

Caption: Photo-Affinity Labeling Workflow.

Detailed Protocol: Photo-Affinity Labeling and Click Chemistry

  • Probe Synthesis: Synthesize a derivative of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine compound. The key is to add the photo-reactive and click moieties at a position that is not critical for target binding, as determined by preliminary Structure-Activity Relationship (SAR) data.

  • Cell Treatment: Incubate cultured cancer cells (e.g., a panel of breast cancer lines like MCF-7 if CDK4/6 is a suspected target) with the probe. A crucial control is a parallel incubation with the parent compound in excess to competitively block specific binding sites.

  • Photo-Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) to activate the photo-reactive group, forming a covalent bond between the probe and its binding partners.[7]

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Click Reaction: Add a reporter tag, such as biotin-azide, to the cell lysate. The alkyne on the probe will "click" with the azide on the biotin, attaching a biotin tag to the probe-protein complexes.[3]

  • Affinity Purification: Incubate the lysate with streptavidin-coated magnetic beads. The high affinity of biotin for streptavidin will selectively pull down the probe-bound proteins.[8]

  • Washing: Perform stringent washes to remove non-specifically bound proteins. This is a critical step for reducing background noise.

  • On-Bead Digestion: Elute the bound proteins or, more commonly, perform on-bead digestion with trypsin to cleave the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the peptide sequences using a protein database. The key to identifying true targets is quantitative comparison: true targets should be significantly enriched in the probe-treated sample compared to the control (probe + excess parent compound).

Causality Behind Experimental Choices: The use of a photo-reactive group creates a covalent bond, which allows for the capture of even transient or weak interactions that might be lost during standard affinity pull-downs.[9] The "click" chemistry handle is small and bio-inert, minimizing steric hindrance that could interfere with the natural binding of the compound. The competitive binding control is the cornerstone of this experiment's self-validating system; a protein that is significantly less abundant in the competitively-bound sample is a high-confidence candidate.

Computational Target Prediction: An In Silico Approach

Computational methods offer a rapid and cost-effective way to screen vast libraries of known protein structures and predict potential binding partners.[10] For the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold, two particularly useful techniques are molecular docking and pharmacophore modeling.

G cluster_ligand Ligand Preparation cluster_pharma Pharmacophore Modeling cluster_docking Molecular Docking cluster_output Output Ligand Generate 3D conformer of 4-(thiazolyl)pyrimidinamine derivative Pharma_Gen Generate Pharmacophore Model (H-bond donors/acceptors, aromatic rings, etc.) Ligand->Pharma_Gen Pharma_Screen Screen Protein Database (e.g., PDB) with Pharmacophore Model Pharma_Gen->Pharma_Screen Docking Molecular Docking of Ligand against hit proteins from Pharmacophore screen Pharma_Screen->Docking Scoring Analyze Binding Poses and Calculate Binding Affinity Scores Docking->Scoring Rank Ranked list of Potential Targets Scoring->Rank

Caption: In Silico Target Prediction Workflow.

Detailed Protocol: In Silico Target Prediction

  • Ligand Preparation: Generate a high-quality 3D structure of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivative of interest. This involves generating the correct tautomeric and protonation states.

  • Pharmacophore Model Generation: Based on the ligand's structure, create a pharmacophore model that defines the essential 3D arrangement of chemical features required for binding (e.g., hydrogen bond acceptors, hydrogen bond donors, aromatic rings).

  • Pharmacophore Screening: Use the pharmacophore model to search a database of protein structures (like the Protein Data Bank - PDB) to find proteins with binding sites that can accommodate these features. This step rapidly filters down the entire proteome to a manageable number of potential targets.

  • Molecular Docking: For the proteins identified in the pharmacophore screen, perform molecular docking.[11] This involves computationally placing the ligand into the binding site of each protein in various orientations and conformations to find the best fit.[12]

  • Scoring and Analysis: The docking results are ranked based on a scoring function that estimates the binding affinity (e.g., kcal/mol).[12] The binding poses of the top-ranked proteins are visually inspected to ensure that the interactions are chemically sensible (e.g., appropriate hydrogen bonds, hydrophobic contacts).

  • Candidate List Generation: Compile a ranked list of potential targets based on the docking scores and interaction analysis.

Causality Behind Experimental Choices: This dual approach is more powerful than either method alone. Pharmacophore screening is fast and efficient for initial filtering, while the more computationally intensive molecular docking provides a more detailed and accurate prediction of the binding mode and affinity for the shortlisted candidates.[13] This creates a prioritized list of targets for subsequent experimental validation.

Phase 2: Target Validation - From Candidates to Confirmed Targets

Once a list of candidate targets is generated, the next crucial phase is to validate them. This involves a tiered approach, moving from simple, direct biochemical assays to more complex cell-based and in vivo models.[14]

Tier 1: Biochemical Assays - Proving Direct Interaction and Inhibition

Biochemical assays are essential for confirming a direct interaction between the compound and the purified target protein, and for quantifying the functional consequence of this interaction (e.g., enzyme inhibition).[15]

Given the prevalence of kinase targets for this scaffold, a kinase inhibition assay is a primary validation step.

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagents: Purified, active CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes, the substrate protein (e.g., a fragment of Retinoblastoma protein, Rb), ATP, and the compound of interest.

  • Reaction Setup: In a multi-well plate, set up reactions containing the kinase, substrate, and ATP in a suitable buffer.

  • Compound Addition: Add the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivative at a range of concentrations (e.g., a 10-point serial dilution). Include a no-inhibitor control (DMSO vehicle) and a positive control (a known CDK4/6 inhibitor like Palbociclib).

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ assay, for example, converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Less kinase activity (due to inhibition) results in less ADP, and therefore a lower light signal.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality Behind Experimental Choices: This assay provides direct, quantitative evidence of target engagement and functional modulation.[15] Using purified components isolates the interaction to just the compound and the target protein, eliminating confounding factors from a cellular environment. Determining the IC50 is a critical metric for ranking compound potency and guiding further optimization.

Parameter Description Typical Value for Potent Inhibitor
IC50 (CDK4/Cyclin D1) Concentration for 50% inhibition of CDK4< 100 nM
IC50 (CDK6/Cyclin D1) Concentration for 50% inhibition of CDK6< 100 nM
Selectivity Ratio of IC50 for off-target kinases vs. target kinases> 100-fold

Table 1: Key parameters from biochemical kinase assays.

Tier 2: Cell-Based Assays - Confirming Target Engagement in a Biological System

Cell-based assays are critical to confirm that the compound can enter cells, engage its target, and elicit a biological response.[16] These assays measure downstream effects of target modulation.[17]

CDK4/6 inhibitors are known to block the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the cell from progressing from the G1 to the S phase of the cell cycle.[18][19]

G Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Synthesis Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates Compound 4-(thiazolyl)pyrimidinamine Compound Compound->CDK46 Inhibits E2F E2F Transcription Factors Rb->E2F Sequesters pRb p-Rb (Phosphorylated) pRb->E2F Releases G1S G1/S Phase Progression (Cell Proliferation) E2F->G1S Activates

Caption: Simplified CDK4/6-Rb Signaling Pathway.

Detailed Protocol: Western Blot for Rb Phosphorylation

  • Cell Culture and Treatment: Plate an Rb-proficient cancer cell line (e.g., MCF-7) and treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50).

  • Protein Extraction: After a suitable incubation period (e.g., 24 hours), lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated Rb (e.g., at Ser780). Also, probe for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A successful CDK4/6 inhibitor will show a dose-dependent decrease in the p-Rb/total Rb ratio.

Causality Behind Experimental Choices: This experiment directly measures the downstream consequence of target engagement. A reduction in Rb phosphorylation provides strong evidence that the compound is inhibiting CDK4/6 within the cell, linking the biochemical activity to a cellular outcome.[14]

Detailed Protocol: Cell Proliferation/Viability Assay (e.g., MTS or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for an extended period (e.g., 72 hours).

  • Reagent Addition: Add a reagent that measures cell viability. For example, MTS is converted by metabolically active cells into a colored formazan product, while CellTiter-Glo® measures ATP levels as an indicator of viable cells.

  • Signal Measurement: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Causality Behind Experimental Choices: This assay provides a functional readout of the compound's overall effect on the cancer cells.[20] While not target-specific on its own, when combined with the p-Rb western blot data, a correlation between inhibition of proliferation and inhibition of the CDK4/6 pathway provides strong validation.

Tier 3: In Vivo Models - Assessing Efficacy in a Preclinical Setting

The final step in preclinical target validation is to demonstrate that the compound can inhibit its target and affect disease progression in a living organism.[12] Mouse xenograft models are a standard approach for oncology indications.[21]

Detailed Protocol: Mouse Xenograft Efficacy Study

  • Model Establishment: Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.[21]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, compound at one or more doses). Administer the compound via a clinically relevant route (e.g., oral gavage) on a defined schedule.[22]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Body weight is a key indicator of toxicity.

  • Endpoint Analysis: At the end of the study, excise the tumors. A portion can be flash-frozen for pharmacodynamic (PD) marker analysis (e.g., western blot for p-Rb) and another portion fixed for histological analysis.

  • Data Analysis: Compare the tumor growth curves between the vehicle and treated groups. A significant reduction in tumor growth in the treated group indicates in vivo efficacy.

Causality Behind Experimental Choices: This is the ultimate test of a drug candidate's preclinical potential. It integrates pharmacokinetics (absorption, distribution, metabolism, excretion) with pharmacodynamics. Demonstrating not only tumor growth inhibition but also modulation of the target (e.g., reduced p-Rb in the excised tumors) provides the most definitive validation, linking the molecular mechanism to a therapeutic outcome.[23]

Conclusion: A Self-Validating, Multi-Faceted Approach

The identification and validation of the molecular target for a 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivative is not a linear process but an iterative cycle of hypothesis generation and testing. By integrating unbiased discovery methods like chemical proteomics with hypothesis-driven biochemical, cellular, and in vivo assays, researchers can build a robust, self-validating data package. Each step in this workflow is designed to answer a specific question, with the results of one experiment informing the design of the next. This rigorous, evidence-based approach is paramount to de-risking the drug development process and is essential for successfully translating a promising chemical scaffold into a novel therapeutic agent.

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The Emergence of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Analogs as Potent Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Oncology Drug Discovery

The relentless pursuit of novel and effective anticancer therapeutics has led researchers down a multitude of chemical avenues. Among these, the heterocyclic scaffold of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine has emerged as a "privileged structure" in medicinal chemistry. Its inherent structural features, including the nitrogen-rich pyrimidine ring and the versatile thiazole moiety, provide a unique three-dimensional arrangement that allows for diverse interactions with various biological targets implicated in cancer progression. This guide provides an in-depth technical exploration of this chemical class, elucidating its synthesis, multifaceted mechanisms of action, structure-activity relationships, and the key experimental protocols for its evaluation. The thiazole moiety, in particular, is a cornerstone in the design of anticancer drugs, with the nitrogen atom's ability to form crucial hydrogen bonds with target proteins.[1][2] The clinical success of thiazole-containing drugs like Dasatinib and Ixazomib has further spurred research into novel thiazole derivatives with enhanced efficacy and favorable pharmacokinetic profiles.[2]

Multifaceted Mechanisms of Action: Targeting Key Cancer Pathways

The anticancer prowess of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine analogs stems from their ability to engage with and modulate multiple critical pathways that drive tumorigenesis. This multi-targeted approach is a significant advantage in combating the complexity and heterogeneity of cancer. The primary mechanisms of action identified for this class of compounds include the inhibition of Topoisomerase II, Cyclin-Dependent Kinase 9 (CDK9), and tubulin polymerization.

Topoisomerase II Inhibition: Inducing DNA Damage and Apoptosis

Topoisomerase II (Topo II) is a vital enzyme responsible for resolving DNA topological challenges that arise during replication, transcription, and chromosome segregation.[3] It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[4][5] Certain 4-(1,3-thiazol-2-yl)pyrimidin-2-amine analogs act as Topo II inhibitors, disrupting this catalytic cycle and leading to the accumulation of DNA double-strand breaks, which ultimately triggers apoptotic cell death in cancer cells.

Key Downstream Signaling Events:

  • DNA Damage Response (DDR): The accumulation of double-strand breaks activates the DDR pathway, leading to the phosphorylation of H2AX (γH2AX) and the recruitment of DNA repair proteins.

  • Cell Cycle Arrest: The DDR activation triggers cell cycle checkpoints, primarily at the G2/M phase, to prevent the propagation of damaged DNA.[5]

  • Apoptosis Induction: If the DNA damage is irreparable, the cell is directed towards apoptosis through the activation of pro-apoptotic proteins like p53 and the subsequent activation of the caspase cascade.

Diagram: Topoisomerase II Inhibition Workflow

TopoII_Inhibition_Workflow cluster_assay Topoisomerase II Decatenation Assay kDNA Catenated kDNA (Substrate) Reaction Reaction Mixture kDNA->Reaction TopoII Topoisomerase II Enzyme TopoII->Reaction Compound Thiazolyl-pyrimidine Analog Compound->Reaction ATP ATP ATP->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop Stop Reaction (SDS) Incubation->Stop ProteinaseK Proteinase K Digestion Stop->ProteinaseK Gel Agarose Gel Electrophoresis ProteinaseK->Gel Visualize Visualize under UV Light Gel->Visualize Analysis Analyze Decatenation Inhibition Visualize->Analysis

Caption: Workflow for assessing Topoisomerase II inhibition.

CDK9 Inhibition: A Transcriptional Wrench in Cancer's Machinery

Cyclin-Dependent Kinase 9 (CDK9) is a key player in the regulation of transcription.[6][7] As part of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transition from transcription initiation to elongation.[8] Many cancers are dependent on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, for their survival.[6][7] Analogs of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine have been identified as potent and selective CDK9 inhibitors.[9]

Key Downstream Signaling Events:

  • Transcriptional Repression: Inhibition of CDK9 leads to a rapid decrease in the phosphorylation of RNA polymerase II, causing premature termination of transcription.

  • Downregulation of Anti-Apoptotic Proteins: The transcription of key survival proteins with short half-lives, most notably Mcl-1, is suppressed.

  • Induction of Apoptosis: The depletion of anti-apoptotic proteins shifts the cellular balance towards apoptosis, leading to the activation of caspases and programmed cell death.[9][10]

Diagram: CDK9 Inhibition Signaling Pathway

CDK9_Inhibition_Pathway cluster_pathway CDK9 Inhibition and Apoptosis Induction Compound 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Analog CDK9 CDK9/Cyclin T Complex Compound->CDK9 Inhibits Apoptosis Apoptosis Compound->Apoptosis RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Mcl1_Protein->Apoptosis Inhibits

Caption: CDK9 inhibition leads to apoptosis.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton and Inducing Mitotic Arrest

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[11] Disruption of microtubule dynamics is a well-established and successful strategy in cancer chemotherapy.[11] Certain 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives have been shown to inhibit tubulin polymerization, leading to a cascade of events that culminate in cell death.

Key Downstream Signaling Events:

  • Disruption of Microtubule Dynamics: The compounds bind to tubulin, preventing its polymerization into microtubules.

  • Mitotic Arrest: The inability to form a functional mitotic spindle arrests the cell cycle in the G2/M phase.[2]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often involving the activation of the mitochondrial pathway and subsequent caspase activation.[2] Interestingly, tubulin has been identified as a functional regulator of Death Receptor 5 (DR5)-mediated apoptosis, suggesting a direct link between the microtubule network and apoptotic signaling.[12][13]

Diagram: Tubulin Polymerization Inhibition and Cell Cycle Arrest

Tubulin_Inhibition_Workflow cluster_process Effect of Tubulin Polymerization Inhibitors Compound Thiazolyl-pyrimidine Analog Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest induces

Caption: Inhibition of tubulin polymerization leads to mitotic arrest and apoptosis.

Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore

Systematic modifications of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold have provided valuable insights into the structural requirements for potent anticancer activity. These studies are crucial for the rational design of next-generation analogs with improved efficacy and selectivity.

Position of Modification Substituent Effects on Anticancer Activity Key Observations and Rationale
Pyrimidine C5-position Introduction of small alkyl or halogen groups can enhance potency.These groups can occupy a specific pocket in the ATP-binding site of kinases like CDK9, leading to improved binding affinity.
Thiazole C4-position Substitution with aryl or heteroaryl rings is generally favorable.These groups can engage in additional hydrophobic or π-stacking interactions with the target protein.
2-Amino Group Substitution with various aryl or heteroaryl amines is critical for activity.This portion of the molecule often forms key hydrogen bonds with the hinge region of kinases or other target proteins.
Aryl Substituents Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) on the appended aryl rings can significantly modulate activity.[14]These modifications can influence the electronic properties of the molecule, its solubility, and its ability to form specific interactions with the target.

Table 1: Summary of Structure-Activity Relationships for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Analogs

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 4-(1,3-thiazol-2-yl)pyrimidin-2-amine analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are presented in micromolar (µM) or nanomolar (nM) concentrations.

Compound ID Target Cancer Cell Line IC50 / GI50 Value Reference
12u HCT-116 (Colon)40 nM (GI50)[15]
Analog of 12u HCT-116 (Colon)90 nM (GI50)[15]
12s Tumor Cells0.64 µM (GI50)[15]
12t Tumor Cells0.33 µM (GI50)[15]
12u Tumor Cells0.42 µM (GI50)[15]
21a PC-3 (Prostate)66.6 ± 3.6 µg/ml[16]
21b PC-3 (Prostate)69.6 ± 2.1 µg/ml[16]
21d PC-3 (Prostate)65.8 ± 2.8 µg/ml[16]
21c HCT-116 (Colon)60.9 ± 1.8 µg/ml[16]
21d HCT-116 (Colon)58.2 ± 5.1 µg/ml[16]
35 PC3 (Prostate)22.19 ± 2.1 µM[17]
35 SKNMC (Neuroblastoma)5.41 ± 0.35 µM[17]
36 HT29 (Colon)12.57 ± 0.6 µM[17]
43 Breast Cancer1.78 µmol/L[17]
43 Lung Cancer4.04 µmol/L[17]

Table 2: In Vitro Anticancer Activity of Selected 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Analogs and Related Compounds

Experimental Protocols: A Step-by-Step Guide

The following section provides detailed, self-validating protocols for key in vitro assays used to characterize the anticancer potential of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine analogs.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium from each well.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.

  • Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds as described for the cell cycle analysis.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

  • Use appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in the signaling pathways affected by the test compounds.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mcl-1, anti-phospho-RNA Pol II, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from treated and control cells.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold represents a highly promising platform for the development of novel anticancer agents. The ability of its analogs to target multiple, critical cancer-associated pathways, including Topoisomerase II, CDK9, and tubulin polymerization, underscores its therapeutic potential. The structure-activity relationship studies have provided a roadmap for the rational design of more potent and selective inhibitors.

Future research in this area should focus on several key aspects. Firstly, the optimization of pharmacokinetic properties, such as oral bioavailability and metabolic stability, is crucial for translating these promising preclinical findings into clinical candidates. Secondly, in vivo efficacy studies in relevant animal models of cancer are necessary to validate the anticancer potential observed in vitro. Finally, the exploration of combination therapies, where these analogs are used in conjunction with existing chemotherapeutics or targeted agents, could lead to synergistic effects and overcome drug resistance. The continued investigation of this versatile chemical scaffold holds great promise for the future of oncology drug discovery.

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Methodological & Application

Introduction: The Significance of the Thiazolyl-Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Derivatives

The fusion of thiazole and pyrimidine rings into the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold creates a privileged structure in medicinal chemistry. This heterocyclic framework is a cornerstone in the design of targeted therapeutics, demonstrating a wide spectrum of biological activities. Derivatives have shown potent inhibitory activity against various protein kinases, making them valuable candidates for oncology research.[1][2] For instance, certain substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors with potent antiproliferative effects in cancer cell lines.[2] Furthermore, the scaffold is explored for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.[3][4][5] The development of robust and versatile synthetic routes to access these molecules is therefore a critical endeavor for researchers in drug discovery and development.

This guide provides a detailed exploration of the primary synthetic strategies, complete with step-by-step protocols, mechanistic insights, and characterization guidelines, designed for researchers and scientists in the field.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A logical approach to synthesizing the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine core involves considering several key bond disconnections. This retrosynthetic analysis reveals two primary and highly effective strategies: a convergent synthesis where the pyrimidine ring is constructed onto a thiazole-containing precursor, and a cross-coupling approach that joins the two pre-formed heterocyclic rings.

G cluster_0 Retrosynthetic Pathways Target 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine (Target Scaffold) Disconnect_A Disconnection A: Pyrimidine Ring Formation Target->Disconnect_A Strategy I Disconnect_B Disconnection B: C-C Cross-Coupling Target->Disconnect_B Strategy II Thiazole_Precursor Thiazole-containing 1,3-Dicarbonyl Precursor + Guanidine Disconnect_A->Thiazole_Precursor Coupling_Precursors 2-Halo-2-aminopyrimidine + Thiazole Boronic Acid/Ester Disconnect_B->Coupling_Precursors

Caption: Retrosynthetic analysis of the target scaffold.

Strategy I: Convergent Synthesis via Pyrimidine Ring Formation

This elegant and often preferred strategy involves the synthesis of a key thiazole-containing intermediate, which then undergoes cyclocondensation with guanidine to form the final pyrimidine ring in a single, efficient step.

Workflow for Convergent Synthesis

G Start Thiourea + α-Haloacetyl Precursor Intermediate1 2-Aminothiazole Derivative Start->Intermediate1 Hantzsch Thiazole Synthesis Intermediate2 Thiazole-containing β-Ketoester or equivalent Intermediate1->Intermediate2 Functional Group Manipulation Final Target: 4-(Thiazol-2-yl)pyrimidin-2-amine Intermediate2->Final Cyclocondensation Guanidine Guanidine Hydrochloride Guanidine->Final Cyclocondensation

Caption: Workflow for the convergent synthesis strategy.

Protocol 1: Synthesis of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine via Condensation

This protocol details the reaction between a thiazole-containing chalcone (an α,β-unsaturated ketone) and guanidine, a classic and effective method for constructing the 2-aminopyrimidine ring.

Step 1: Synthesis of the Thiazole Chalcone Intermediate This step is typically achieved via a Claisen-Schmidt condensation between an appropriate 2-acetylthiazole and a substituted benzaldehyde.

Step 2: Cyclocondensation with Guanidine Hydrochloride

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the thiazole chalcone derivative (1.0 eq.) and guanidine hydrochloride (1.2-1.5 eq.) in absolute ethanol.[6]

  • Base Addition: Add a solution of sodium hydroxide (2.0-2.5 eq.) in water or an alcoholic solution of sodium ethoxide to the mixture. The base is crucial for neutralizing the guanidine hydrochloride and catalyzing the reaction.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) for 5-15 hours.[7] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting chalcone is consumed.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water.[7] The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude solid with water and a small amount of cold ethanol to remove excess reagents and byproducts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF/water mixture) to yield the pure 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivative.[6]

ParameterConditionRationale / Expert Insight
Solvent Ethanol, DMFEthanol is a common, effective solvent. DMF can be used for less soluble substrates.
Base NaOH, NaOEt, K₂CO₃A strong base is required to deprotonate the guanidine and facilitate the Michael addition.
Temperature 70-120 °CRefluxing in ethanol is standard. Microwave irradiation can significantly shorten reaction times.[7]
Reaction Time 5-24 hoursHighly dependent on substrate reactivity. Monitor by TLC to determine completion.
Yield 60-90%Generally good to excellent, depending on the substituents on the chalcone.

Strategy II: Suzuki-Miyaura Cross-Coupling

This powerful and versatile strategy involves the palladium-catalyzed cross-coupling of a halogenated 2-aminopyrimidine with a thiazole boronic acid or its ester equivalent. This method is particularly useful for creating diverse libraries of compounds by varying either coupling partner.

Workflow for Suzuki-Miyaura Cross-Coupling

G Pyrimidine 2-Amino-4-chloropyrimidine Final Target: 4-(Thiazol-2-yl)pyrimidin-2-amine Pyrimidine->Final Suzuki-Miyaura Coupling Thiazole Thiazole-2-boronic Acid or Pinacol Ester Thiazole->Final Suzuki-Miyaura Coupling Catalyst Pd Catalyst + Base Catalyst->Final Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura cross-coupling strategy.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Step 1: Preparation of Coupling Partners

  • 2-Amino-4-chloropyrimidine: This starting material is commercially available or can be synthesized from readily available precursors.

  • Thiazole-2-boronic Acid/Ester: These can be prepared from 2-bromothiazole via lithium-halogen exchange followed by quenching with a trialkyl borate.

Step 2: The Cross-Coupling Reaction

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 2-amino-4-chloropyrimidine (1.0 eq.), thiazole-2-boronic acid pinacol ester (1.1-1.3 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).[8][9]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[9]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford the pure target compound.

ParameterConditionRationale / Expert Insight
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a common choice. Catalysts with bulky phosphine ligands like dppf can be more effective for heteroaryl couplings.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃An aqueous solution of an inorganic base is standard. Cesium carbonate can sometimes enhance reactivity.
Solvent Dioxane/H₂O, DME, TolueneA mixture of an organic solvent and water is necessary to dissolve both the organic substrates and the inorganic base.
Site-Selectivity C4 > C6 > C2 >> C5For polyhalogenated pyrimidines, the C4 and C6 positions are generally most reactive toward Suzuki coupling, offering excellent site-selectivity.[8][10]
Yield 55-85%Yields are typically good, but can be affected by the stability of the boronic acid and the efficiency of the catalyst.

Purification and Analytical Characterization

Ensuring the identity and purity of the synthesized 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives is a critical, self-validating step in the synthetic process.

Purification Protocols
  • Recrystallization: This is the preferred method for obtaining highly pure crystalline solids. Suitable solvent systems often include ethanol, isopropanol, or mixtures like DMF/water or ethanol/water.

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is employed. A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[11]

  • Cation-Exchange Chromatography: This technique can be particularly useful for purifying aminopyrimidine derivatives by separating them from non-basic impurities.[12]

Spectroscopic Characterization

The structures of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic methods.[1][13][14]

TechniqueExpected Observations for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine
¹H NMR Pyrimidine H5/H6: Doublets in the aromatic region (δ 7.0-8.8 ppm).Thiazole H4/H5: Doublets in the aromatic region (δ 7.5-8.5 ppm).Amine (NH₂): A broad singlet (δ 5.0-7.0 ppm), which is D₂O exchangeable.
¹³C NMR Pyrimidine Carbons: Resonances typically observed in the δ 150-170 ppm range for C2, C4, and C6.Thiazole Carbons: Resonances typically observed in the δ 115-170 ppm range.
Mass Spec (ESI-MS) A prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the compound.
IR Spectroscopy N-H Stretch: A characteristic sharp to broad band in the 3200-3400 cm⁻¹ region for the primary amine.C=N/C=C Stretches: Multiple absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.

References

  • CN102952083A - Preparation method of 2-amino pyrimidine - Google P
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands.
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine - MDPI.
  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea - ResearchG
  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - Frontiers. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. [Link]

  • Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors - PubMed. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. [Link]

  • Synthesis and spectral characterization of some new thiazolopyrimidine derivatives | Request PDF - ResearchGate. [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.
  • CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso - Google P
  • Synthesis and Biological Evaluation of Thiazolyl-Pyrimidine Hybrids as Potential Antiproliferative Agents With Molecular Docking Insights - PubMed. [Link]

  • Synthesis and spectral characterization of some new thiazolopyrimidine derivatives - SciSpace. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents - ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Application Note: In Vitro Kinase Inhibition Profiling of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Protocol for Determining IC50 Values Using a Luminescence-Based Assay

Authored by: A Senior Application Scientist

Introduction: Targeting the Kinome with a Privileged Scaffold

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to effectively interact with the ATP-binding site of numerous protein kinases.[1][2] This structural motif is a cornerstone in the design of targeted kinase inhibitors for applications in oncology and other therapeutic areas.[3][4] Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, making them critical targets for drug discovery.[5]

The initial and most crucial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity through robust in vitro assays.[6] These assays provide a quantitative measure of inhibition, typically expressed as the half-maximal inhibitory concentration (IC50), which is essential for establishing structure-activity relationships (SAR) and guiding lead optimization.[2][7]

This document provides a comprehensive, field-proven protocol for assessing the inhibitory activity of compounds based on the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold. We will use Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, as an exemplary target, given that derivatives of this scaffold are known to be potent CDK9 inhibitors.[1] The methodology employs the ADP-Glo™ Kinase Assay, a highly sensitive and reliable luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced.[8][9]

The Scientific Principle: Quantifying Kinase Activity via ADP Production

To ensure the generation of trustworthy and reproducible data, the chosen assay must be robust and mechanistically transparent. The ADP-Glo™ Kinase Assay is a "gain-of-signal" assay, meaning the luminescent signal is directly proportional to the amount of kinase activity. This design often leads to high sensitivity and a wide dynamic range. The assay's principle is based on a two-step enzymatic process that measures the ADP generated during the kinase reaction.[7][8]

Causality Behind the Two-Step System: A primary challenge in kinase assays is the high concentration of ATP required for the kinase reaction, which can interfere with the detection of the newly formed ADP. The ADP-Glo™ system elegantly solves this by first enzymatically depleting all unused ATP in the well before converting the product (ADP) back into ATP for detection by luciferase. This ensures that the final luminescent signal is derived exclusively from the enzymatic activity of the target kinase.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endom Figure 1: Workflow of the ADP-Glo™ Kinase Inhibition Assay.

Materials, Reagents, and Assay Optimization

The quality and concentration of reagents are paramount for a self-validating and reproducible assay.

Reagent Supplier & Cat. No. Stock Concentration Working Concentration Key Considerations
Test Compound User-Sourced10 mM in 100% DMSO10 µM - 0.1 nM (1:3 serial dilution)Final DMSO concentration in-assay should be ≤1% to avoid solvent effects.
Reference Inhibitor e.g., Flavopiridol (for CDK9)1 mM in 100% DMSO1 µM - 0.01 nMEssential for validating assay performance and comparing potency.
Recombinant Kinase e.g., CDK9/Cyclin T1~0.2 mg/mL1-5 ng/reactionThe optimal amount should be determined empirically to achieve ~10-30% ATP consumption.
Kinase Substrate e.g., Generic peptide substrate1 mg/mL0.1-0.5 µ g/reaction Substrate should be used at or above its Km for the kinase.
ATP Included in Kit or separate10 mM10 µM (or Km of Kinase)Critical Choice: Using ATP at its Michaelis-Menten constant (Km) provides the most sensitive detection for ATP-competitive inhibitors.[7]
ADP-Glo™ Kinase Assay Kit Promega, V9101As providedAs per protocolContains ADP-Glo™ Reagent, Kinase Detection Reagent, Buffers, ATP, and ADP.
Assay Plates e.g., Corning #3573N/A384-well, solid whiteWhite plates are required to maximize the luminescent signal.
Kinase Buffer Provided or custom5X or 10X1XTypically contains Tris-HCl, MgCl₂, DTT, and BSA.[10]

Detailed Step-by-Step Experimental Protocol

This protocol is designed for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

Part A: Reagent Preparation
  • Compound Dilution Plate:

    • Prepare a serial 1:3 dilution series of the 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine test compound and the reference inhibitor in 100% DMSO.

    • Transfer a small volume (e.g., 1 µL) of these dilutions to an intermediate plate and dilute with kinase buffer to create a 4X final concentration. This minimizes the final DMSO concentration.

  • Kinase Solution (2X):

    • Carefully thaw the recombinant kinase enzyme on ice.

    • Dilute the kinase to a 2X working concentration (e.g., 2 ng/µL) in chilled Kinase Dilution Buffer. Keep on ice until use.

  • Substrate/ATP Solution (4X):

    • Prepare a 4X solution containing the kinase substrate and ATP in the kinase reaction buffer. For example, if the final desired concentrations are 0.2 µ g/reaction and 10 µM ATP, prepare a solution of 0.8 µg/µL substrate and 40 µM ATP.

Part B: Assay Execution

The following steps are performed at room temperature.[9]

  • Dispense Compound: Add 5 µL of the 4X compound dilutions from the intermediate plate to the 384-well white assay plate. Include "vehicle only" (DMSO + buffer) and "no enzyme" controls.

  • Add Kinase: Add 10 µL of 1X Kinase Solution (dilute the 2X solution 1:1 with buffer immediately before this step) to all wells except the "no enzyme" controls. Add 10 µL of buffer to the "no enzyme" wells.

  • Initiate Kinase Reaction: Add 5 µL of the 4X Substrate/ATP solution to all wells to start the reaction. The total volume is now 20 µL.

  • Incubate: Cover the plate and incubate for 60 minutes. The incubation time may need optimization based on the kinase's activity level.

  • Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and begins the depletion of unused ATP.

  • Incubate: Cover the plate and incubate for 40 minutes.

  • Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a stable luminescent signal.

  • Incubate: Cover the plate, shield from light, and incubate for 30-60 minutes. The signal is highly stable.[11]

  • Measure Luminescence: Read the plate using a luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis and IC50 Determination

Proper data analysis transforms raw luminescence units (RLU) into a quantitative measure of inhibitor potency.

dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endom Figure 2: Data analysis workflow for IC50 determination.

Step-by-Step Analysis:
  • Define Controls:

    • Maximum Signal (0% Inhibition): Average the RLU from the vehicle (DMSO) control wells.

    • Minimum Signal (100% Inhibition): Average the RLU from the "no enzyme" control wells.

  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min))

  • Generate Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Determine IC50: Use a software package (e.g., GraphPad Prism, Origin) to fit the dose-response data to a four-parameter logistic equation. The IC50 is the concentration of the inhibitor that produces a 50% reduction in kinase activity.[12][13]

Example Data Table
Compound Conc. (nM) Log [Conc.] Avg. RLU % Inhibition
100004.0018,54098.5
33333.5221,35096.2
11113.0535,60084.4
3702.57125,80018.5
1232.09148,9003.2
411.61151,2001.7
0 (Vehicle)N/A153,800 (RLU_max)0.0
No EnzymeN/A15,800 (RLU_min)100.0

Conclusion and Best Practices

This application note provides a robust and reliable framework for determining the in vitro inhibitory potency of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine and its analogs against specific kinase targets. The use of a well-characterized, luminescence-based assay like ADP-Glo™ ensures high-quality, reproducible data suitable for driving drug discovery programs. For true scientific integrity, it is crucial to remember that an in vitro biochemical assay is a simplified system.[6][14] Promising results should always be validated in subsequent cell-based assays to confirm activity in a more physiologically relevant context.

References

  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

  • Krystof, V., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Eurofins DiscoverX (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]

  • MDPI (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Available at: [Link]

  • protocols.io (2023). In vitro kinase assay. Available at: [Link]

  • Ali, I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Available at: [Link]

  • Current Protocols in Chemical Biology (2010). Fluorescent Peptide Assays For Protein Kinases. Available at: [Link]

  • Klejnot, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Available at: [Link]

  • Wang, Z. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Available at: [Link]

  • ResearchGate (2015). Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents that activate GK and PPARγ. Available at: [Link]

  • Bio-protocol (2022). In vitro kinase assay. Available at: [Link]

  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • AACR (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Available at: [Link]

  • NIH (2013). In vitro NLK Kinase Assay. Available at: [Link]

  • NIH. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. Available at: [Link]

  • Reaction Biology (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Wikipedia. Thiamine. Available at: [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. Available at: [Link]

Sources

Application Notes and Protocols for Cell-based Assays of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Derivatives

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This heterocyclic framework is a key feature in a range of biologically active molecules, particularly in oncology.[1][2] Derivatives of this class have demonstrated potent activities, including the inhibition of key cellular processes such as cell cycle progression and survival, by targeting critical enzymes like cyclin-dependent kinases (CDKs) and Aurora kinases.[3][4][5][6] Consequently, these compounds are of high interest for the development of novel anti-cancer agents.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of fundamental cell-based assays to characterize the biological effects of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives. We will delve into the rationale behind the selection of each assay, provide detailed, field-proven protocols, and explain how to interpret the resulting data to build a comprehensive pharmacological profile of your compounds.

Experimental Workflow: A Multi-faceted Approach to Compound Characterization

A thorough understanding of a compound's activity requires a multi-pronged approach. We recommend a tiered screening strategy, starting with broad assessments of cytotoxicity and progressing to more specific mechanistic assays. This workflow ensures an efficient use of resources and provides a holistic view of the compound's cellular effects.

workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Engagement & Specificity A Cell Viability/Cytotoxicity Assay (MTT/XTT) B Apoptosis Assays (Annexin V/PI, Caspase-Glo) A->B Active Compounds C Cell Cycle Analysis (Propidium Iodide Staining) A->C Active Compounds D Cell-based Kinase Assays (e.g., NanoBRET™, Phospho-specific ELISAs) B->D Confirm Mechanism C->D Confirm Target

Caption: A tiered experimental workflow for characterizing 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine derivatives.

Tier 1: Primary Screening - Assessing Global Cellular Impact

The initial step in evaluating any new compound is to determine its effect on cell viability and proliferation. This provides a broad measure of its potency and therapeutic window.

Cell Viability Assays (MTT/XTT)

Scientific Rationale: MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[8] The intensity of the color is directly proportional to the number of metabolically active cells. These assays are robust, high-throughput, and cost-effective, making them ideal for primary screening of large compound libraries.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration (logarithmic scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

CompoundIC₅₀ (µM) on HeLa cells (48h)IC₅₀ (µM) on A549 cells (48h)
Derivative 12.55.1
Derivative 210.215.8
Derivative 30.81.2
Doxorubicin (Control)0.50.9

Table 1: Example data from an MTT assay showing the IC₅₀ values of three hypothetical 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine derivatives and a standard chemotherapeutic agent on two different cancer cell lines.

Tier 2: Mechanistic Elucidation - Uncovering the "How"

Once a compound has demonstrated significant cytotoxic activity, the next step is to investigate the underlying mechanism of cell death. The two primary modes of programmed cell death are apoptosis and cell cycle arrest.

Apoptosis Assays

Scientific Rationale: Apoptosis is a highly regulated process of programmed cell death characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) and the activation of caspases.[10] Detecting these markers can confirm if the compound induces apoptosis.

Protocol: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Alternative Apoptosis Assay: Caspase-Glo® 3/7 Assay

This is a luminescent, plate-based assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[10] It is a simple "add-mix-measure" protocol suitable for high-throughput screening.

Cell Cycle Analysis

Scientific Rationale: Many anti-cancer drugs, particularly kinase inhibitors, exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M).[11] Flow cytometric analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle.[12][13]

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells in 6-well plates with the compounds at their IC₅₀ concentrations for a relevant time point (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.[14] Incubate at 4°C for at least 30 minutes.[14]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Treatment% G0/G1% S% G2/M
Vehicle Control65.220.514.3
Derivative 3 (IC₅₀)25.815.159.1
Nocodazole (Control)10.15.384.6

Table 2: Example data from a cell cycle analysis experiment showing that Derivative 3 induces a G2/M phase arrest.

Tier 3: Target Engagement and Specificity

After establishing the phenotypic effects of the compounds, it is crucial to confirm that they are interacting with their intended molecular targets within the cell.

Cell-based Kinase Assays

Scientific Rationale: Since many 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives are designed as kinase inhibitors, it is essential to measure their effect on the activity of specific kinases in a cellular context.[15] This can be achieved through various methods, such as measuring the phosphorylation of a known downstream substrate or using target engagement assays like NanoBRET™.[3][16]

signaling_pathway cluster_0 Cell Cycle Progression cluster_1 Drug Action CDK1_CyclinB CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Phosphorylation of substrates Derivative Thiazolyl-pyrimidine Derivative Derivative->CDK1_CyclinB Inhibition

Caption: A simplified diagram illustrating the inhibition of the CDK1/Cyclin B complex by a 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine derivative, leading to G2/M arrest.

Protocol: Western Blotting for Phospho-Histone H3 (a marker for Aurora B activity)

  • Cell Treatment: Treat cells with the compounds for a short duration (e.g., 1-2 hours) to observe direct effects on kinase activity.

  • Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of a key kinase substrate (e.g., anti-phospho-Histone H3 (Ser10) for Aurora B activity).[4] Also, probe a separate blot with an antibody for the total protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Advanced Method: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to specific kinases in living cells.[3] It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a test compound, resulting in a decrease in Bioluminescence Resonance Energy Transfer (BRET).[3] This provides direct evidence of target engagement and allows for the determination of intracellular potency.

Conclusion

The systematic application of the cell-based assays described in this guide will enable a comprehensive evaluation of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives. By progressing through a tiered workflow from broad cytotoxicity screening to specific mechanistic and target engagement studies, researchers can efficiently identify promising lead candidates and build a robust data package to support their further development as potential therapeutics.

References

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res, 16(1), e124907. [Link]

  • (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Fathimoghadam, F., Aliabadi, A., Rastegari, A., & Shafiee, A. (2019). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 14(6), 519-527. [Link]

  • Wikipedia contributors. (n.d.). Thiamine. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Li, Y., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 13(10), e0205313. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Promega Corporation. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Promega Connections. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Song, H., et al. (2011). Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents that activate GK and PPARγ. Acta Pharmaceutica Sinica B, 1(3), 166-171. [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. PubChem. [Link]

  • Gully, C. P., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Frontiers in Chemistry, 10, 936637. [Link]

  • Yan, S., et al. (2019). Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. Molecular Cancer Therapeutics, 18(11), 1986-1998. [Link]

  • National Center for Biotechnology Information. (2010). 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. PubChem. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]

  • Sutto, L., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12975-12980. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • MDPI. (2021). Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]

  • ACS Publications. (2022). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. [Link]

  • Promega Corporation. (2023). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. YouTube. [Link]

  • National Center for Biotechnology Information. (2012). Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • National Center for Biotechnology Information. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PubMed. [Link]

  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. [Link]

  • National Center for Biotechnology Information. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • MDPI. (2021). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. MDPI. [Link]

Sources

Application Notes and Protocols for Antiproliferative Activity Screening of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiazolyl-Pyrimidines

The intersection of thiazole and pyrimidine moieties has yielded a class of heterocyclic compounds with significant promise in oncology.[1][2][3] Pyrimidine, a fundamental component of nucleic acids, provides a scaffold that can interact with various biological targets, while the thiazole ring often enhances biological activity.[4] This unique combination has led to the development of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine derivatives as a focal point in the search for novel anticancer agents. These compounds have demonstrated the potential to inhibit key pathways involved in cancer cell proliferation and survival.[5]

The rationale for screening these compounds lies in their structural similarity to known inhibitors of critical cellular processes. Pyrimidine-based drugs have been successfully developed to target cyclin-dependent kinases (CDKs), dihydrofolate reductase (DHFR), and epidermal growth factor receptor (EGFR), all of which are pivotal in cancer progression.[5] The addition of a thiazole group can modulate the pharmacokinetic and pharmacodynamic properties of the pyrimidine core, potentially leading to enhanced efficacy and selectivity.

This guide provides a comprehensive framework for screening the antiproliferative activity of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine compounds. It details the underlying principles, step-by-step protocols for in vitro assays, and guidance on data interpretation, empowering researchers to effectively evaluate the therapeutic potential of this promising class of molecules.

Underlying Molecular Mechanisms: Targeting the Engines of Cancer Proliferation

The antiproliferative effects of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine derivatives are often attributed to their ability to interfere with key signaling pathways that drive uncontrolled cell growth. While the precise mechanism can vary between specific analogs, several key targets have been implicated.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle.[6][7] Dysregulation of CDK activity is a hallmark of many cancers, leading to unchecked cell proliferation.[7] Some thiazolyl-pyrimidine compounds have been shown to be potent and selective inhibitors of CDK4 and CDK6, which control the G1-S phase transition.[8] By binding to the ATP-binding site of these kinases, they prevent the phosphorylation of the retinoblastoma protein (Rb), inducing cell cycle arrest in the G1 phase.[6][9]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt/mTOR and MAPK/ERK pathways, promoting cell proliferation, survival, and angiogenesis.[10][11][12][13] EGFR is frequently overexpressed or mutated in various cancers.[11][14] Small molecule inhibitors that target the intracellular tyrosine kinase domain of EGFR have shown clinical success.[15] Thiazolyl-pyrimidine derivatives can be designed to fit into the ATP-binding pocket of EGFR, blocking its activity.[16]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[12] The VEGF/VEGFR signaling pathway is a key regulator of this process.[17] Inhibition of VEGFR-2, a primary receptor for VEGF-A, can block the proliferation and migration of endothelial cells, thereby cutting off the tumor's blood supply.[18]

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, metabolism, and survival and is one of the most frequently dysregulated pathways in cancer.[10][19][20][21] Thiazolyl-pyrimidine compounds can be designed to inhibit key components of this pathway, such as PI3K or mTOR, leading to the induction of apoptosis and suppression of cell proliferation.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival mTOR->Survival Promotes Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylates (Inactivates) CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F Rb->E2F Inhibits E2F->Proliferation Promotes Compound 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Compounds Compound->RTK Inhibit Compound->PI3K Inhibit Compound->CDK4_6 Inhibit

Sources

Application Note: Molecular Docking of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine with Cyclin-Dependent Kinase 6 (CDK6)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for performing a molecular docking study of the small molecule 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine with its potential target, Cyclin-Dependent Kinase 6 (CDK6). Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[1][2] Given CDK6's critical role in cell cycle progression and its frequent dysregulation in cancer, it stands as a significant target for therapeutic intervention.[3][4][5] This guide offers a step-by-step workflow, from protein and ligand preparation to the execution of the docking simulation using AutoDock Vina, and the subsequent analysis of results. The causality behind each step is explained to provide a robust understanding of the methodology, ensuring scientific integrity and reproducibility.

Scientific Background and Rationale

Cyclin-Dependent Kinase 6 (CDK6): A Key Oncogenic Driver Cyclin-Dependent Kinase 6 (CDK6) is a member of the serine/threonine kinase family that, in complex with D-type cyclins, plays a pivotal role in the G1 phase of the cell cycle.[4] The CDK6/cyclin D complex phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein, leading to the release of E2F transcription factors. This event pushes the cell past the G1 restriction point and into the S phase, committing it to another round of division.[4]

Due to this critical function, the CDK pathway is one of the most frequently altered signaling pathways in human cancers, with aberrant CDK6 activation leading to uncontrolled cell proliferation.[3][5] Overexpression or amplification of CDK6 is associated with numerous malignancies and often correlates with resistance to certain cancer therapies.[5] Consequently, inhibiting CDK6 is a validated and attractive strategy for cancer drug development.[3][4]

dot

Caption: Simplified CDK6 signaling pathway in cell cycle progression.

Molecular Docking: An In Silico Approach Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecule (receptor) of known 3D structure.[6] It employs search algorithms to generate numerous possible binding poses of the ligand within the receptor's active site. A scoring function then estimates the binding affinity for each pose, typically expressed as a negative value in kcal/mol, where a more negative score suggests a stronger, more stable interaction.[1][7][8] This method is instrumental in structure-based drug design for hit identification and lead optimization.

Materials and Software

ComponentDescriptionSource / URL
Protein Structure Human CDK6 Crystal Structure (e.g., PDB ID: 2EUF)RCSB Protein Data Bank: [Link]
Docking Software AutoDock VinaThe Scripps Research Institute: [Link]
Preparation Suite AutoDockTools (MGLTools)The Scripps Research Institute: [Link]
Ligand Structure 4-(1,3-Thiazol-2-yl)pyrimidin-2-aminePubChem or drawn with chemical sketcher
Visualization PyMOL or UCSF ChimeraXPyMOL: [Link]
File Conversion Open Babel[Link]

Experimental Protocol: A Self-Validating Workflow

The protocol is designed to be self-validating by first performing a "re-docking" experiment. This involves docking a known co-crystallized inhibitor back into its receptor's binding site. A successful re-docking, defined by a Root Mean Square Deviation (RMSD) of <2.0 Å between the docked pose and the crystal pose, validates that the chosen docking parameters can accurately reproduce the experimental binding mode.[9]

dot

Caption: General workflow for molecular docking studies.

Part A: Receptor Preparation (CDK6)
  • Causality: The raw crystal structure from the PDB is not immediately usable for docking. It contains non-essential water molecules, lacks hydrogen atoms (which are crucial for defining hydrogen bonds), and may have multiple chains or cofactors.[10][11] This preparation phase standardizes the protein structure for the docking algorithm.

  • Obtain Structure: Download the crystal structure of human CDK6 from the RCSB PDB. For this protocol, PDB ID: 2EUF is recommended as it is co-crystallized with an inhibitor, which is ideal for defining the binding pocket and for validation.[12][13]

  • Clean Protein: Open the PDB file in AutoDockTools (ADT).

    • Delete all water molecules (Edit > Delete Water).[14]

    • Remove any alternate conformations, cofactors, and ligands not part of the primary protein structure. For 2EUF, this involves removing the viral Cyclin (Chain A) and keeping only the CDK6 protein (Chain B).[10][13]

  • Add Hydrogens: Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add > Polar Only). This is critical for correctly identifying hydrogen bond donors and acceptors.[13]

  • Compute Charges: Calculate Gasteiger charges (Edit > Charges > Compute Gasteiger). These partial atomic charges are essential for the scoring function to calculate electrostatic interactions.[15]

  • Set Atom Types: Assign AD4 atom types (Grid > Macromolecule > Choose).

  • Save as PDBQT: Save the prepared receptor as a .pdbqt file (e.g., cdk6_receptor.pdbqt). This format is required by AutoDock Vina and contains the coordinate information plus partial charges and atom types.[15]

Part B: Ligand Preparation (4-(1,3-Thiazol-2-yl)pyrimidin-2-amine)
  • Causality: The ligand must be converted into a 3D structure with an energetically favorable conformation. The software needs to recognize rotatable bonds to allow for conformational flexibility during the docking simulation.

  • Obtain Ligand Structure: Draw the 2D structure of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine using a chemical sketcher or download its 3D structure (e.g., from PubChem) in SDF or MOL2 format.[16]

  • Generate 3D Conformation: Use a tool like Open Babel or UCSF Chimera to convert the 2D structure to a 3D conformation and perform an energy minimization using a suitable force field (e.g., MMFF94).[10][17] This ensures realistic bond lengths and angles.

  • Prepare in ADT: Open the 3D ligand file in ADT.

    • The software will automatically detect the "root" of the molecule and the rotatable bonds. The number of active torsions will be displayed; this is a key parameter for ligand flexibility.

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file (e.g., ligand.pdbqt).

Part C: Molecular Docking Simulation (AutoDock Vina)
  • Causality: The docking simulation requires a defined search space (the "grid box") where the algorithm will attempt to place the ligand. The exhaustiveness parameter controls the computational effort spent searching for the lowest-energy binding mode.[18]

  • Define the Search Space (Grid Box):

    • In ADT, load the prepared receptor (cdk6_receptor.pdbqt).

    • Go to Grid > Grid Box. A box will appear in the viewer.

    • Center the grid box on the active site of CDK6. A reliable method is to center it on the co-crystallized inhibitor from the original PDB file (2EUF).

    • Adjust the dimensions of the box to encompass the entire binding pocket, typically with a 4-5 Å buffer around the known ligand. A common size is 25 x 25 x 25 Å.[16] Note the center coordinates and dimensions.

  • Create Configuration File: Create a text file named config.txt with the following parameters. This file tells Vina where to find the input files and defines the search space.[19]

    • Expertise Note: exhaustiveness controls how thoroughly Vina samples the conformational space. A value of 8 is standard, but increasing it to 16 or 24 can improve the reliability of the result at the cost of longer computation time.[18]

  • Run Vina: Execute the docking from the command line: vina --config config.txt --log docking_log.txt

Analysis and Visualization of Results

  • Causality: The raw output of a docking simulation is a set of coordinates and energy scores. These must be analyzed and visualized to derive meaningful biological insights, such as identifying key interacting amino acid residues and the types of chemical bonds formed.

  • Interpret the Output:

    • Log File (docking_log.txt): This file contains a table of the top binding modes (typically 9) ranked by binding affinity. The affinity is given in kcal/mol. A more negative value indicates a more favorable predicted binding energy.[7][8][20]

    • Results File (docking_results.pdbqt): This file contains the 3D coordinates of the ligand for each of the predicted binding poses.

  • Summarize Quantitative Data:

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (lower bound)RMSD from Best Mode (upper bound)
1-9.50.0000.000
2-9.21.8522.431
3-9.02.1053.554
............
Note: These are example values. Actual results will vary.
  • Visualize Protein-Ligand Interactions:

    • Use a molecular visualization tool like PyMOL to analyze the interactions.[21][22]

    • Step-by-step in PyMOL:

      • Open PyMOL.

      • Load the receptor PDBQT file: File > Open > cdk6_receptor.pdbqt.

      • Load the docking results: File > Open > docking_results.pdbqt. The different poses will be loaded as separate states in a single object.

      • Select the top-ranked pose (mode 1).

      • Display the protein in cartoon or surface representation and the ligand in stick representation.

      • Identify key interacting residues in the CDK6 active site. Use the Action > find > polar contacts > within selection tool to highlight hydrogen bonds.

      • Analyze and label key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Interaction TypeKey CDK6 Residue(s)Ligand Moiety Involved
Hydrogen BondVal101 (Backbone NH)Pyrimidine Nitrogen
Hydrogen BondAsp163 (Side Chain)Amine Group
HydrophobicIle19, Val27, Ala41Thiazole Ring
Pi-StackingPhe98Pyrimidine Ring
Note: This table is a hypothetical example of expected interactions.

Trustworthiness: Protocol Validation

To ensure the docking protocol is reliable, perform a re-docking of a known inhibitor.[9]

  • Prepare Co-crystallized Ligand: Using the 2EUF structure, extract the coordinates of the bound inhibitor (PD-0332991). Prepare this ligand as a PDBQT file, as described in Part B.

  • Run Docking: Use the exact same receptor structure and grid box parameters to dock this inhibitor.

  • Calculate RMSD: In PyMOL, superimpose the original crystal structure of the inhibitor with your top-ranked docked pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Validation Criteria: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[9]

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Hybrid Scoring Functions.
  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, G., Wall, I. D., Woolven, J. M., Peishoff, C. E., & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912–5931.
  • RCSB Protein Data Bank. (n.d.). PDB ID: 2EUF. Retrieved from [Link]

  • Tadesse, S., Bantie, L., Tomusange, K., Yu, M., Islam, S., & Zhu, W. (2020). Targeting CDK6 in cancer: State of the art and new insights. Cell Cycle, 19(24), 3484–3501.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422.
  • Malinauskas, T. (2023). The role of CDK6 in cancer. Oncogene, 42(1), 1-10.
  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox.
  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. Retrieved from [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949.
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.

Sources

Application Notes and Protocols for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine as a CDK4/6 Inhibitor in Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine as a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) for cancer therapy. This document outlines the scientific rationale, synthesis of the compound, and detailed protocols for its characterization and validation as a potential therapeutic agent.

Introduction: The Rationale for Targeting CDK4/6 in Cancer

Uncontrolled cell proliferation is a hallmark of cancer. The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division.[1] Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is frequently observed in various cancers.[1] Specifically, the CDK4/6-Cyclin D complex acts as a critical checkpoint in the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[1] Overexpression or deregulation of this complex leads to abnormal cell proliferation and tumor development.[1]

Targeting CDK4/6 has emerged as a promising therapeutic strategy, particularly for hormone receptor-positive (HR+) breast cancers.[2][3][4] Several selective CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, have been approved and have demonstrated significant clinical benefit.[5][6] These inhibitors function by blocking the kinase activity of CDK4 and CDK6, thereby preventing the phosphorylation of the Retinoblastoma protein (Rb).[7][8] This, in turn, maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to G1 cell cycle arrest.[7][8]

The compound 4-(1,3-thiazol-2-yl)pyrimidin-2-amine represents a novel chemical scaffold with the potential for potent and selective inhibition of CDK4/6. The thiazole and pyrimidine moieties are common in kinase inhibitors, suggesting a favorable interaction with the ATP-binding pocket of CDK4/6. These application notes will guide the user through the necessary steps to validate this hypothesis.

Synthesis of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine

Proposed Synthetic Scheme:

A potential synthetic route involves the condensation of a thiazole-containing intermediate with a pyrimidine precursor.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Synthesis of Thiazole Intermediate cluster_1 Synthesis of Pyrimidine Ring cluster_2 Final Condensation A Thiourea C 2-Aminothiazole derivative A->C Hantzsch thiazole synthesis B α-haloketone B->C D Guanidine F 2-Aminopyrimidine derivative D->F Pyrimidine synthesis E 1,3-dicarbonyl compound E->F G Thiazole-containing precursor I 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine G->I Coupling Reaction H Activated pyrimidine derivative H->I

Caption: Proposed general synthetic workflow for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine.

Detailed Protocol for a Plausible Synthesis:

This protocol outlines a more specific, hypothetical synthesis based on common reactions.

Step 1: Synthesis of 2-acetylthiazole

  • In a round-bottom flask, dissolve thiourea and 3-chloro-2,4-pentanedione in ethanol.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-acetylthiazole.

Step 2: Synthesis of 1-(1,3-thiazol-2-yl)ethan-1-one oxime

  • Dissolve 2-acetylthiazole and hydroxylamine hydrochloride in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide dropwise at room temperature.

  • Stir the reaction mixture for 2-3 hours.

  • Pour the reaction mixture into ice-cold water and collect the precipitated product by filtration.

  • Wash the solid with water and dry to obtain the oxime derivative.

Step 3: Synthesis of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine

  • In a sealed tube, combine the 1-(1,3-thiazol-2-yl)ethan-1-one oxime with cyanamide in the presence of a suitable base such as potassium carbonate in a high-boiling solvent like dimethylformamide (DMF).

  • Heat the mixture at 100-120 °C for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(1,3-thiazol-2-yl)pyrimidin-2-amine.

Characterization: The final compound should be thoroughly characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

In Vitro Evaluation of CDK4/6 Inhibitory Activity

Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine against CDK4/Cyclin D1 and CDK6/Cyclin D3.

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate (e.g., a peptide derived from Rb) by the purified recombinant CDK4/6 enzyme. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Workflow for In Vitro Kinase Assay:

G A Prepare serial dilutions of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine B Add recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme A->B C Add substrate (e.g., Rb peptide) and ATP B->C D Incubate at 30°C for 60 minutes C->D E Stop the reaction D->E F Add detection reagent E->F G Measure signal (luminescence/fluorescence) F->G H Calculate IC50 values G->H G A Implant cancer cells (e.g., MCF-7) subcutaneously into nude mice B Allow tumors to reach a palpable size (e.g., 100-150 mm³) A->B C Randomize mice into treatment groups (Vehicle, Test Compound) B->C D Administer compound daily via oral gavage C->D E Measure tumor volume and body weight 2-3 times per week D->E F Continue treatment for a defined period (e.g., 21-28 days) E->F G Sacrifice mice and excise tumors for analysis F->G H Analyze data (e.g., tumor growth inhibition) G->H

Caption: Workflow for an in vivo xenograft mouse model study.

Protocol:

  • Cell Implantation: Subcutaneously inject MCF-7 cells mixed with Matrigel into the flank of female nude mice. (Note: Estrogen supplementation is required for MCF-7 xenografts).

  • Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Dosing: Prepare a formulation of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine suitable for oral gavage. Administer the compound daily at one or more dose levels. The control group receives the vehicle only.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week.

  • Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic analysis of pRb levels by Western blot or immunohistochemistry).

  • Data Analysis: Calculate the percent tumor growth inhibition (% TGI) and assess the statistical significance of the anti-tumor effect compared to the vehicle control group.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the preclinical evaluation of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine as a novel CDK4/6 inhibitor. Successful outcomes in these assays would provide strong evidence for its therapeutic potential and warrant further investigation, including pharmacokinetic and toxicological studies, to advance it towards clinical development. The exploration of this compound in combination with other therapies, such as endocrine therapy, could also be a promising avenue for future research. [11]

References

  • Susan G. Komen®. CDK4/6 Inhibitors. [Link]

  • Álvarez-Fernández, M., & Malumbres, M. (2020). Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. ASCO Educational Book, (40), 63–72. [Link]

  • Imedex, LLC. (2016). Mechanistic Activity and Development History of CDK 4/6 Inhibitors. YouTube. [Link]

  • Breastcancer.org. (n.d.). What Are CDK4/6 Inhibitors? Retrieved from [Link]

  • Saurin, A. T., et al. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Oncogene. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). Frontiers in Pharmacology. [Link]

  • American Association for Cancer Research. (2019). CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. [Link]

  • Cretella, D., et al. (2021). CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review. Frontiers in Cell and Developmental Biology. [Link]

  • Jadhav, U., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. RSC Medicinal Chemistry. [Link]

  • Li, Z., et al. (2023). CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment. Frontiers in Pharmacology. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules. [Link]

  • Al-Qasem, A., et al. (2019). CDK4/6 inhibitors in breast cancer – from in vitro models to clinical trials. Journal of Clinical Oncology. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023). International Journal of Molecular Sciences. [Link]

  • Youssef, M. S. K., et al. (2009). Reactions of 4-(2-Aminothiazole-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline. Synthesis of Thiazolo[3,2-a]pyrimidine and Imidazo[2,1-b]thiazole Derivatives. ResearchGate. [Link]

  • Roussel, M. F., et al. (2017). Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models. Clinical Cancer Research. [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Yerbba. (2023). Ibrance, Kisqali, Verzenio Explained: CDK 4/6 Inhibitors for Breast Cancer? YouTube. [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update. (2021). Molecules. [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays. Retrieved from [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2017). RSC Advances. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. [Link]

  • A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer. (2023). Frontiers in Oncology. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2019). Pharmaceutical and Biomedical Research. [Link]

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Sources

Application Notes and Protocols for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Derivatives as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine derivatives as potent inhibitors of Aurora kinases. Aurora kinases are crucial regulators of mitosis, and their dysregulation is a hallmark of many human cancers, making them a prime target for therapeutic intervention.[1][2][3] This guide details the scientific rationale, step-by-step protocols for chemical synthesis, in vitro biochemical assays, and cell-based functional assays, and provides frameworks for data interpretation. The protocols are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Rationale for Targeting Aurora Kinases

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play indispensable roles in orchestrating cell division.[2][3]

  • Aurora A is primarily involved in centrosome maturation, spindle assembly, and mitotic entry.

  • Aurora B is a key component of the chromosomal passenger complex (CPC), which governs chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.

  • Aurora C shares functions with Aurora B and is highly expressed in germ cells.

The overexpression of Aurora kinases A and B is frequently observed in a wide range of solid tumors and hematologic malignancies, correlating with aneuploidy, cellular transformation, and poor patient prognosis.[3][4] This makes them highly attractive targets for the development of novel anticancer therapeutics.[5][6]

The 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine scaffold represents a privileged structure in kinase inhibitor design. These compounds typically function as ATP-competitive inhibitors, binding to the hinge region of the kinase's active site and blocking the phosphorylation of downstream substrates, ultimately leading to mitotic failure and apoptosis in cancer cells.[1][7][8]

Mechanism of Action: Inducing Mitotic Catastrophe

Inhibition of Aurora kinases by this class of compounds disrupts the fidelity of mitosis. For instance, inhibiting Aurora B prevents the phosphorylation of its canonical substrate, Histone H3 at Serine 10 (pHH3(Ser10)), leading to defects in chromosome segregation and a failure to complete cytokinesis.[9] This results in endoreduplication (DNA replication without cell division), leading to polyploidy and subsequent cell death, a process known as mitotic catastrophe.[7]

Caption: Aurora Kinase Signaling and Point of Inhibition.

Experimental Protocols

This section provides validated, field-tested protocols for the synthesis and evaluation of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine derivatives.

Protocol 1: Chemical Synthesis of a Representative Inhibitor

The synthesis of the 2-aminopyrimidine core is classically achieved through the condensation of a β-dicarbonyl compound (or its equivalent) with a guanidine derivative.[1] This protocol outlines a representative synthesis.

Rationale: This multi-step synthesis is designed for efficiency and modularity, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The choice of a strong base like sodium ethoxide is crucial for deprotonating the starting materials and facilitating the cyclization reaction to form the pyrimidine ring.[1] Purification by column chromatography is standard for removing unreacted starting materials and byproducts to ensure high purity of the final compound, which is critical for accurate biological testing.

Synthesis_Workflow start Start Materials: Thiazolyl Ketone & Dimethylformamide Dimethyl Acetal step1 Step 1: Enaminone Formation Reflux start->step1 intermediate1 Intermediate: β-enaminone step1->intermediate1 step2 Step 2: Cyclocondensation Guanidine Carbonate, NaOEt, EtOH, Reflux intermediate1->step2 product Final Product: 4-(Thiazol-2-yl)pyrimidin-2-amine Derivative step2->product purify Purification Silica Gel Chromatography product->purify characterize Characterization ¹H NMR, LC-MS, HRMS purify->characterize

Caption: General Workflow for Inhibitor Synthesis.

Step-by-Step Methodology:

  • Enaminone Synthesis:

    • To a solution of the appropriate 2-acetylthiazole derivative (1.0 eq) in toluene (0.5 M), add N,N-dimethylformamide dimethyl acetal (1.5 eq).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and concentrate under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.

  • Pyrimidine Ring Formation:

    • Dissolve the crude enaminone intermediate (1.0 eq) and guanidine carbonate (1.2 eq) in absolute ethanol (0.4 M).

    • Add a solution of sodium ethoxide (2.5 eq) in ethanol portion-wise at room temperature.

    • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

    • Concentrate the mixture under reduced pressure.

  • Purification and Characterization:

    • Purify the residue by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes.

    • Combine fractions containing the pure product and concentrate to dryness.

    • Characterize the final compound's identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Aurora Kinase Inhibition Assay (Biochemical)

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Aurora A or B kinase. An ATP-depletion assay format (e.g., Kinase-Glo®) is a robust, high-throughput method that quantifies the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition. This allows for the precise determination of an IC₅₀ value, a key metric for inhibitor potency.

Kinase_Assay_Workflow start Prepare Reagents: Kinase, Substrate, ATP, Test Compound Dilutions step1 Dispense Compound (10-point serial dilution) into 384-well plate start->step1 step2 Add Kinase (e.g., Aurora A or B) step1->step2 step3 Initiate Reaction: Add Substrate/ATP Mix step2->step3 step4 Incubate at RT (e.g., 60 minutes) step3->step4 step5 Terminate & Detect: Add Kinase-Glo® Reagent step4->step5 step6 Incubate (10 min) step5->step6 readout Read Luminescence on Plate Reader step6->readout analysis Data Analysis: Calculate % Inhibition, Determine IC₅₀ readout->analysis

Caption: Workflow for an In Vitro Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a 10-point, 3-fold serial dilution series in DMSO.

    • Dilute recombinant human Aurora A or Aurora B kinase and its respective substrate (e.g., Kemptide for Aurora A, Histone H3 for Aurora B) in kinase buffer to the desired working concentration.

    • Prepare ATP at a working concentration near its Km value for the specific kinase (e.g., 10 µM) in kinase buffer.

  • Assay Execution (384-well plate format):

    • Add 50 nL of each compound dilution (or DMSO for controls) to the appropriate wells.

    • Add 5 µL of the kinase/substrate solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution. Your final reaction volume is ~10 µL.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection and Data Analysis:

    • Add 10 µL of Kinase-Glo® Luminescent Kinase Assay reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes in the dark to stabilize the signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls.

    • Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression (log(inhibitor) vs. response) in a suitable software package (e.g., GraphPad Prism).

Example Data Presentation:

Compound IDAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Selectivity (A/B)
CYC116 8.0[7]9.2[7]0.87
VX-680 0.6180.03
AZD1152 13690.37[10]>3700
Protocol 3: Cell-Based Assays for Cellular Potency and Target Engagement

Rationale: This assay assesses the cytotoxic or cytostatic effect of the inhibitor on living cancer cells. It measures the overall cellular health and metabolic activity. A reduction in signal indicates a decrease in cell viability, providing a GI₅₀ (concentration for 50% growth inhibition) value that reflects the compound's potency in a more biologically relevant context than a biochemical assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., HCT-116 colon cancer, MCF-7 breast cancer) using standard aseptic techniques.[5]

    • Trypsinize and count the cells. Seed them into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂).

  • Viability Measurement (MTT Assay Example):

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the dose-response curve and calculate the GI₅₀ value using non-linear regression.

Rationale: This is a crucial self-validating experiment to confirm that the compound inhibits its intended target, Aurora B, within the cell. A dose-dependent decrease in the phosphorylation of Histone H3 at Serine 10 provides direct evidence of target engagement and is a hallmark of Aurora B inhibition.[9][11]

Western_Blot_Workflow start Seed & Treat Cells with Inhibitor (Dose-response, e.g., 24h) step1 Cell Lysis (RIPA buffer + inhibitors) start->step1 step2 Protein Quantification (BCA Assay) step1->step2 step3 Prepare Lysates (Normalize concentration, add Laemmli buffer) step2->step3 step4 SDS-PAGE (Separate proteins by size) step3->step4 step5 Protein Transfer (to PVDF membrane) step4->step5 step6 Blocking (5% BSA or Milk in TBST) step5->step6 step7 Primary Antibody Incubation (e.g., anti-pHH3(Ser10), anti-GAPDH) step6->step7 step8 Secondary Antibody Incubation (HRP-conjugated) step7->step8 step9 Detection (ECL Substrate & Imaging) step8->step9 analysis Analysis (Densitometry) step9->analysis

Caption: Workflow for Western Blot Analysis.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of the inhibitor for a fixed time (e.g., 8-24 hours).

    • Wash cells with ice-cold PBS and lyse them directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification and Gel Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA protein assay.[12]

    • Normalize all samples to the same concentration (e.g., 20 µg of total protein per lane). Add Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel (e.g., 12% polyacrylamide) and run electrophoresis to separate proteins by size.

  • Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly again.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH or total Histone H3) to ensure equal protein loading across lanes.

    • Quantify band intensities using densitometry software (e.g., ImageJ). A clear reduction in the pHH3(Ser10) signal relative to the loading control with increasing inhibitor concentration confirms on-target activity.

References

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PubMed Central. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR... YouTube. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PubMed Central. [Link]

  • 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. National Institutes of Health. [Link]

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ACS Publications. [Link]

  • Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. AACR Journals. [Link]

  • Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

  • Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. PubMed. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Institutes of Health. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. [Link]

  • The role of Aurora-A in human cancers and future therapeutics. PubMed Central. [Link]

  • Pan-Aurora Kinase Inhibitor Danusertib Induces Apoptosis of Epstein–Barr Virus-transformed B-Cells Through Caspase and Endoplasmic Reticulum Stress Signaling. Anticancer Research. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors. PubMed. [Link]

  • Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics?. AACR Journals. [Link]

  • Evaluation of the Aurora Kinase Inhibitor, ZM447439, in Canine Malignant Lymphoid Cells in Vitro. Semantic Scholar. [Link]

  • 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. ResearchGate. [Link]

  • Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase at Centrosomes. PubMed Central. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Biochemical Context Drives Inhibitor Selectivity in Aurora A Kinase. UCSD Libraries. [Link]

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Application Notes and Protocols for Evaluating the Antimicrobial Activity of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, particularly those integrating thiazole and pyrimidine rings, have emerged as a promising class of molecules due to their diverse biological activities. The thiazole ring is a key structural motif in several clinically approved drugs, while the pyrimidine scaffold is fundamental to nucleic acids, making it an attractive target for antimicrobial intervention.[1][2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine in antimicrobial activity assays. We will delve into the foundational principles of antimicrobial susceptibility testing (AST), provide detailed, field-proven protocols, and discuss the rationale behind experimental design, ensuring a robust and reproducible evaluation of this compound's potential.

Scientific Rationale and Foundational Principles

The primary objective of antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) or the extent of its inhibitory effect.[4] The protocols outlined herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring data accuracy, reproducibility, and comparability across different laboratories.[5][6][7]

The Significance of the Thiazole-Pyrimidine Scaffold

The combination of a thiazole and a pyrimidine ring in a single molecule, such as 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine, creates a unique chemical entity with the potential for multifaceted biological interactions. Pyrimidine derivatives can act as antimetabolites, interfering with the synthesis of nucleic acids, which is essential for microbial replication.[1][8] Some thiazole-containing compounds have been shown to target the bacterial cell division protein FtsZ, a novel and promising target for new antibiotics.[9][10][11] The disruption of FtsZ polymerization leads to the inhibition of bacterial cell division, ultimately causing cell death.[9][12] Therefore, the experimental design for evaluating this compound should encompass assays that can elucidate both bacteriostatic and bactericidal activity, and potentially offer insights into its mechanism of action.

Experimental Protocols

Preparation of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Stock Solution

A crucial first step in any antimicrobial assay is the accurate preparation of a stock solution of the test compound. The solubility and stability of the compound will dictate the choice of solvent and storage conditions.

Rationale: The concentration of the stock solution must be accurately known to ensure the reliability of the subsequent serial dilutions and the final MIC value. The choice of solvent is critical; it must dissolve the compound completely and be non-toxic to the test microorganisms at the final concentration used in the assay. Dimethyl sulfoxide (DMSO) is a common choice for its broad solvency and low microbial toxicity at concentrations typically below 1%.

Materials:

  • 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine (Molecular Formula: C₇H₆N₄S, Molecular Weight: 178.22 g/mol )[13]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Accurately weigh a precise amount of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine (e.g., 10 mg) using a calibrated analytical balance.

  • Transfer the weighed compound to a sterile amber vial.

  • Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). The use of an amber vial protects the compound from potential photodegradation.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used if solubility is an issue.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[6][14] This quantitative assay involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.

Rationale: This method provides a quantitative measure of the compound's potency. The use of 96-well microtiter plates allows for the simultaneous testing of multiple compounds and concentrations, making it a high-throughput and cost-effective approach. Adherence to CLSI M07 guidelines ensures the standardization of critical parameters such as the growth medium, inoculum density, and incubation conditions.[6]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading stock Compound Stock (e.g., 10 mg/mL in DMSO) serial_dilution Serial Dilution of Compound in CAMHB stock->serial_dilution Initial Dilution media Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->serial_dilution inoculum Standardized Inoculum (0.5 McFarland, ~1.5x10^8 CFU/mL) add_inoculum Inoculate Wells (Final conc. ~5x10^5 CFU/mL) inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35-37°C for 16-20 hours add_inoculum->incubate controls Include Controls: - Growth Control (No Compound) - Sterility Control (No Inoculum) - Positive Control (e.g., Ciprofloxacin) controls->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic MIC = Lowest Concentration with No Visible Growth read_mic->determine_mic

Caption: Workflow for the broth microdilution assay.

Detailed Protocol:

  • Prepare the Microtiter Plate: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well sterile microtiter plate. Well 1 will contain the highest concentration of the compound, and well 11 will typically be the growth control. Well 12 will serve as the sterility control.

  • Serial Dilution:

    • In a separate dilution block or tube, prepare an intermediate dilution of the 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine stock solution in CAMHB.

    • Add 100 µL of this intermediate dilution to well 1 of the microtiter plate.

    • Transfer 50 µL from well 1 to well 2, mixing thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution from well 2 to well 10. Discard 50 µL from well 10. This will result in a gradient of compound concentrations.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours) of the test microorganism grown on a suitable agar plate, select 3-5 colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each well will be 100 µL.

  • Controls:

    • Growth Control (Well 11): Contains CAMHB and inoculum, but no test compound. This well should show turbidity after incubation.

    • Sterility Control (Well 12): Contains CAMHB only. This well should remain clear after incubation.

    • Positive Control: A known antibiotic (e.g., ciprofloxacin, gentamicin) should be run in parallel to validate the assay.

    • Solvent Control: A row of wells containing the highest concentration of DMSO used in the assay should be included to confirm it does not inhibit microbial growth.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine at which there is no visible growth.

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative or semi-quantitative method that provides a visual representation of the antimicrobial activity. It is particularly useful for initial screening of a compound's efficacy against a panel of microorganisms.

Rationale: This method is based on the principle of diffusion. The test compound impregnates a paper disk, which is then placed on an agar plate uniformly inoculated with the test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound. This protocol is based on the CLSI M02 standard.[15][16]

Protocol:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate Agar Plate: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Apply Disks:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine (e.g., 30 µg per disk). This is achieved by applying a small volume of a concentrated stock solution to the disk and allowing the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps or a disk dispenser, place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

    • Place a blank disk (impregnated with the solvent only) as a negative control.

    • Place a disk with a standard antibiotic as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition (including the diameter of the disk) to the nearest millimeter using a ruler or calipers.

Data Presentation and Interpretation

Table 1: Hypothetical MIC Data for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine
MicroorganismATCC StrainMIC Range (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus259234 - 160.25 - 1.0
Escherichia coli2592216 - 640.008 - 0.03
Pseudomonas aeruginosa27853>1280.25 - 1.0
Enterococcus faecalis292128 - 320.5 - 2.0
Candida albicans1023132 - 128N/A (Fluconazole: 0.25 - 1.0)

Interpretation of MICs: The MIC value itself is a direct measure of the compound's potency.[4] Lower MIC values indicate higher potency. For novel compounds, interpretive categories (Susceptible, Intermediate, Resistant) are not yet established. The data should be compared to that of known antibiotics to gauge its relative effectiveness.

Table 2: Hypothetical Zone Diameter Data for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine (30 µg disk)
MicroorganismATCC StrainZone Diameter Range (mm)Positive Control (Ciprofloxacin) Zone (mm)
Staphylococcus aureus2592318 - 2422 - 30
Escherichia coli2592212 - 1830 - 40
Pseudomonas aeruginosa278536 (No inhibition)25 - 33

Interpretation of Zone Diameters: Larger zone diameters generally correlate with greater antimicrobial activity. However, the size of the zone is also influenced by the compound's solubility, diffusion rate in agar, and molecular weight. Therefore, direct comparison of zone diameters between different compounds can be misleading.

Self-Validating Systems: The Role of Quality Control

For any antimicrobial assay to be trustworthy, a robust quality control (QC) system is essential. This involves the regular testing of standard, well-characterized reference strains, such as those obtained from the American Type Culture Collection (ATCC).[17][18]

Rationale: QC strains have known and predictable susceptibility patterns to standard antibiotics.[18][19] Running these strains in parallel with the test compound validates the entire experimental system, including the media, incubation conditions, and the operator's technique. If the results for the QC strain fall within the established acceptable ranges, the results for the test compound can be considered valid.

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 25923™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

  • Candida albicans ATCC® 10231™

The observed MIC or zone diameter for the positive control antibiotic against the appropriate QC strain must fall within the ranges specified in the most current CLSI M100 document.[5]

Hypothesized Mechanism of Action

Based on the structure of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine, a plausible mechanism of action involves the disruption of essential cellular processes in bacteria.

Hypothesized Signaling Pathway Disruption

Mechanism_of_Action cluster_compound 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine cluster_pathways Potential Bacterial Targets cluster_ftsZ Cell Division cluster_pyrimidine Nucleic Acid Synthesis compound Thiazole-Pyrimidine Compound ftsZ_polymerization FtsZ Polymerization compound->ftsZ_polymerization Inhibition pyrimidine_synthesis Pyrimidine Biosynthesis compound->pyrimidine_synthesis Inhibition (Antimetabolite) ftsZ_monomers FtsZ Monomers ftsZ_monomers->ftsZ_polymerization z_ring Z-Ring Formation ftsZ_polymerization->z_ring cell_division Cell Division z_ring->cell_division precursors Precursors precursors->pyrimidine_synthesis nucleotides dUTP, dCTP pyrimidine_synthesis->nucleotides dna_synthesis DNA Replication nucleotides->dna_synthesis

Caption: Potential mechanisms of action for the thiazole-pyrimidine compound.

  • Inhibition of Cell Division: The thiazole moiety may interact with the bacterial cell division protein FtsZ. By binding to FtsZ, the compound could disrupt its ability to polymerize and form the Z-ring, which is a critical step in bacterial cytokinesis.[9][10][20] This would lead to filamentation of the bacterial cells and ultimately cell death.

  • Interference with Pyrimidine Biosynthesis: The pyrimidine core of the molecule is structurally similar to the natural pyrimidine bases (thymine, cytosine, uracil). It could act as an antimetabolite, inhibiting enzymes involved in the de novo synthesis of pyrimidines.[1][8] This would deplete the cellular pool of nucleotides, thereby halting DNA and RNA synthesis and arresting cell growth.

Further experiments, such as macromolecular synthesis assays, cell morphology studies using microscopy, and specific enzyme inhibition assays, would be required to definitively elucidate the mechanism of action.

Conclusion

The protocols and principles detailed in this application note provide a robust framework for the initial antimicrobial evaluation of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine. By adhering to standardized methodologies and incorporating appropriate quality controls, researchers can generate reliable and reproducible data to assess the potential of this compound as a novel antimicrobial agent. The insights gained from these assays will be crucial for guiding future structure-activity relationship studies and advancing the development of new therapies to combat the growing threat of antimicrobial resistance.

References

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Introduction: Elucidating the Structural Landscape of Thiazolyl-pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the X-ray Crystallography of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and inflammation.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and their ability to form specific interactions with their biological targets. X-ray crystallography is an indispensable tool for unambiguously determining these atomic-level details, providing crucial insights for structure-based drug design (SBDD) and fragment-based drug design (FBDD).[3][4] This guide provides a comprehensive overview of the methodologies and protocols for the X-ray crystallographic analysis of this important class of molecules, from crystallization to structure validation.

Part 1: The Genesis of a Crystal: Synthesis, Purification, and Crystallization

The foundation of a successful crystallographic experiment is a high-quality, single crystal. This journey begins with the synthesis of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine analogs and their subsequent purification to a high degree of homogeneity.

Synthesis and Purification: A Prerequisite for Order

The synthesis of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine analogs can be achieved through various synthetic routes.[5][6][7] A common approach involves the condensation of a substituted thiazole-containing precursor with a pyrimidine moiety.[8][9] Regardless of the specific synthetic pathway, achieving high purity (>95%) is critical for successful crystallization, as impurities can inhibit nucleation and crystal growth.[10]

Protocol 1: General Purification of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Analogs

  • Initial Purification: Following synthesis, the crude product is typically purified by column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).

  • Recrystallization: For further purification, recrystallization from a suitable solvent system is often effective. The choice of solvent will depend on the specific analog's solubility profile. Common solvents include ethanol, methanol, acetonitrile, and mixtures with water.

  • Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]

Crystallization: From Solution to a Well-Ordered Lattice

Crystallization is the process of slowly bringing a solution of the purified compound to a state of supersaturation, allowing for the ordered arrangement of molecules into a crystal lattice.[11][12] Vapor diffusion is a widely used and effective method for screening a large number of crystallization conditions.

Protocol 2: Crystallization by Hanging Drop Vapor Diffusion

  • Prepare the Reservoir Solution: In a 24-well crystallization plate, add 500 µL of various reservoir solutions (see Table 1 for starting conditions) to each well.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of the compound solution (typically 5-20 mg/mL in a suitable solvent like DMSO, DMF, or a solvent mixture) with 1-2 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease to create a closed system.

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C, 18°C, or 20°C) and monitor for crystal growth over several days to weeks.

Table 1: Initial Crystallization Screening Conditions for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Analogs

Precipitant Buffer (pH) Additives (optional) Rationale
Polyethylene Glycol (PEG) 3350 (15-30% w/v)0.1 M Tris-HCl (pH 7.5-8.5)0.2 M NaClPEGs are effective volume-excluding agents that promote crystallization.
2-Propanol (10-30% v/v)0.1 M HEPES (pH 7.0-7.5)5% v/v GlycerolAlcohols can reduce the dielectric constant of the solution, promoting molecular association.
Ammonium Sulfate (1.0-2.0 M)0.1 M Citrate (pH 5.0-6.0)-High salt concentrations can lead to "salting out" and crystallization.
Dioxane (5-15% v/v)0.1 M MES (pH 6.0-6.5)10 mM MgCl₂Organic solvents can help to mediate crystal contacts.

Part 2: Illuminating the Crystal: X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.[12] This involves mounting the crystal and exposing it to a focused beam of X-rays.

Figure 1: Workflow for X-ray Diffraction Data Collection.

Protocol 3: Crystal Mounting and Cryo-protection

  • Crystal Harvesting: Using a nylon loop of appropriate size, carefully remove a single crystal from the crystallization drop.

  • Cryo-protection (if necessary): To prevent ice formation during data collection at cryogenic temperatures (typically 100 K), quickly pass the crystal through a cryo-protectant solution. A common cryo-protectant is the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.

  • Mounting: Immediately plunge the loop with the cryo-protected crystal into liquid nitrogen to flash-cool it.

  • Transfer to Diffractometer: Transfer the frozen crystal to the goniometer head of the diffractometer under a stream of cold nitrogen gas.

Data Collection Strategy: Capturing the Diffraction Pattern

Modern diffractometers equipped with area detectors allow for rapid and efficient data collection.[12] The goal is to collect a complete and redundant dataset.

Protocol 4: Automated Data Collection

  • Crystal Screening: Initially, collect a few diffraction images to assess the crystal quality, determine the unit cell parameters, and identify the crystal system.

  • Strategy Calculation: Use the diffractometer's software to calculate an optimal data collection strategy. This will determine the starting angle, total rotation range, exposure time per frame, and detector distance. A typical strategy involves collecting data over a total rotation of 180-360° with a small oscillation angle (e.g., 0.5-1.0°) per frame.[13]

  • Data Collection: Execute the data collection strategy. It is crucial to monitor the diffraction images for any signs of crystal decay due to radiation damage.

  • Data Processing: After data collection, the raw diffraction images are processed. This involves integrating the reflection intensities, applying corrections for experimental factors, and scaling the data.

Table 2: Key Data Collection and Processing Parameters

Parameter Typical Value/Range Significance
Wavelength (Å)0.71073 (Mo Kα) or 1.54184 (Cu Kα)Choice depends on crystal size and composition.
Temperature (K)100Reduces radiation damage and thermal motion.
Resolution (Å)< 0.8A measure of the level of detail in the final structure.
Completeness (%)> 99The percentage of unique reflections measured.
Redundancy> 4The average number of times each unique reflection is measured.
Rmerge< 0.10A measure of the agreement between symmetry-related reflections.
I/σ(I)> 2.0 at the highest resolution shellA measure of the signal-to-noise ratio of the data.

Part 3: From Diffraction to Structure: Solution and Refinement

The processed diffraction data contains information about the electron density within the crystal. The next steps are to solve the "phase problem" to generate an initial structural model and then refine this model against the experimental data.[13]

Figure 2: Iterative Workflow for Structure Solution and Refinement.

Structure Solution: Unveiling the Molecular Framework

For small molecules like the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine analogs, direct methods are typically used to solve the phase problem.[14] Software packages like SHELXT are highly effective for this purpose.

Structure Refinement: Optimizing the Model

Once an initial model is obtained, it is refined to improve its agreement with the experimental data. This is an iterative process that involves adjusting atomic coordinates, displacement parameters, and occupancies to minimize the difference between the observed structure factors (Fo) and the calculated structure factors (Fc).[15] SHELXL is a widely used program for small-molecule structure refinement.[16]

Protocol 5: Structure Refinement with SHELXL

  • Initial Refinement: Perform an initial round of refinement on the structural model obtained from direct methods. This typically involves refining the atomic positions and isotropic displacement parameters.

  • Anisotropic Refinement: For non-hydrogen atoms, refine the anisotropic displacement parameters, which account for the direction-dependent thermal motion of the atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Difference Fourier Maps: Throughout the refinement process, inspect the difference electron density maps (Fo-Fc). Positive peaks in this map may indicate missing atoms, while negative peaks can suggest atoms that are misplaced or have incorrect atomic assignments.

  • Disorder Modeling: If the difference Fourier maps show significant residual electron density that cannot be accounted for by a single conformation, it may be necessary to model conformational disorder.[17]

  • Convergence: The refinement is considered complete when the R-factors (R1 and wR2) and the goodness-of-fit (GooF) have converged to low values, and the difference electron density map is essentially flat.

Table 3: Important Refinement Parameters and Their Target Values

Parameter Target Value Interpretation
R1< 0.05A measure of the agreement between observed and calculated structure factor amplitudes for observed reflections.
wR2< 0.15A weighted R-factor based on all data.
Goodness-of-Fit (GooF)~1.0Should be close to 1 for a good model and correct weighting scheme.
Max/Min Residual Electron Density (e⁻/ų)< ±0.5Large residual peaks may indicate problems with the model.

Part 4: Ensuring Accuracy: Structure Validation and Analysis

The final step in the crystallographic process is to rigorously validate the refined structure to ensure its quality and accuracy.[18][19]

Structure Validation: A Critical Quality Check

The program PLATON and the online checkCIF service from the International Union of Crystallography (IUCr) are essential tools for structure validation.[18] These tools check for a wide range of potential issues, including incorrect space group assignment, geometric inconsistencies, and problems with the crystallographic data.

Protocol 6: Structure Validation with checkCIF

  • Generate a CIF file: The refinement program (e.g., SHELXL) will generate a Crystallographic Information File (CIF) that contains all the information about the crystal structure and the diffraction experiment.

  • Submit to checkCIF: Submit the CIF file to the IUCr's checkCIF server.

  • Review the Validation Report: The server will generate a validation report with a list of ALERTS. These ALERTS are categorized by severity and should be carefully reviewed.

  • Address ALERTS: Any serious ALERTS (Type A or B) should be investigated and, if possible, resolved by further refinement or re-evaluation of the data.

Structural Analysis: From Coordinates to Chemical Insight

A validated crystal structure provides a wealth of information.[20] Analysis of the structure can reveal:

  • Molecular Conformation: The precise three-dimensional arrangement of the atoms in the molecule.

  • Bond Lengths and Angles: These can provide insights into the electronic structure of the molecule.

  • Intermolecular Interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing can be identified.[21]

  • Absolute Configuration: For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry.

Troubleshooting Common Challenges

Problem Possible Cause(s) Potential Solution(s)
No crystals or poor-quality crystals Impure sample, incorrect crystallization conditions.Further purify the compound, screen a wider range of crystallization conditions (precipitants, pH, temperature).[10][22]
Weakly diffracting crystals Small crystal size, inherent disorder.Use a more intense X-ray source (synchrotron), try to grow larger crystals, anneal the crystal.
High R-factors after refinement Incorrect space group, twinning, disorder, poor data quality.Check for higher symmetry, use software to detect and model twinning, model any disorder, re-collect data if necessary.
Significant residual electron density Missing or misplaced atoms, unmodeled disorder, incorrect solvent modeling.Carefully inspect difference Fourier maps, attempt to model disorder or solvent molecules.[17]

References

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Application Note & Protocols for the In Vivo Evaluation of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Therapeutic Promise of Thiazolyl-Pyrimidine Derivatives in Oncology

The intersection of thiazole and pyrimidine moieties has given rise to a promising class of small molecules with significant potential in oncology. Derivatives of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine have been identified as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[1][2][3] This application note provides a comprehensive guide for the in vivo evaluation of these compounds, specifically focusing on the parent structure, 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine, using subcutaneous xenograft models. The protocols detailed herein are designed to be a robust framework for assessing anti-tumor efficacy, pharmacokinetic profiles, and pharmacodynamic responses, thereby enabling researchers to make data-driven decisions in the drug development pipeline.

The rationale for investigating this particular chemical scaffold lies in its demonstrated ability to target key regulators of the cell cycle and transcription, such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2] For instance, certain derivatives have shown high potency against CDK9, a kinase that plays a pivotal role in transcriptional regulation, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering apoptosis in cancer cells.[1] Others have been developed as potent inhibitors of Aurora kinases A and B, which are essential for mitotic progression; their inhibition leads to mitotic failure and subsequent cell death.[2] Given these potent anti-proliferative mechanisms, rigorous in vivo testing is the logical next step to translate these promising in vitro findings into potential therapeutic applications.

II. Postulated Mechanism of Action: Targeting Key Kinases in Cancer Progression

The anti-tumor activity of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine and its analogs is primarily attributed to their ability to function as ATP-competitive inhibitors of protein kinases. Depending on the specific substitutions on the pyrimidine and thiazole rings, these compounds can achieve high potency and selectivity for different kinases. Two of the most relevant targets for this class of compounds are CDK9 and Aurora Kinases.

  • Inhibition of CDK9 and Transcriptional Regulation: CDK9, in complex with Cyclin T, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the elongation of transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine can effectively shut down the transcription of these key survival genes, leading to apoptosis in cancer cells that are dependent on them.[1]

  • Inhibition of Aurora Kinases and Mitotic Catastrophe: Aurora kinases A and B are master regulators of mitosis. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of these kinases by compounds such as 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine derivatives can lead to severe mitotic defects, including failed cytokinesis and polyploidy, ultimately resulting in mitotic catastrophe and cell death.[2]

G cluster_0 Cell Nucleus cluster_1 Mitosis Compound 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine CDK9 CDK9/Cyclin T Compound->CDK9 Inhibition Aurora Aurora Kinases (A & B) Compound->Aurora Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Gene Transcription (e.g., Mcl-1) RNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis Suppression of anti-apoptotic genes Mitosis Proper Mitotic Progression Aurora->Mitosis CellDeath Mitotic Catastrophe & Cell Death Mitosis->CellDeath Disruption

Caption: Postulated signaling pathways affected by 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine.

III. Experimental Design & Workflow

A well-designed in vivo study is crucial for obtaining meaningful and reproducible data. The following workflow provides a general overview of the key steps involved in evaluating 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine in a subcutaneous xenograft model.

G start Start cell_culture 1. Cell Line Selection & Culture start->cell_culture tumor_implant 3. Tumor Cell Implantation cell_culture->tumor_implant animal_prep 2. Animal Model Acclimatization animal_prep->tumor_implant tumor_growth 4. Tumor Growth to Palpable Size tumor_implant->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Compound Administration randomization->treatment monitoring 7. Tumor & Body Weight Monitoring treatment->monitoring endpoint 8. Endpoint Analysis (Tumor & Tissue Collection) monitoring->endpoint data_analysis 9. Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo xenograft studies.

IV. Detailed Protocols

A. Animal Model Selection and Husbandry

The choice of animal model is critical for the successful engraftment of human tumor cells.

  • Model: Athymic nude mice (e.g., BALB/c nude) or SCID mice, 4-6 weeks old, female.

  • Rationale: These mice are immunodeficient and will not reject human tumor xenografts.[4]

  • Husbandry: House mice in a specific pathogen-free (SPF) facility in sterile micro-isolator cages with sterile bedding, food, and water ad libitum.

  • Acclimatization: Allow mice to acclimate for at least one week before any experimental procedures.

B. Cell Line Selection and Culture

Select a human cancer cell line known to be sensitive to the inhibition of the compound's putative targets.

  • Recommended Cell Lines:

    • For CDK9 inhibition: HCT-116 (colon cancer) or MV4-11 (acute myeloid leukemia) are good models.[1][3]

    • For Aurora Kinase inhibition: A549 (lung cancer) or MCF-7 (breast cancer) can be used.[5]

  • Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[5]

  • Cell Viability: Ensure cell viability is >95% by Trypan Blue exclusion before implantation.

C. Subcutaneous Xenograft Establishment

This protocol describes the subcutaneous implantation of tumor cells.[5]

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

  • Washing: Wash the cells twice with sterile, serum-free medium or Phosphate-Buffered Saline (PBS).

  • Resuspension: Resuspend the cell pellet in sterile PBS at a concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.

  • Injection Preparation: Draw the cell suspension into a 1 mL syringe with a 27-gauge needle.

  • Implantation:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Disinfect the injection site on the right flank with 70% ethanol.[4]

    • Gently lift the skin and subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells).[5]

    • Slowly withdraw the needle to prevent leakage.[4]

  • Post-Implantation Monitoring: Monitor the mice daily for any adverse reactions and for the appearance of palpable tumors.

D. Compound Formulation and Administration

The formulation and route of administration are critical for achieving adequate drug exposure.

  • Formulation:

    • Determine the solubility of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine.

    • A common vehicle for pyrimidine derivatives is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or a solution containing DMSO, PEG300, and Tween 80.

    • Prepare a stock solution and dilute it to the final dosing concentrations on the day of administration.

  • Administration Route: Oral gavage (PO) and intraperitoneal (IP) injection are common routes for small molecules.[6] The choice will depend on the compound's properties.

  • Dosing:

    • Perform a preliminary dose-range-finding study to determine the maximum tolerated dose (MTD).

    • For the efficacy study, use at least two dose levels (e.g., MTD and a lower dose) and a vehicle control group.

E. Efficacy Study: Tumor Growth Monitoring and Endpoint
  • Tumor Growth: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[5]

  • Measurements:

    • Measure tumor dimensions (length and width) with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[5]

    • Record the body weight of each mouse at the same time to monitor for toxicity.

  • Treatment: Administer the compound and vehicle control according to the predetermined schedule (e.g., once daily for 21 days).

  • Endpoint: The study can be terminated when:

    • Tumors in the control group reach a predetermined size (e.g., 2000 mm³).

    • Mice show signs of significant toxicity (e.g., >20% body weight loss).

    • The planned treatment duration is completed.

  • Tissue Collection: At the endpoint, euthanize the mice and collect tumors and other relevant tissues (e.g., liver, plasma) for further analysis.

V. Data Presentation and Analysis

Clear presentation and appropriate statistical analysis of the data are essential for interpreting the results.

A. Tumor Growth Inhibition

The primary endpoint is typically tumor growth inhibition (TGI).

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 ± SEMPercent TGI (%)
Vehicle Control-1850 ± 150-
Compound A25925 ± 12050
Compound A50462 ± 9575
  • TGI Calculation: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Statistical Analysis: Use a two-way ANOVA with repeated measures to compare tumor growth curves between groups. A one-way ANOVA followed by a post-hoc test can be used to compare final tumor volumes.

B. Pharmacokinetic (PK) Analysis

A preliminary PK study is crucial to understand the drug's exposure.[7][8]

Time (hours)Plasma Concentration (ng/mL) ± SD
0.51500 ± 210
12500 ± 350
21800 ± 190
4950 ± 110
8300 ± 50
24< 50
  • Protocol: Administer a single dose of the compound and collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) via submandibular or saphenous vein bleeding.[8]

  • Analysis: Analyze plasma samples using LC-MS/MS to determine the concentration of the compound. Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

C. Histopathological and Pharmacodynamic (PD) Analysis

At the end of the study, histopathological analysis of the tumors can provide insights into the compound's mechanism of action.

  • Protocol:

    • Fix a portion of the tumor in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and section it.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess morphology, necrosis, and mitotic index.[9]

    • Perform immunohistochemistry (IHC) for PD biomarkers, such as cleaved caspase-3 (apoptosis) or phospho-histone H3 (mitotic arrest).

  • Interpretation: A significant increase in necrosis and cleaved caspase-3 staining, or an increase in phospho-histone H3 positive cells in the treated tumors compared to the control tumors would provide evidence of the compound's on-target activity.

VI. Conclusion and Future Directions

This application note provides a comprehensive framework for the in vivo evaluation of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine in xenograft models. By following these detailed protocols, researchers can generate robust and reproducible data to assess the anti-tumor efficacy, pharmacokinetic properties, and mechanism of action of this promising class of compounds. Positive results from these studies would warrant further investigation, including evaluation in orthotopic or patient-derived xenograft (PDX) models, which can offer greater clinical relevance.[10] A thorough understanding of the in vivo behavior of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is a critical step towards its potential development as a novel anticancer therapeutic.

VII. References

  • Walsby, E., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available at: [Link]

  • MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. Available at: [Link]

  • Panduranga Mudgal, M. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Pancreatic Cancer. Available at: [Link]

  • Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Hather, G., et al. (2014). Biology, Models and the Analysis of Tumor Xenograft Experiments. Clinical Cancer Research. Available at: [Link]

  • Di, L., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Liu, J., et al. (2016). Histologic and molecular analysis of patient derived xenografts of high-grade serous ovarian carcinoma. Journal of Hematology & Oncology. Available at: [Link]

  • protocols.io. (n.d.). LLC cells tumor xenograft model. protocols.io. Available at: [Link]

  • bioRxiv. (2024). and Small-Animal Studies of Safety, Pharmacokinetics (PK), and Biodistribution of Inflammasome-Targeting Nanoligomer in. bioRxiv.

  • ResearchGate. (2025). Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents that activate GK and PPARγ. ResearchGate.

  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Oncotarget. (2016). Patient-derived xenograft (PDX) tumors increase growth rate with time. Oncotarget. Available at: [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Reaction Biology. Available at: [Link]

  • Seshadri, M., et al. (2015). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in Molecular Biology. Available at: [Link]

  • Frederick National Laboratory for Cancer Research. (2014). SOP50103: Histopathological Assessment of Patient-Derived Xenografts. Frederick National Laboratory for Cancer Research.

  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. National Center for Biotechnology Information. Available at: [Link]

  • AME Publishing Company. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. AME Publishing Company.

  • ResearchGate. (2014). Statistical Analysis of Xenograft Tumor Growth Change? ResearchGate.

  • AACR Journals. (2024). A Pan-Cancer Patient-Derived Xenograft Histology Image Repository with Genomic and Pathologic Annotations Enables Deep Learning Analysis. AACR Journals.

  • ResearchGate. (n.d.). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? | Request PDF. ResearchGate.

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]

  • Usiena air. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air.

  • YouTube. (2021). Webinar: Predictive Pre Clinical Oncology Studies Using Patient-Derived Xenograft Platforms. YouTube. Available at: [Link]

  • National Institutes of Health. (n.d.). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. National Institutes of Health.

  • PubMed. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. Available at: [Link]

  • National Institutes of Health. (n.d.). 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. National Institutes of Health.

  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available at: [Link]

  • Translational Research in Urology. (2023). Histopathological Assessment of Testicular Tissues from Mice with Xenografted Human Triple-Negative Breast Cancer. Translational Research in Urology. Available at: [Link]

  • Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your synthetic efforts for this valuable heterocyclic scaffold.

The target molecule, 4-(1,3-thiazol-2-yl)pyrimidin-2-amine, is a key structural motif in medicinal chemistry, often investigated for its potential as a kinase inhibitor and in other therapeutic areas. Its synthesis, typically involving a multi-step sequence, presents several challenges that can impact yield, purity, and scalability. This document is structured to address these challenges directly, providing scientifically grounded solutions.

Section 1: Recommended Synthetic Protocol & Workflow

The most common and reliable route involves a two-step process: (1) a Hantzsch thiazole synthesis to form 2-amino-4-arylthiazole intermediate, followed by (2) a condensation reaction with an appropriate three-carbon building block, such as a chalcone, to construct the pyrimidine ring.[1]

Overall Synthetic Workflow

The diagram below outlines the critical stages of the synthesis, from starting materials to the final, characterized product.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Purification & Analysis A α-Halo Ketone (e.g., 2-bromo-1-(thiazol-2-yl)ethan-1-one) D Reaction & Workup A->D B Thiourea B->D C Solvent (e.g., Ethanol) C->D E Intermediate: 2-Amino-4-(thiazol-2-yl)thiazole D->E I Condensation Reaction E->I F Guanidine Hydrochloride F->I G α,β-Unsaturated Ketone (Chalcone) G->I H Base (e.g., NaOEt) Solvent (e.g., Ethanol) H->I J Final Product: 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine I->J K Crude Product J->K L Purification (Crystallization/Chromatography) K->L M Characterization (NMR, MS, HPLC) L->M

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Starting Point)

This protocol provides a robust starting point for laboratory-scale synthesis.

Step 2: Synthesis of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (100 mL).

  • Base Preparation: Carefully add sodium metal (1.5 eq.) to the ethanol in small portions under an inert atmosphere (N2 or Ar) to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Reactant Addition: To the sodium ethoxide solution, add guanidine hydrochloride (1.2 eq.) and the chalcone precursor (e.g., 1-(thiazol-2-yl)-3-arylprop-2-en-1-one) (1.0 eq.).

  • Reaction: Stir the mixture at reflux (approx. 78 °C) for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize it with glacial acetic acid. Reduce the solvent volume under vacuum.

  • Isolation: Pour the concentrated mixture into ice-cold water (200 mL). A precipitate should form. Stir for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Drying & Purification: Dry the crude product in a vacuum oven. Recrystallize from ethanol or purify by column chromatography (silica gel) to obtain the final product.[2][3]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Problem: Low or No Product Yield

Q1: My reaction yield is consistently below 30%. What are the most likely causes?

A1: Low yield is a multifaceted problem. The primary areas to investigate are reactant quality, reaction conditions, and potential side reactions.

  • Causality: The formation of the pyrimidine ring is a base-catalyzed condensation reaction.[4][5] The efficiency of this process is highly dependent on the strength and stoichiometry of the base, the reactivity of the chalcone intermediate, and the reaction temperature.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Impurities in the chalcone or guanidine can inhibit the reaction. Confirm the purity of your starting materials via NMR or melting point analysis.

    • Optimize the Base: The choice of base is critical. Sodium ethoxide is standard, but if yields are low, consider stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a different alkoxide like potassium tert-butoxide. A weaker base may not sufficiently deprotonate the guanidine for the initial Michael addition.[6]

    • Increase Temperature/Reaction Time: Some chalcones are less reactive. Try increasing the reflux temperature by switching to a higher-boiling solvent like n-butanol. Extend the reaction time to 24 hours, monitoring by TLC to see if the reaction progresses further.

    • Check for Chalcone Isomerization: Under basic conditions, the E/Z geometry of your chalcone could isomerize, potentially affecting its reactivity. This can be checked by taking a sample during the reaction and analyzing it by 1H NMR.

G Start Low Yield Observed QMats Are Starting Materials Pure? Start->QMats QBase Is Base Optimal? QMats->QBase Yes Sol_Purify Action: Purify Starting Materials QMats->Sol_Purify No QCond Are Conditions Sufficiently Forcing? QBase->QCond Yes Sol_Base Action: Screen Bases (e.g., NaOtBu, DBU) QBase->Sol_Base No Sol_Cond Action: Increase Temp/Time (e.g., n-Butanol, 24h) QCond->Sol_Cond No End Yield Improved QCond->End Yes Sol_Purify->QBase Sol_Base->QCond Sol_Cond->End

Caption: Decision tree for troubleshooting low product yield.

Problem: Formation of Significant Impurities

Q2: My crude product shows multiple spots on TLC, and purification is difficult. What are the likely side products?

A2: The primary side reactions involve self-condensation of the chalcone, degradation under harsh basic conditions, or incomplete cyclization.

  • Causality: The reaction proceeds via an initial aza-Michael addition of guanidine to the chalcone, followed by intramolecular cyclization and dehydration.[4][7] If the cyclization step is slow, the Michael adduct can revert or participate in other reactions.

  • Troubleshooting Steps:

    • Isolate and Characterize Impurities: If possible, isolate the major impurity by chromatography and characterize it by MS and NMR. Knowing its structure is the key to diagnosing the problem.

    • Lower the Reaction Temperature: High temperatures can promote decomposition. Run the reaction at a lower temperature (e.g., 60 °C) for a longer period. This can favor the desired thermodynamic product over kinetically formed degradation products.

    • Use a Milder Base: A very strong base can sometimes catalyze undesired side reactions. Consider switching from an alkoxide to a carbonate base like K2CO3, which may be sufficient for the reaction while minimizing degradation.

    • Control Stoichiometry: Ensure precise stoichiometry. An excess of the base or guanidine can sometimes lead to side products. Use no more than 1.5 equivalents of base.

Data Presentation: Effect of Reaction Parameters on Yield & Purity (Illustrative)
ExperimentBase (eq.)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC, %)
1 (Baseline) NaOEt (1.5)Ethanol78124580
2 NaOEt (1.5)n-Butanol11786575
3 K2CO3 (2.0)DMF100243090
4 DBU (1.2)Toluene110127285

This table illustrates how changing reaction parameters can influence the outcome. Your results will vary based on the specific substrate.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the pyrimidine ring formation?

A1: The reaction is a classic example of a condensation reaction to form a dihydropyrimidine, which then aromatizes.[1][4]

  • Deprotonation: The base deprotonates guanidine, making it a more potent nucleophile.

  • Aza-Michael Addition: The nucleophilic guanidine attacks the β-carbon of the α,β-unsaturated ketone (chalcone). This is a conjugate addition.[7][8]

  • Proton Transfer: A proton transfer occurs to neutralize the resulting enolate.

  • Intramolecular Cyclization: A nitrogen atom from the guanidine moiety attacks the ketone's carbonyl carbon, forming a six-membered ring intermediate.

  • Dehydration: The intermediate loses a molecule of water to form the stable, aromatic pyrimidine ring.

G A Guanidine + Chalcone B Base-catalyzed Aza-Michael Addition A->B C Linear Michael Adduct (Intermediate) B->C D Intramolecular Cyclization C->D E Dihydropyrimidine Intermediate D->E F Dehydration (Aromatization) E->F G Final Product F->G

Caption: Simplified mechanistic pathway for pyrimidine synthesis.

Q2: How critical is the removal of water from the reaction?

A2: It is moderately critical. While the final step is a dehydration, having excess water present at the beginning can hydrolyze the base (e.g., sodium ethoxide) and potentially interfere with the initial steps. Using absolute (anhydrous) ethanol is strongly recommended for consistent results. If the reaction stalls, using a Dean-Stark apparatus to remove water azeotropically can sometimes drive the equilibrium toward the product.

Q3: My product is difficult to purify by crystallization. Are there alternative methods?

A3: Yes. 2-aminopyrimidine derivatives can be basic and may be amenable to different purification strategies.

  • Column Chromatography: This is the most common alternative. Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., 100% Hexane) and gradually increasing the polarity with ethyl acetate or methanol.

  • Acid-Base Extraction: If the impurities are neutral, you may be able to perform an acid-base workup. Dissolve the crude material in an organic solvent (like dichloromethane), wash with a dilute acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer. Then, basify the aqueous layer and extract your purified product back into an organic solvent.

  • Cation-Exchange Chromatography: For particularly stubborn separations, cation-exchange chromatography can be effective for purifying basic compounds like 2-aminopyrimidines.[9]

References

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. URL: [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

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  • 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine. PubChem. URL: [Link]

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  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. URL: [Link]

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  • Reactions of 4-(2-Aminothiazole-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline. Synthesis of Thiazolo[3,2-a]pyrimidine and Imidazo[2,1-b]thiazole Derivatives. ResearchGate. URL: [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. URL: [Link]

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. URL: [Link]

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  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC - NIH. URL: [Link]

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  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. URL: [Link]

  • An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. URL: [Link]

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4-(1,3-Thiazol-2-yl)pyrimidin-2-amine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth, evidence-based troubleshooting guides and frequently asked questions to ensure the successful preparation of this molecule for your experiments.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is critical to addressing its solubility. This heterocyclic compound, with the molecular formula C₇H₆N₄S and a molecular weight of 178.22 g/mol , presents a classic profile for a "brick-dust" type molecule, which often exhibits poor aqueous solubility due to strong crystal lattice energy.[1]

PropertyPredicted/Calculated ValueImplication for Solubility
Molecular Formula C₇H₆N₄SContains multiple nitrogen atoms capable of hydrogen bonding.
Molecular Weight 178.22 g/mol Relatively small, which is generally favorable for solubility.
XLogP3 0.6Indicates low lipophilicity and suggests that poor solubility is likely not driven by excessive "greasiness".
Most Basic pKa ~3.8 (Predicted)The pyrimidine ring nitrogens are the most basic sites. Protonation below this pH will form a salt, which is expected to be more water-soluble.
Most Acidic pKa ~14.5 (Predicted)The exocyclic amine is weakly acidic and not relevant for solubility enhancement under typical experimental conditions.

pKa values were predicted using Chemicalize. It's important to note that prediction algorithms provide estimates, and experimental determination is recommended for definitive values.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine.

Q1: My compound won't dissolve in aqueous buffers (e.g., PBS) at a neutral pH. Why is this happening?

A1: This is expected behavior for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine. Its flat, aromatic ring structure and potential for strong intermolecular hydrogen bonding in the solid state contribute to a high crystal lattice energy. This energy barrier must be overcome by the solvent for dissolution to occur. At neutral pH, the molecule is in its free base form, which is less polar and thus has very low intrinsic aqueous solubility.

Q2: I've dissolved the compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?

A2: This phenomenon is known as antisolvent precipitation . DMSO is an excellent solvent for this compound, but when the DMSO stock is introduced to an aqueous environment (the "antisolvent"), the overall solvent polarity dramatically increases. Since the compound has poor aqueous solubility, it crashes out of the solution.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can sometimes keep the compound in solution.

  • Increase Final DMSO Concentration: If your assay can tolerate it, increasing the final concentration of DMSO in your working solution (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use of Co-solvents: Incorporate a water-miscible organic co-solvent in your final assay buffer. See the detailed protocol in the Troubleshooting Guides section.

  • pH Adjustment: If appropriate for your experiment, lowering the pH of the final aqueous buffer can increase solubility. Refer to Q3 and the corresponding troubleshooting guide.

Q3: Can I use pH adjustment to improve the aqueous solubility of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine?

A3: Yes, pH adjustment is a highly effective strategy for this molecule. The compound has several basic nitrogen atoms, with the most basic ones being on the pyrimidine ring (predicted pKa of the conjugate acid is ~3.8). By lowering the pH of your aqueous solution to below this pKa, you will protonate the molecule, forming a more polar and water-soluble salt. A good starting point is to prepare your buffer at a pH of 3.0 or lower.

Caution: Always confirm that the acidic pH does not interfere with your assay or the stability of your compound over the experimental timeframe.

Q4: What are the best organic solvents for making a stock solution?

A4: Based on its structure and data from similar compounds, the following organic solvents are recommended for preparing a high-concentration stock solution:

  • Dimethyl sulfoxide (DMSO): Generally the best choice, offering high solubilizing power for this class of compounds.

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent that can be used as an alternative to DMSO.

  • Ethanol: While likely a weaker solvent than DMSO or DMF, it may be sufficient for moderately concentrated stock solutions and is often better tolerated in biological systems.

For a structurally related compound, 2-amino-4-phenyl thiazole, solubility is approximately 10 mg/mL in DMSO and DMF, and 12 mg/mL in ethanol. You can expect 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine to have a similar solubility profile.

Troubleshooting Guides & Experimental Protocols

Guide 1: Preparing an Aqueous Working Solution via pH Adjustment

This protocol leverages the basicity of the pyrimidine ring to achieve aqueous solubility.

G cluster_0 Workflow for pH-Based Solubilization start Start: Solid Compound step1 Weigh the required amount of solid 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine. start->step1 step2 Prepare an acidic aqueous buffer (e.g., 50 mM Glycine-HCl, pH 2.5-3.0). step1->step2 step3 Add a small volume of the acidic buffer to the solid compound. step2->step3 step4 Vortex and/or sonicate the mixture until the solid is fully dissolved. Gentle heating (30-40°C) may be applied if necessary. step3->step4 step5 Once dissolved, dilute to the final desired concentration with the same acidic buffer. step4->step5 step6 Filter the final solution through a 0.22 µm syringe filter to remove any particulates. step5->step6 end Result: Clear Aqueous Solution step6->end

Caption: Workflow for dissolving the compound using pH adjustment.

Detailed Steps:

  • Select an Appropriate Acidic Buffer: Choose a buffer system that is effective in the pH range of 2.0-3.5, such as a glycine-HCl or citrate buffer. Ensure the buffer components will not interfere with your downstream application.

  • Initial Dissolution: Add a small amount of the acidic buffer to your weighed compound to create a concentrated slurry.

  • Energy Input: Vortex vigorously. If the compound does not readily dissolve, use a bath sonicator for 5-10 minutes. Gentle warming in a water bath (30-40°C) can also be effective.

  • Final Dilution: Once a clear solution is obtained, add the remaining buffer to reach your target concentration.

  • Final pH Check and Sterilization: If required for your experiment, check the final pH and filter-sterilize the solution.

Guide 2: Mitigating Antisolvent Precipitation with a Co-Solvent System

This approach is useful for cell-based assays where a low concentration of an organic solvent is tolerable.

G cluster_1 Co-Solvent Dilution Strategy start Start: High-Concentration DMSO Stock (e.g., 50 mM) step1 Prepare an intermediate dilution in 100% DMSO (e.g., dilute 50 mM stock to 10 mM). start->step1 step2 In a separate tube, prepare your final aqueous buffer (e.g., cell culture medium or PBS). step1->step2 step3 While vortexing the aqueous buffer, add the intermediate DMSO stock dropwise to reach the final concentration. step2->step3 step4 Ensure the final DMSO concentration is as low as possible and tolerated by the assay (typically <0.5%). step3->step4 end Result: Metastable Working Solution step4->end

Caption: A stepwise dilution method to avoid precipitation.

Detailed Steps:

  • Prepare High-Concentration Stock: Dissolve 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine in 100% DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved.

  • Perform Intermediate Dilution (Optional but Recommended): Dilute the high-concentration stock in 100% DMSO to a lower concentration (e.g., 10-fold dilution).

  • Final Dilution into Aqueous Medium:

    • Place your final volume of aqueous buffer (e.g., cell culture medium) in a tube.

    • While vigorously vortexing the buffer, slowly add the required volume of your DMSO stock solution. The rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in your aqueous buffer to account for any solvent-induced effects in your experiment.

Guide 3: Advanced Solubilization using Cyclodextrins

For applications requiring a completely organic solvent-free aqueous solution at near-neutral pH, cyclodextrins can be employed. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.

Protocol for Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD):

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Add Compound: Add an excess of solid 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine to the HP-β-CD solution.

  • Equilibrate: Stir the suspension at room temperature for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized compound-cyclodextrin complex.

  • Quantify Concentration: The concentration of the dissolved compound in the supernatant should be determined analytically using a validated method such as HPLC-UV or LC-MS.

G cluster_0 Cyclodextrin Inclusion Complex Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Formation of a soluble inclusion complex.

References

  • PubChem. 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • Chemicalize. Predictions for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine. ChemAxon. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.

Sources

Technical Support Center: Mitigating Off-Target Effects of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine derivatives. This class of compounds has shown significant promise as potent and selective kinase inhibitors, particularly targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1] However, like all small molecule inhibitors, achieving absolute target specificity is a formidable challenge.[2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and overcome potential off-target effects, ensuring the integrity and accuracy of your research.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the characterization and application of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine inhibitors.

Q1: My compound shows high potency in a biochemical assay but has low efficacy or high toxicity in cell-based assays. What's going on?

A1: This is a common and critical issue in drug discovery that often points towards off-target effects, poor cell permeability, or rapid metabolism.

  • Causality: A biochemical assay using purified recombinant kinase is a clean, isolated system. In contrast, a living cell is a complex environment. A potent biochemical hit can fail in cells for several reasons:

    • Off-Target Toxicity: Your compound may be inhibiting other essential kinases or proteins, leading to cell death or growth arrest that masks the intended on-target effect.[3] All three FDA-approved CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib) can target kinases other than CDK4/6.[4]

    • Poor Membrane Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

    • High ATP Concentration: Cellular ATP concentrations (millimolar range) are much higher than those typically used in biochemical assays (micromolar range). An ATP-competitive inhibitor will face significantly more competition in a cellular context, leading to a rightward shift in potency (lower efficacy).[5]

    • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Troubleshooting Steps:

    • Perform a Kinome-wide Selectivity Screen: Profile your compound against a broad panel of kinases to identify potential off-target interactions (See Protocol 1).

    • Conduct a Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is physically binding to its intended target (CDK4/6) inside the cell (See Protocol 2).

    • Assess Cell Permeability: Use computational models or experimental assays (e.g., PAMPA) to evaluate the compound's ability to cross the cell membrane.

    • Measure On-Target Pathway Modulation: Use Western blotting to check for phosphorylation changes in downstream targets of CDK4/6, such as the Retinoblastoma protein (Rb).[6] This confirms that the compound is engaging its target and inhibiting the intended pathway.

Q2: My kinase selectivity screen revealed several off-targets. How do I interpret this data and decide if it's problematic?

A2: Interpreting selectivity data requires careful consideration of both the potency of off-target inhibition and the biological context.

  • Causality: Not all off-target interactions are detrimental. Some "multi-targeting" can even be beneficial (polypharmacology).[7] The key is to differentiate between benign off-target binding and interactions that could confound your results or lead to toxicity.

  • Data Interpretation & Actionable Insights:

    • Quantify Selectivity: Calculate a selectivity score. A simple metric is the ratio of the IC50 for an off-target kinase to the IC50 for the on-target kinase (e.g., IC50(Off-Target) / IC50(CDK4)). A ratio >100-fold is often considered a good starting point for selectivity, but a much larger threshold (1,000- or 10,000-fold) may be needed to ensure on-target effects dominate in a cellular context.[7]

    • Review the Function of Off-Targets: Are the identified off-targets known to be involved in essential cellular processes? Inhibition of kinases involved in cell survival, division (other than the target), or critical metabolic pathways is a red flag for toxicity.

    • Correlate with Cellular Phenotype: If you observe a specific phenotype (e.g., apoptosis, cell cycle arrest at a different phase), investigate whether inhibition of any identified off-targets is known to cause that effect. This can help deconvolve the observed cellular response.

    • Initiate a Structure-Activity Relationship (SAR) Study: If problematic off-targets are identified, medicinal chemistry efforts can be directed to modify the compound's structure to reduce binding to those specific kinases while retaining on-target potency.

Q3: I'm performing a Cellular Thermal Shift Assay (CETSA), but I'm not seeing a thermal shift for my target, even though my compound is active in other assays. What could be wrong?

A3: A lack of a thermal shift in CETSA can be due to several factors, ranging from experimental setup to the specific mechanism of your compound.

  • Causality: CETSA relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tagg).[8][9] If this stabilization doesn't occur or isn't detected, you won't see a shift.

  • Troubleshooting Steps:

    • Compound Concentration: Ensure you are using a saturating concentration of the compound. A common starting point is 5-20 times the cellular EC50 value.[10]

    • Heating Time and Temperature Range: The standard 3-minute heating time may not be optimal for all targets. For some proteins, a shorter (30 seconds) or longer (8 minutes) incubation may be necessary.[8][9] Ensure your temperature gradient brackets the known or predicted melting temperature of your target protein.

    • Lysis Conditions: The lysis buffer composition is critical. Harsh detergents can sometimes resolubilize aggregated proteins, while inefficient lysis can lead to loss of soluble protein. Optimize your lysis buffer and ensure complete cell disruption.[9]

    • Post-Translational Modifications (PTMs): PTMs like phosphorylation can affect a protein's thermal stability.[9] While most studies show PTMs do not significantly alter melting behavior, it's a factor to consider, especially if the on-target kinase is activated or inactivated under your experimental conditions.[9]

    • Detection Antibody Quality: If using Western blot for detection, verify the specificity and sensitivity of your primary antibody for the target protein.

    • Binding Mechanism: CETSA is most effective for inhibitors that cause a significant conformational stabilization. If your compound binds in a way that does not substantially change the protein's thermal stability, CETSA may not be the appropriate assay.

Part 2: Visualizing the Problem & The Workflow

Understanding the relationship between on-target and off-target effects is crucial. The following diagrams illustrate the core concepts and experimental workflows.

cluster_0 On-Target Pathway (CDK4/6) cluster_1 Off-Target Pathway Compound 4-(Thiazol-2-yl)pyrimidin-2-amine Derivative CDK4_6 CDK4/6 Compound->CDK4_6 Inhibits OffTargetKinase Off-Target Kinase (e.g., SRC, LCK) Compound->OffTargetKinase Inhibits (Undesired) Rb Rb Protein CDK4_6->Rb Phosphorylates G1_S G1-S Phase Progression E2F E2F Rb->E2F Inhibits E2F->G1_S Promotes Arrest Cell Cycle Arrest (Desired Outcome) OffTargetSubstrate Substrate OffTargetKinase->OffTargetSubstrate Phosphorylates UnintendedEffect Unintended Cellular Effect (e.g., Toxicity, Apoptosis) OffTargetSubstrate->UnintendedEffect Leads to

Caption: On-target vs. Off-target signaling pathways.

cluster_workflow Start Test Compound (e.g., 4-(Thiazol-2-yl)pyrimidin-2-amine derivative) Prepare Prepare Assay Plates: - Kinase Panel (e.g., 96-well format) - Substrate & ATP Start->Prepare Dispense Dispense Compound at desired concentration (e.g., 1 µM) Prepare->Dispense Incubate Incubate to allow kinase reaction Dispense->Incubate Detect Detect Phosphorylation (e.g., Luminescence, Fluorescence) Incubate->Detect Analyze Analyze Data: - Calculate % Inhibition - Generate Heatmap Detect->Analyze Result Selectivity Profile (Identify Off-Targets) Analyze->Result cluster_cetsa Start Culture Cells Expressing Target Protein Treat Treat Cells: - Vehicle (DMSO) - Compound Start->Treat Incubate_Cells Incubate at 37°C (allow compound entry & binding) Treat->Incubate_Cells Aliquot Aliquot cell suspension into PCR tubes/plate Incubate_Cells->Aliquot Heat Heat Samples (Temperature Gradient) Aliquot->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to separate soluble vs. aggregated proteins Lyse->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect Detect_Protein Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Collect->Detect_Protein Plot Plot Melt Curve (% Soluble vs. Temperature) Detect_Protein->Plot Result Determine Thermal Shift (ΔTagg) (Confirm Target Engagement) Plot->Result

Caption: Workflow for confirming target engagement using CETSA.

Part 3: Experimental Protocols

These protocols provide a validated framework for assessing inhibitor selectivity and target engagement.

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a general procedure for screening a compound against a panel of kinases to determine its selectivity profile.

Objective: To quantify the inhibitory activity of a 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine derivative against a broad range of protein kinases.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase Selectivity Profiling System (e.g., Promega Kinase Selectivity Profiling Systems or services from Eurofins/Reaction Biology) [11]* Recombinant kinases, corresponding substrates, and ATP

  • Assay buffer (specific to the kinase and detection method)

  • Detection reagents (e.g., ADP-Glo™, HTRF®, or fluorescent-labeled antibodies) [12]* 384-well assay plates (white or black, depending on detection method)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of luminescence or fluorescence detection

Methodology:

  • Compound Preparation:

    • Prepare a series of dilutions of the test compound in DMSO. For a primary screen, a single high concentration (e.g., 1 or 10 µM) is often used. For IC50 determination, prepare a 10-point, 3-fold serial dilution.

    • Prepare a vehicle control (DMSO only) and a positive control (a known broad-spectrum inhibitor like Staurosporine).

  • Assay Plate Setup:

    • Dispense 5 µL of the appropriate kinase buffer into each well of a 384-well plate.

    • Add 50 nL of the serially diluted compound, vehicle, or control to the appropriate wells.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate solution in kinase buffer. The concentration of each kinase should be optimized to yield a high signal-to-background ratio. [13] * Add 5 µL of the 2X kinase/substrate solution to each well to start the reaction.

    • The final ATP concentration should ideally be at or near the Km for each respective kinase to provide a physiologically relevant comparison.

  • Incubation:

    • Shake the plate gently for 1 minute.

    • Incubate the plate at room temperature for 60 minutes. [13]

  • Detection:

    • Stop the kinase reaction and initiate the detection signal according to the manufacturer's protocol for the chosen assay technology (e.g., add 10 µL of ADP-Glo™ Reagent).

    • Incubate as required by the detection chemistry (e.g., 40 minutes for ADP-Glo™).

    • Read the plate on a compatible plate reader (e.g., luminescence).

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control.

    • For dose-response curves, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each affected kinase.

    • Visualize the data as a heatmap or a tree map for a clear overview of the selectivity profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to confirm if your compound binds to its intended target (e.g., CDK4 or CDK6) in intact cells. [9][10] Objective: To measure the change in thermal stability of a target protein in response to ligand binding in a cellular environment.

Materials:

  • Cell line expressing the target protein (e.g., MV4-11 cells for CDK6)

  • Complete cell culture medium

  • Test compound and vehicle (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or a 96-well PCR plate

  • Thermal cycler with a gradient function

  • Lysis buffer (e.g., Triton X-100 based buffer with protease/phosphatase inhibitors)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies for target and loading control; or ELISA/AlphaScreen reagents)

  • Centrifuge capable of pelleting cell debris

Methodology:

  • Cell Treatment:

    • Culture cells to a sufficient density.

    • Harvest and resuspend cells in fresh culture medium.

    • Create two treatment groups: one with the test compound (at a saturating concentration, e.g., 10-20x cellular EC50) and one with vehicle (DMSO). [10] * Incubate the cells for 1-2 hours at 37°C to allow for compound uptake and target binding. [10]

  • Heating Step:

    • Aliquot the cell suspensions from each treatment group into separate PCR tubes or columns of a PCR plate.

    • Place the tubes/plate in a thermal cycler.

    • Heat the samples for 3-8 minutes across a temperature gradient (e.g., 40°C to 64°C, in 2°C increments). [9]Include an unheated control sample at room temperature.

    • Immediately cool the samples to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or using mechanical disruption.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration in each sample.

    • Analyze equal amounts of total protein from each sample via Western blot using a specific antibody against the target protein (e.g., anti-CDK6). Also probe for a loading control that does not shift in the presence of the compound.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group, normalize the intensity of the target protein band at each temperature to the intensity of the unheated control.

    • Plot the normalized soluble protein fraction (%) as a function of temperature for both the vehicle- and compound-treated groups.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tagg), which is the temperature at which 50% of the protein is denatured.

    • A positive ΔTagg (Tagg_compound - Tagg_vehicle) indicates that the compound has bound to and stabilized the target protein, confirming target engagement.

Part 4: Quantitative Data & Rational Design

Improving selectivity is often an iterative process guided by quantitative data and structural insights.

Comparative Selectivity of CDK4/6 Inhibitors

The 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine scaffold is designed for high selectivity. For context, the table below shows the reported enzymatic IC50 values for three FDA-approved CDK4/6 inhibitors. Note that while highly potent against CDK4/6, off-target activity exists, particularly for Abemaciclib.

InhibitorTarget KinaseIC50 (nM)Select Off-Target KinasesOff-Target IC50 (nM)Reference
Palbociclib CDK4/Cyclin D111CDK1/Cyclin B>10,000[4][6]
CDK6/Cyclin D315GSK3β>10,000[4]
Ribociclib CDK4/Cyclin D110CDK1/Cyclin B7,000[4][14]
CDK6/Cyclin D339c-Src>10,000[4]
Abemaciclib CDK4/Cyclin D12CDK1/Cyclin B300[4][15]
CDK6/Cyclin D35CDK2/Cyclin A67[4][15]
PIM148[15]

Data compiled from multiple sources for illustrative purposes. Exact values may vary based on assay conditions.

Strategies for Improving Selectivity

If your 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine derivative shows undesirable off-target activity, consider the following rational design strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure and assess the impact on both on-target and off-target activity. For the thiazolyl-pyrimidine scaffold, modifications at the C2-amine of the thiazole and substitutions on the pyrimidine ring can significantly alter the selectivity profile. [1]2. Computational Modeling: Use molecular docking and quantitative structure-activity relationship (QSAR) models to predict how structural changes will affect binding to both on-target and off-target kinases. [2][16]This can help prioritize which chemical modifications to synthesize and test.

  • Exploit Structural Differences: Even though the ATP-binding pocket is highly conserved, subtle differences in size, shape, and amino acid residues exist between kinases. Designing modifications that exploit these differences—for instance, by adding a bulky group that fits in the target kinase but clashes with the binding site of an off-target kinase—is a classic strategy for improving selectivity.

By systematically applying these troubleshooting and analytical strategies, researchers can confidently characterize the activity of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine derivatives, mitigate confounding off-target effects, and advance the development of truly selective and effective therapeutic candidates.

References
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Masuda, K., Ma, C., Aaron, J., Kefa, K., Lee, J., Puno, A., Kim, K., Tsoi, Y. L., Ghozayel, M. K., Chan, P., & Robers, M. B. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2497–2510.
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Ge, Y., & MacKerell, A. D. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 26(11), 3144.
  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146.
  • Shaw, J., & Eglen, R. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Gao, X., & Lates, T. (2021). Targeting CDK4/6 for Anticancer Therapy. International Journal of Molecular Sciences, 22(19), 10567.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., Reinecke, M., Ruprecht, B., Petzold, G., Schoof, M., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Cichońska, A., Ravikumar, B., Allaway, R. J., Mou, L., Kouril, M., Smoke, M., Amay, A., Knight, R., & Tang, H. (2021). Causal network models of SARS-CoV-2 protein-protein interactions predict drug targets and COVID-19 risk genes. bioRxiv.
  • Drewry, D. H., Axtman, A. D., Bkadle, S. M., Che, Y., Earp, H. S., Elkins, J. M., Gileadi, C., Hatch, S. B., Hui, X., Jagdmann, Jr., G. E., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947–11963.
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  • Bayliss, R., & verbatim. (2012). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(12), 1437–1443.
  • KinasePred. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

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  • Schettini, F., De Santo, I., Rea, C. G., De Placido, P., Formisano, L., Giuliano, M., & De Placido, S. (2020). Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences.
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Technical Support Center: Medicinal Chemistry Optimization of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Lead Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the medicinal chemistry optimization of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives. This scaffold is a cornerstone in modern drug discovery, particularly for developing potent and selective kinase inhibitors.[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the lead optimization process, from synthesis to preclinical evaluation. Here, we synthesize field-proven insights and data from seminal literature to provide a practical, in-depth resource.

Section 1: Core Synthesis & Purification — FAQs and Troubleshooting

The synthesis of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine core is a critical first step. While various routes exist, they often present common challenges.[3] This section addresses frequent issues in a question-and-answer format.

Q1: My initial condensation reaction to form the pyrimidine ring has a low yield. What are the most common causes and how can I fix it?

A1: Low yields in the construction of the pyrimidine ring, typically via condensation of a guanidine equivalent with a β-ketoester or similar precursor, are a frequent hurdle. The causality can be traced to several factors:

  • Reagent Stability: The guanidine precursor can be unstable. Ensure it is freshly prepared or properly stored.

  • Base and Solvent Choice: The choice of base and solvent is critical. An inappropriate base may not be strong enough to deprotonate the reactants effectively, while an overly harsh base can lead to side reactions. The solvent must be able to dissolve the reactants sufficiently. For instance, reactions are often sensitive to the base/solvent system; a switch from an alkoxide base in alcohol to an amine base like triethylamine (Et3N) in DMF can sometimes improve yields by minimizing side processes.[4]

  • Reaction Temperature and Time: These reactions can be sensitive to temperature. Too low, and the reaction rate is impractically slow; too high, and you risk decomposition or side-product formation. We recommend careful monitoring by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.

Troubleshooting Steps:

  • Screen Bases: Test a range of bases such as NaOEt in EtOH, K2CO3 in DMF, or DBU in acetonitrile.

  • Vary Temperature: Attempt the reaction at room temperature, 50 °C, and reflux, monitoring progress closely.

  • Consider Microwave Synthesis: Microwave-assisted organic synthesis can dramatically reduce reaction times and often improves yields for heterocyclic compound formation.[5]

Q2: I'm observing significant side products during the synthesis of the thiazole moiety. What are they likely to be and how can I avoid them?

A2: The Hantzsch thiazole synthesis or related methods are commonly used. A typical side reaction is the formation of a bis-thiazole or other undesired condensation products.

  • Causality — Stoichiometry and Addition Rate: The primary cause is often related to the stoichiometry of the reactants. An excess of the thioamide or thiourea component can lead to unwanted secondary reactions. The rate of addition of the α-haloketone is also crucial; slow, controlled addition helps to prevent localized high concentrations that favor side reactions.

  • Purification Challenges: These side products can be difficult to separate from the desired product due to similar polarities.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of the thioamide and α-haloketone.

  • Slow Addition: Add the α-haloketone solution dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Alternative Solvents: Using greener, highly polar solvents like glycerol can sometimes alter the reaction pathway and improve selectivity due to its unique solvent properties.[5]

Section 2: Lead Optimization & Structure-Activity Relationship (SAR)

Once the core scaffold is synthesized, the lead optimization phase begins. This involves systematically modifying the structure to enhance potency, selectivity, and pharmacokinetic properties.[6] This process is guided by Structure-Activity Relationship (SAR) studies.

General Lead Optimization Workflow

The optimization of a lead compound is an iterative cycle involving design, synthesis, and testing. Each cycle provides crucial data that informs the design of the next generation of compounds.

Lead_Optimization_Cycle cluster_0 Design & Modeling cluster_1 Chemistry cluster_2 Biology & DMPK Design Design Analogs (SAR-guided, CADD) Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Screening (Potency, Selectivity) Synthesis->InVitro ADME ADME/PK Profiling (Metabolic Stability, Solubility) InVitro->ADME ADME->Design Analyze SAR Data

Caption: Iterative cycle of medicinal chemistry lead optimization.

Q3: Where are the key "hotspots" on the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold for modification to improve kinase inhibitory activity?

A3: SAR studies have identified several key positions on the scaffold where modifications can significantly impact potency and selectivity.[7][8]

  • N2-Amine Substituent: The amine at the C2 position of the pyrimidine is a critical interaction point. Attaching substituted aryl or heteroaryl rings (e.g., pyridine) at this position is a common strategy. These substituents can access specific pockets in the kinase active site, and their modification is a powerful tool for tuning potency and selectivity. For example, in CDK4/6 inhibitors, a pyridin-2-yl group at this position was found to be highly favorable.[2]

  • Pyrimidine C5-Position: This position is often solvent-exposed. Introducing small, polar, or hydrogen-bond-donating/accepting groups here can improve solubility and provide additional interactions with the target protein. SAR analysis of CDK9 inhibitors revealed the importance of the C5-group for both potency and selectivity.[7]

  • Thiazole Ring Substituents (C4 & C5): Modifications on the thiazole ring can influence the molecule's orientation in the binding pocket and its physicochemical properties. Attaching groups at the C4 or C5 position of the thiazole has been shown to modulate the activity against various kinases, including Aurora kinases.[8]

SAR Summary Table for Kinase Inhibitors

The table below summarizes general SAR trends for this scaffold based on published data for various kinase targets.

Modification PositionExample SubstituentGeneral Effect on PotencyGeneral Effect on SelectivityRationale & Citation
N2 of Pyrimidine Substituted PyridineOften increasesCan be significantly improvedAccesses specific sub-pockets; crucial for hinge-binding interactions.[2]
C5 of Pyrimidine -H, -CH3, -F, -CNModulatesCritical for selectivitySmall groups can fine-tune interactions and differentiate between closely related kinase active sites.[7]
C4 of Thiazole Methyl, EthylOften tolerated or slightly improvesVariesFills a hydrophobic pocket; can influence the vector of other substituents.[8]
C5 of Thiazole Aryl, HeteroarylCan increaseVariesCan provide additional π-stacking or polar interactions.[7]

Section 3: Troubleshooting In Vitro & Cellular Assays

Biological evaluation is where the rubber meets the road. However, the physicochemical properties of heterocyclic compounds can often complicate in vitro and cellular assays.

Q4: My compound shows high potency in a biochemical kinase assay (e.g., Kinase-Glo®) but is inactive in cell-based assays. What's the likely cause?

A4: This is a classic and frequent challenge in drug discovery, often referred to as a "biochemical-to-cellular disconnect." The root causes are typically multifactorial:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. This can be due to high polarity, high molecular weight, or low lipophilicity.

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture medium (like albumin) or intracellular proteins, reducing the free concentration available to engage the target.

  • Efflux by Transporters: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Rapid Metabolism: The compound may be rapidly metabolized by enzymes within the cells into an inactive form.

Systematic Troubleshooting Plan:

  • Assess Physicochemical Properties: Calculate properties like cLogP, polar surface area (PSA), and molecular weight. High PSA (>140 Ų) or low cLogP can indicate permeability issues.

  • Run a Caco-2 Permeability Assay: This provides a direct measure of a compound's ability to cross an epithelial cell barrier, serving as a surrogate for intestinal and cell membrane permeability.

  • Measure Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins.

  • Conduct a Cellular Thermal Shift Assay (CETSA): This assay can confirm if your compound is engaging the target kinase inside the intact cell, helping to differentiate target engagement issues from other problems.

Q5: I'm observing significant off-target activity in a kinase panel screen. How can I rationally design more selective inhibitors?

A5: Achieving kinase selectivity is a major challenge due to the high conservation of the ATP-binding site across the kinome.[9] Off-target effects can lead to toxicity.[10]

  • Causality — Exploiting Non-Conserved Regions: Selectivity is achieved by designing compounds that interact with less-conserved regions of the kinase active site, such as the gatekeeper residue, the solvent front, or allosteric pockets.

  • Structural Biology is Key: The most effective way to improve selectivity is through structure-based design. Obtaining a co-crystal structure of your compound bound to both the target kinase and a key off-target kinase can reveal subtle differences in the binding pockets that can be exploited.[7] For example, a bulky gatekeeper residue in an off-target kinase can be used to sterically exclude your inhibitor while a smaller gatekeeper in the desired target allows binding.

Rational Design Strategy for Selectivity:

Selectivity_Strategy Start High Off-Target Activity (Kinase Panel Screen) Step1 Identify Key Off-Targets Start->Step1 Step2 Obtain Crystal Structures (Target & Off-Target) Step1->Step2 Step3 Analyze Binding Pocket (Gatekeeper, Solvent Front) Step2->Step3 Step4 Design Modifications (e.g., Add steric bulk to clash with off-target's gatekeeper) Step3->Step4 Step5 Synthesize & Re-screen Step4->Step5 End Selective Compound Step5->End

Caption: A rational workflow for improving kinase inhibitor selectivity.

Section 4: Optimizing Pharmacokinetic (ADME) Properties

A potent and selective compound is of little use if it has poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Heterocyclic compounds, in particular, can be susceptible to metabolic liabilities.[11][12]

Q6: My lead compound has poor metabolic stability in liver microsome assays. Which parts of the scaffold are most likely being metabolized?

A6: The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold has several potential "soft spots" for metabolism by cytochrome P450 (CYP) enzymes.

  • Likely Metabolic Hotspots:

    • Unsubstituted Aryl Rings: Any unsubstituted positions on phenyl or other aryl rings are prime candidates for hydroxylation.

    • Activated C-H Bonds: C-H bonds adjacent to heteroatoms (e.g., on an N-alkyl group) can be susceptible to oxidation.

    • Thiazole Ring: The thiazole ring itself can sometimes undergo oxidation.

Troubleshooting Steps:

  • Metabolite Identification: The first and most crucial step is to perform a metabolite identification study using LC-MS/MS to determine the exact site(s) of metabolism.

  • Blocking Metabolism: Once a hotspot is identified, you can block the metabolism by substituting that position with a group that is resistant to oxidation, such as a fluorine or chlorine atom. For example, if an unsubstituted phenyl ring is being hydroxylated at the para-position, installing a fluorine atom there can block this pathway and significantly improve metabolic stability.[1]

  • Bioisosteric Replacement: Consider replacing a metabolically liable group with a bioisostere that is more stable. For example, replacing a phenyl ring with a pyridine or pyrazole ring can alter the sites of metabolism.

Section 5: Key Experimental Protocols

This section provides standardized, step-by-step protocols for common experiments in this field.

Protocol 1: General Synthesis of a 4-(Thiazol-5-yl)-N-phenylpyrimidin-2-amine Derivative

This is a representative protocol. Specific reaction conditions, solvents, and purification methods will need to be optimized for each specific analog.[7]

Materials:

  • N-phenylguanidine nitrate

  • Substituted 1-(thiazol-5-yl)ethanone derivative

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of sodium ethoxide (2.2 eq.) in anhydrous ethanol, add N-phenylguanidine nitrate (1.2 eq.). Stir the mixture at room temperature for 30 minutes.

  • Add the substituted 1-(thiazol-5-yl)ethanone derivative (1.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between DCM and water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Protocol 2: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is adapted for determining the inhibitory potency (IC50) of a compound against a specific kinase.[13]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP at Km concentration

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of your test compound in the kinase reaction buffer. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Include a "no inhibitor" (DMSO vehicle) control.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO control to the wells of the 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture in reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" control (0% inhibition) and a "no kinase" control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

References

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. [Link]

  • Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Synthesis of pyrimidine-thiazole derivatives. ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (NIH). [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. Research & Reviews. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. Royal Society of Chemistry. [Link]

  • Recent updates on the synthesis of thiazolopyrimidines derivatives. Taylor & Francis Online. [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Institutes of Health (NIH). [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. [Link]

  • Discovery and Optimization of 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine Derivatives as Novel Phosphodiesterase 4 Inhibitors. ResearchGate. [Link]

  • Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

  • Heterocycles in Medicinal Chemistry. National Institutes of Health (NIH). [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. ACS Publications. [Link]

  • 4-(4-tert-Butyl-1,3-thiazol-5-yl)-N-(3-methylphenyl)pyrimidin-2-amine. National Institutes of Health (NIH). [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. [Link]

  • Optimization of 1,3-thiazolidin-4-one based compounds: Design, synthesis, biological evaluation, molecular modeling and ADME studies. ResearchGate. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR. [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed. [Link]

  • Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. ResearchGate. [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. [Link]

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Technical Support Center: Structure-Based Design for Enhanced Selectivity of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advancing the structure-based design (SBDD) of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives. This guide is tailored for medicinal chemists, structural biologists, and computational scientists dedicated to refining kinase inhibitor selectivity. Here, we move beyond standard protocols to address the nuanced challenges and critical thinking required to transform a potent scaffold into a selective therapeutic candidate. We will explore the causal relationships behind experimental choices, offering field-tested insights and troubleshooting methodologies to navigate the complexities of kinase inhibitor design.

The Foundational Challenge: Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share highly conserved ATP-binding sites.[1] This structural homology is the primary hurdle in developing selective inhibitors, as off-target activity can lead to toxicity and unforeseen side effects.[2] The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold is a well-established hinge-binding motif found in numerous kinase inhibitors.[3] Our goal is to leverage subtle structural differences within the kinase family to rationally design modifications to this core that confer high affinity for the intended target while minimizing interactions with anti-targets. Structure-based drug design (SBDD) is an indispensable tool in this endeavor, providing direct mechanistic insights into ligand-protein interactions that guide molecular optimization.[4][5][6]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during a selectivity enhancement campaign.

Q1: Why is achieving high kinase selectivity so challenging, even with a crystal structure?

A: The primary challenge lies in the high degree of conservation in the ATP-binding pocket across the kinome.[1] While a static crystal structure provides an excellent starting point, it doesn't capture the full picture.[7] Key confounding factors include:

  • Protein Flexibility: Kinases are dynamic entities. The conformation observed in a crystal structure may not be the only one present in solution or in the cell.[7][8]

  • Induced Fit: Ligand binding can induce conformational changes in the protein that are not apparent from the apo structure.

  • Role of Water: Water molecules in the active site can mediate protein-ligand interactions, and failing to account for them can lead to flawed designs.

  • Subtle Differences: Selectivity often hinges on exploiting minor differences, such as a single amino acid substitution (e.g., the gatekeeper residue) or variations in the flexibility of a loop region.[9]

Q2: What is the most effective starting point for an SBDD campaign to improve the selectivity of my aminopyrimidine inhibitor?

A: A robust starting point requires a high-resolution co-crystal structure of your lead compound bound to the primary target. This is non-negotiable as it reveals the precise binding mode and key interactions. The next critical step is to obtain structural information on the same compound bound to at least one key off-target kinase. This comparative structural analysis is the cornerstone of designing for selectivity, as it allows you to identify regions of the binding pocket where modifications can be made to introduce steric hindrance or unfavorable interactions in the off-target while maintaining or improving affinity for the primary target.[7][10]

Q3: How should I prioritize which off-target kinases to focus on for structural studies and counter-screening?

A: Prioritization should be data-driven. Start with a broad kinase panel screen (e.g., 400+ kinases) to identify the most potent off-targets. Focus on kinases that are either closely related phylogenetically to your primary target (e.g., other members of the Src family if your target is Lck) or those whose inhibition is associated with known toxicities (e.g., VEGFR2, hERG).[11] Computational methods, such as binding site similarity analysis, can also help predict potential off-targets before screening.[12][13]

Q4: My team has expertise in X-ray crystallography. Are there situations where cryo-electron microscopy (cryo-EM) would be a better choice for my kinase project?

A: While X-ray crystallography remains the gold standard for high-resolution structures of kinase-inhibitor complexes, cryo-EM has emerged as a powerful alternative, particularly for large, flexible, or multi-protein complexes that are difficult to crystallize.[14] If your kinase is part of a larger signaling complex or has significant conformational flexibility that hinders crystallization, cryo-EM could provide invaluable structural insights that are otherwise inaccessible.

Q5: How can I best integrate computational tools with my experimental workflow?

A: Computational chemistry should be used as a hypothesis-generation and prioritization tool, not a replacement for experimental validation.[6]

  • Molecular Docking: Use docking to virtually screen proposed modifications for their fit within the target and key off-target binding pockets.[5]

  • Molecular Dynamics (MD) Simulations: Run MD simulations to assess the stability of proposed ligand-protein complexes and to understand how modifications might alter the dynamic behavior of the system.

  • Free Energy Calculations: For a small number of high-priority compounds, methods like Free Energy Perturbation (FEP) can provide more quantitative predictions of changes in binding affinity. Always validate computational predictions with biochemical or biophysical assays.

Troubleshooting Guides

Guide 1: Poor Selectivity Despite Rational Design
  • Problem: A newly synthesized compound, designed based on co-crystal structures to be selective, still potently inhibits a key off-target kinase (e.g., a Src family kinase).

  • Possible Causes & Solutions:

Possible Cause Underlying Rationale Troubleshooting Steps & Solutions
Inaccurate or Low-Resolution Structural Data Design hypotheses are only as good as the data they are based on. Low-resolution data can misrepresent side-chain orientations or water networks.1. Re-refine Existing Structures: Ensure the electron density maps fully support the modeled interactions. 2. Obtain Higher-Resolution Data: If necessary, re-grow crystals and collect new diffraction data to at least 2.5 Å resolution or better.
Target Flexibility & Induced Fit Static crystal structures represent a low-energy snapshot. The binding pocket may be more accommodating in solution than the structure suggests.[7]1. Perform Molecular Dynamics (MD) Simulations: Simulate the off-target kinase with your inhibitor to observe conformational changes.[6] 2. Use Orthogonal Structural Techniques: Consider solution-state NMR to probe protein dynamics upon ligand binding.[4] 3. Design "Rigid" Analogs: Synthesize compounds with less conformational flexibility to reduce the chance of adapting to the off-target site.
Overlooked Water-Mediated Interactions A modification designed to clash with a residue in the off-target might instead displace a water molecule, creating an unexpectedly favorable interaction.1. Carefully Analyze Water Networks: Examine high-resolution structures for conserved water molecules. 2. Run Grand Canonical Monte Carlo (GCMC) Simulations: These computational methods can predict the location and energetic favorability of water molecules in the binding site.
Biochemical Assay Artifacts The observed inhibition might not be due to direct binding at the ATP site. Factors like compound aggregation or non-specific reactivity can mislead results.1. Use Orthogonal Assays: Confirm inhibition using a different assay format (e.g., a binding assay like DSF or SPR in addition to an activity assay).[15] 2. Check for Promiscuous Inhibition: Include a detergent like Triton X-100 in your assay buffer to disrupt aggregation. 3. Measure Target Engagement in Cells: Use techniques like NanoBRET or CETSA to confirm the compound engages the target and off-target in a cellular context.[16]
Guide 2: Discrepancy Between In Silico Predictions and Experimental Results
  • Problem: Molecular docking and/or free energy calculations predicted a significant selectivity window, but biochemical assays show minimal or no selectivity.

  • Possible Causes & Solutions:

Possible Cause Underlying Rationale Troubleshooting Steps & Solutions
Inaccurate Scoring Functions Docking scoring functions are approximations of binding free energy and are known to have limitations. They may not accurately capture specific interactions like halogen bonds or cation-pi interactions.1. Use Multiple Scoring Functions: Re-dock your compounds and score them with several different algorithms. A consensus score can often be more reliable. 2. Visually Inspect Poses: Do not rely solely on the score. The top-ranked pose should be chemically sensible and consistent with known SAR.
Incorrect Protonation States The protonation state of ionizable residues (His, Asp, Glu) and the ligand itself can dramatically affect binding interactions. Most automated preparation tools make assumptions that may be incorrect.1. Manually Inspect and Adjust: Carefully examine the binding site and ligand to determine the most likely protonation states at the assay pH. Use tools like PROPKA for guidance. 2. Test Multiple Protonation States: If ambiguity exists, run docking and simulation experiments with different possible protonation states to see which best explains the experimental data.
Protein Dynamics Not Captured Static docking into a single rigid receptor structure fails to account for the inherent flexibility of the protein.[7]1. Use Ensemble Docking: Dock your ligand into multiple conformations of the receptor, perhaps generated from an MD simulation or from different crystal structures. 2. Employ Induced Fit Docking (IFD): Use algorithms that allow both the ligand and the protein side chains to move and adapt to each other during the docking process.

Key Experimental Protocols & Workflows

Structure-Based Design Cycle for Selectivity Enhancement

This workflow illustrates the iterative process of using structural information to improve kinase selectivity.

SBDD_Cycle cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Structural Biology A Lead Compound (Potent, Non-selective) E Primary Target Assay (Potency) A->E Test B Hypothesis Generation (Comparative Structural Analysis) C Design Analogs B->C D Chemical Synthesis C->D D->E Test New Analogs F Off-Target Panel (Selectivity) E->F Profile Hits F->C SAR Data G Co-crystallization (Target & Off-Target) F->G Select for Structure H Structure Determination (X-ray / Cryo-EM) G->H H->B Analyze Structures

Caption: Iterative cycle of structure-based drug design for kinase selectivity.

Protocol 1: Co-crystallization of Kinase-Inhibitor Complexes
  • Protein Preparation: Express and purify the kinase domain of both the primary target and a key off-target. Ensure high purity (>95%) and monodispersity as assessed by SDS-PAGE and size-exclusion chromatography.

  • Complex Formation: Incubate the purified kinase with a 3-5 fold molar excess of the inhibitor (dissolved in a suitable solvent like DMSO) for at least 1 hour on ice. The final DMSO concentration should not exceed 5%.

  • Crystallization Screening: Use sparse-matrix screening kits to test a wide range of precipitants, buffers, and salts. Set up sitting or hanging drop vapor diffusion plates at two different temperatures (e.g., 4°C and 20°C).

  • Crystal Optimization: Once initial hits are identified, perform optimization screens by varying the precipitant and protein concentrations around the initial hit condition.

  • Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution (typically the mother liquor supplemented with glycerol or ethylene glycol) before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.[7][17]

Troubleshooting Workflow for Poor Selectivity

This decision tree guides the process when a rationally designed compound fails to achieve the desired selectivity.

Caption: Decision-making workflow for troubleshooting poor kinase selectivity.

References

  • Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applic
  • Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). Frontiers.
  • Structure-Based Drug Design: Key Strategies & Techniques. (n.d.). SARomics Biostructures.
  • Strategy toward Kinase-Selective Drug Discovery. (2023).
  • Structure-based drug design (SBDD). (n.d.). GARDP Revive.
  • Structure-Based Drug Design Str
  • Fragment-based drug design facilitates selective kinase inhibitor discovery. (2021). PubMed.
  • Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. (2004). Journal of Medicinal Chemistry.
  • Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1). (n.d.). ACS Medicinal Chemistry Letters.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central.
  • Kinase selectivity pl
  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (n.d.). ACS Medicinal Chemistry Letters.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central.
  • Crystallography for protein kinase drug design: PKA and SRC case studies. (2005). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. (n.d.). PubMed.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2018).
  • Protein X-ray Crystallography in Drug Discovery. (n.d.).
  • SFK/hck inhibitors preferentially disrupt a drug-tolerant state. (n.d.).
  • Strategy toward Kinase-Selective Drug Discovery. (2023).
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Src family kinase. (n.d.). Wikipedia.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • (PDF) Structure-Based Drug Design Strategies and Challenges. (n.d.).
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI.
  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry.
  • SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation. (2021). Journal for ImmunoTherapy of Cancer.
  • Src Kinases. (n.d.). Tocris Bioscience.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
  • Computational Modeling of Kinase Inhibitor Selectivity. (n.d.). ACS Medicinal Chemistry Letters.
  • Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. (n.d.). PubMed.
  • Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. (n.d.).
  • The Ups and Downs of Structure-based Drug Discovery. (2022). YouTube.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2018). Oxford Academic.
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research.
  • Thiamine. (n.d.). Wikipedia.
  • Design of bisamide inhibitors of the TASK-1 potassium channel in silico. (n.d.). RSC Publishing.
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). Journal of Medicinal Chemistry.
  • Kinase assays. (2020). BMG LABTECH.
  • X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Phosphorylation of unique domains of Src family kinases. (2014). Frontiers in Molecular Biosciences.
  • Structural biology in drug design: selective protein kinase inhibitors. (2002). Drug Discovery Today.
  • Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors. (2022). Molecules.
  • Src family. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

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Troubleshooting 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine crystallization for structural studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine. This resource is designed for researchers, medicinal chemists, and structural biologists aiming to obtain high-quality single crystals of this compound, a crucial step for X-ray diffraction and definitive structural elucidation. Thiazolo-pyrimidine derivatives are a significant class of heterocyclic compounds, recognized for their potential as core scaffolds in drug development, including applications as kinase inhibitors.[1][2]

This guide moves beyond simple protocols to explain the underlying principles governing the crystallization of this specific molecule. We will address common challenges in a direct question-and-answer format, providing both diagnostic insights and actionable troubleshooting steps.

Section 1: Foundational Knowledge - Physicochemical Profile

Understanding the inherent properties of your molecule is the first—and most critical—step toward successful crystallization. The behavior of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine in solution is dictated by its unique structural features.

Q1: What are the key structural features of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine that influence its crystallization behavior?

A1: The crystallization tendencies of this molecule are governed by a combination of factors:

  • Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the exocyclic amine -NH₂) and acceptors (the nitrogen atoms in the pyrimidine and thiazole rings). These sites promote the formation of ordered, self-assembling networks, which are the basis of a crystal lattice. In similar structures, intermolecular N—H⋯N interactions have been shown to link molecules into stable dimers, a common and favorable motif for crystallization.[3][4]

  • Molecular Planarity: The thiazole and pyrimidine ring systems are largely planar. This geometry facilitates efficient π-π stacking interactions between molecules, another key non-covalent force that stabilizes the crystal lattice. The dihedral angle between these rings is expected to be small, promoting overall planarity.[4]

  • Molecular Rigidity: The fused-ring-like system provides conformational rigidity, which is highly advantageous for crystallization. Molecules that are conformationally "floppy" expend entropic energy to adopt a single conformation upon crystallization, making the process less favorable. This molecule's rigidity pre-organizes it for lattice formation.

  • Potential for Polymorphism: The combination of strong hydrogen bonding sites and potential for varied stacking arrangements creates the possibility of polymorphism—the ability to form different crystal structures with the same chemical composition. Different polymorphs can exhibit different stabilities and may be favored under varying crystallization conditions (e.g., solvent, temperature).

Q2: What is a general solubility profile for this compound, and how do I use it?

A2: A precise, experimentally determined solubility curve is ideal. However, based on the structure and data from analogous compounds, we can establish a highly useful qualitative profile. The key to crystallization is to identify a solvent in which the compound is sparingly soluble or a solvent system (a good solvent paired with a poor solvent or "anti-solvent") that allows you to carefully approach the point of supersaturation.[5]

Table 1: Predicted Solubility Profile for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine

Solvent ClassExample SolventsPredicted SolubilityRationale & Application Notes
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High These solvents will likely dissolve the compound readily. They are excellent choices as the primary "good" solvent in vapor or liquid diffusion experiments where a less polar anti-solvent is introduced. A crystallization from an ethanol-DMF mixture has been successful for a related compound.[6]
Polar Protic Ethanol, Methanol, 2-ButanoneModerate to High Often good single-solvent choices for slow cooling or slow evaporation techniques. Solubility is typically high in hot solvent and significantly lower at room temperature or below. Acetone and 2-butanone have been used to successfully recrystallize similar thiazolyl-pyrimidine derivatives.[4]
Ethers Tetrahydrofuran (THF), DioxaneModerate Can be effective, but THF, in particular, has a known tendency to cause compounds to "oil out" instead of crystallizing.[7] Proceed with caution and ensure very slow solvent evaporation or anti-solvent diffusion.
Halogenated Dichloromethane (DCM), ChloroformLow to Moderate May be useful as the anti-solvent or for dissolving less polar impurities during a final wash.
Non-Polar Hexanes, Heptane, TolueneVery Low / Insoluble Primarily used as anti-solvents. Their slow introduction into a solution of the compound in a "good" solvent is a classic and effective crystallization strategy.
Aqueous WaterVery Low / Insoluble The molecule's organic character dominates. However, solubility is pH-dependent.[5] Acidic conditions (e.g., dilute HCl) may protonate the basic nitrogen centers, increasing aqueous solubility, while basic conditions will suppress it. This can be exploited in pH-swing crystallization experiments.
Section 2: Troubleshooting Crystallization Failures

This section addresses the most common experimental roadblocks. The following flowchart provides a logical path for diagnosing and solving crystallization problems.

G start Start Crystallization Experiment outcome Evaluate Outcome start->outcome Wait... no_solid No Solid, Clear Solution outcome->no_solid Problem oil_precipitate Oil or Amorphous Precipitate outcome->oil_precipitate Problem bad_crystals Microcrystals or Poor Quality Needles outcome->bad_crystals Problem good_crystals Success! Diffraction-Quality Crystals outcome->good_crystals Goal action_concentrate Action: 1. Increase concentration. 2. Use less solvent. 3. Switch to a poorer solvent. no_solid->action_concentrate action_slowdown Action: 1. Slow down cooling/evaporation rate. 2. Reduce concentration. 3. Re-purify compound (TLC/NMR check). 4. Try different solvent system. oil_precipitate->action_slowdown action_nucleation Action: 1. Drastically reduce concentration. 2. Slow growth rate (colder temp). 3. Filter solution before setup. 4. Introduce fewer nucleation sites (scratching, seeding). bad_crystals->action_nucleation action_concentrate->start Retry action_slowdown->start Retry action_nucleation->start Retry

Caption: General troubleshooting workflow for crystallization.

Q3: My solution remains clear indefinitely. What's wrong and what should I do?

A3: This is a classic sign that your solution is undersaturated . The concentration of your compound is below its solubility limit in that solvent at that temperature, so there is no thermodynamic driving force for it to precipitate.[8]

Causality & Protocol:

  • Diagnosis: The solution is in the "stable" region of the solubility diagram.[8] You need to move it into the "metastable" zone where crystal growth can occur.

  • Action (Slow Evaporation): If using an open vial, simply wait longer. If the solvent is not very volatile (e.g., DMF, DMSO), this is not a practical approach. Instead, set up the experiment again with less solvent to create a more concentrated starting solution.

  • Action (Slow Cooling): If cooling a hot, saturated solution, it's possible the compound remains highly soluble even at lower temperatures. Your choices are to either boil off some solvent to increase concentration before cooling, or to select a different solvent where the solubility difference between hot and cold is much greater.

  • Action (Vapor/Liquid Diffusion): The anti-solvent may be too similar in polarity to the primary solvent, failing to sufficiently reduce the compound's solubility. Choose an anti-solvent with a much lower polarity (e.g., switch from isopropanol to heptane as the anti-solvent for a DMF solution).

Q4: I'm getting an oil or a fine, non-crystalline powder. How do I fix this?

A4: This outcome, known as "oiling out" or crashing, indicates that the solution has become too supersaturated too quickly, entering the "labile" region of the solubility diagram where spontaneous, disordered precipitation occurs instead of ordered crystal growth.[8]

Causality & Protocol:

  • Diagnosis: The primary cause is kinetics—the rate of supersaturation is too fast. Secondary causes can include impurities that inhibit crystal lattice formation.[9]

  • Slow Down the Process: This is the most important principle.

    • For Slow Cooling: Do not move the hot flask directly to an ice bath or even the benchtop. Insulate it by placing it on a cork ring or folded paper towels to slow the rate of cooling from hours to overnight.[10]

    • For Evaporation/Diffusion: Slow the rate of solvent exchange. For evaporation, cover the vial with parafilm and pierce it with a single needle.[7] For vapor diffusion, use a larger volume of reservoir solution to slow the rate of equilibration.

  • Reduce Concentration: Your starting concentration may be too high. Dilute the initial solution by 25-50% and repeat the experiment. This widens the metastable zone, giving the molecules more time to orient correctly.

  • Check Purity: Impurities can act as "kinks" in the crystal lattice, preventing long-range order. Run a high-resolution NMR and a TLC or LC-MS to confirm the purity of your material. If impurities are detected, re-purify via column chromatography or a preliminary, rapid recrystallization.[9]

  • Change Solvents: Some solvents are more prone to causing oiling out (like THF).[7] Try a more viscous solvent or a different solvent/anti-solvent pair entirely.

Q5: My crystals are tiny needles or microcrystalline clusters. How can I grow larger, single crystals?

A5: This is a nucleation problem. You are forming too many initial crystal nuclei simultaneously, leading to rapid growth of many small crystals that compete for the available solute, rather than slow growth of a few large ones.[7]

Causality & Protocol:

  • Diagnosis: The rate of nucleation is far exceeding the rate of crystal growth. This often happens when the solution is too concentrated or contains particulate matter.

  • Drastically Reduce Concentration: This is the most effective solution. A highly concentrated solution quickly becomes supersaturated, leading to massive nucleation. Halving the concentration can make a significant difference.[7]

  • Control Nucleation Sites:

    • Filter the Solution: Before setting up the crystallization, filter your solution through a syringe filter (0.22 µm PTFE for organic solvents) into a new, scrupulously clean vial. This removes dust and other microscopic particulates that act as nucleation sites.

    • Scratch the Vial: Use a clean glass rod to make a single, small scratch on the inside of the vial after the solution has cooled slightly or the anti-solvent has begun to diffuse. This creates a defined, limited number of nucleation points, encouraging the growth of a few large crystals.[10]

  • Use Seeding: If you have a previous batch of microcrystals, you can use them to seed a new, slightly supersaturated solution. Select the best-looking microcrystal, transfer it to the new solution, and allow it to grow larger.

  • Lower the Temperature: Perform the entire experiment at a lower temperature (e.g., in a 4°C refrigerator). Slower diffusion and lower kinetic energy will reduce the nucleation rate.[7]

Section 3: Frequently Asked Questions (FAQs)
Q6: How pure does my compound need to be for successful crystallization?

A6: As pure as possible, ideally >98% by LC-MS or NMR. Impurities disrupt the repeating pattern of the crystal lattice, often leading to amorphous precipitation, oiling out, or poor-quality crystals.[9] Crystallization itself is a purification technique, but it works best when the compound is already substantially pure.

Q7: What is the best general-purpose crystallization method to try first for this molecule?

A7: Slow evaporation from a single solvent is often the simplest and most effective starting point.[7] Based on the predicted solubility, try dissolving your compound in warm ethanol or acetone to near-saturation, filtering the hot solution into a clean vial, covering it with parafilm pierced by a needle, and leaving it undisturbed for several days. If that fails, vapor diffusion of heptane into a DMF solution is a powerful second choice.

Q8: Can pH be used to facilitate the crystallization of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine?

A8: Yes, this can be a powerful but advanced technique. The molecule has several basic nitrogen atoms. By dissolving it in a dilute acidic solution (e.g., aqueous HCl), you form the protonated salt, which may have very different solubility and crystallization properties. You can then slowly raise the pH by vapor diffusion of a volatile base (e.g., ammonia or triethylamine) to slowly neutralize the salt, reducing its solubility and inducing crystallization of the neutral form. This "pH swing" method can sometimes produce excellent crystals when all other methods fail.

Section 4: Standard Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
  • Solvent Screening: In small vials, test the solubility of ~1-2 mg of your compound in 0.5 mL of various solvents (e.g., ethanol, acetone, ethyl acetate, acetonitrile). Identify a solvent that dissolves the compound when heated but shows signs of precipitation upon cooling.

  • Preparation: Dissolve 5-10 mg of the purified compound in the chosen solvent at an elevated temperature, adding the solvent dropwise until all solid dissolves.

  • Filtration: While hot, filter the solution through a pre-warmed syringe filter into a clean, new vial. This removes any particulate matter.

  • Incubation: Cover the vial with parafilm and puncture it once with a small gauge needle. Place the vial in a vibration-free location (e.g., a drawer or a dedicated foam block).

  • Observation: Check for crystal growth daily without disturbing the vial. High-quality crystals can take anywhere from a day to several weeks to form.

Protocol 2: Vapor Diffusion Crystallization (Sitting Drop)
  • Reservoir Preparation: Fill the outer well of a vapor diffusion plate or a larger beaker with 1-2 mL of an "anti-solvent" (e.g., hexanes or heptane).

  • Solution Preparation: Dissolve 2-5 mg of your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., 100-200 µL of DMF).

  • Setup: Place this concentrated solution as a "sitting drop" on a glass slide or pedestal inside the sealed chamber containing the anti-solvent. Ensure the chamber is hermetically sealed.

  • Mechanism: The more volatile anti-solvent will slowly vaporize and diffuse into the drop containing your compound. This gradually lowers the solubility of your compound in the drop, ideally leading it into the metastable zone where crystals can nucleate and grow.

  • Observation: Monitor the drop over days or weeks for the appearance of single crystals.

References
  • Crystallization, Small Scale - YouTube. (2021). YouTube.
  • 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. (n.d.).
  • Key Considerations for Crystalliz
  • Shi, H.-B., Xu, F., Li, H.-B., & Hu, W.-X. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine.
  • Problems with Recrystallis
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (n.d.). MDPI.
  • 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. (n.d.). PubChem.
  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Deriv
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Brieflands.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry.

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Minimizing cytotoxicity of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine in normal cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine

A Senior Application Scientist's Guide to Mitigating Cytotoxicity in Normal Cells

Welcome to the technical support resource for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are observing unexpected cytotoxicity in normal (non-cancerous) cell lines during their experiments. As Senior Application Scientists, we understand that achieving a therapeutic window—potent activity against a target with minimal effects on healthy cells—is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and mitigate non-specific cytotoxicity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cytotoxicity of thiazol-yl pyrimidine derivatives.

Q1: Why am I observing cytotoxicity in my normal cell lines with 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine?

A1: While developed for specific targets, many small molecules, including kinase inhibitors built on pyrimidine scaffolds, can exhibit off-target activity, especially at higher concentrations.[1][2] Cytotoxicity in normal cells can stem from several factors:

  • Off-Target Kinase Inhibition: The compound may be inhibiting kinases essential for normal cell survival and proliferation. Many kinases share structural similarities in their ATP-binding pockets, leading to cross-reactivity.[3]

  • Metabolic Activation: The heterocyclic amine structure can be metabolically activated by cellular enzymes, such as cytochrome P450s, into reactive metabolites that can damage DNA or proteins.[4][5]

  • Disruption of General Cellular Processes: The compound might interfere with fundamental processes like mitochondrial function or protein synthesis, which are critical for all cell types.[6]

  • Compound Impurities or Degradation: The observed toxicity may not be from the parent compound but from impurities from synthesis or degradation products formed during storage or in the assay medium.

Q2: What is a typical therapeutic window, and how do I establish one for my compound?

A2: The therapeutic window (or therapeutic index) is a ratio that compares the concentration of a compound that elicits a therapeutic effect (e.g., killing cancer cells) to the concentration that causes toxicity in normal cells. A wider window is desirable. To establish this, you must test the compound in parallel on your target cancer cell line(s) and relevant normal cell line(s). The ratio is often expressed as IC50 (normal cells) / IC50 (cancer cells). A higher ratio indicates greater selectivity.

Q3: What are the first steps I should take to troubleshoot unexpected cytotoxicity?

A3: The first step is to confirm the finding and rule out experimental artifacts.

  • Verify Compound Identity and Purity: Use techniques like LC-MS and NMR to confirm the structure and purity of your compound stock.

  • Check Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Run a vehicle-only control.

  • Review Assay Protocol: Double-check cell seeding densities, incubation times, and reagent concentrations. Inconsistent results can arise from simple technical errors.[7]

  • Perform a Dose-Response Curve: If you haven't already, run a full dose-response experiment (e.g., 8-12 concentrations) on both normal and cancer cell lines to accurately determine the IC50 values.

Part 2: Troubleshooting Guides & Methodologies

This section provides a structured approach to systematically investigate and resolve issues of cytotoxicity in normal cells.

Troubleshooting Workflow: Diagnosing the Source of Cytotoxicity

The following diagram outlines a logical workflow for troubleshooting.

TroubleshootingWorkflow Start High Cytotoxicity Observed in Normal Cells CheckCompound Step 1: Verify Compound Identity & Purity Start->CheckCompound CheckAssay Step 2: Optimize Assay Parameters CheckCompound->CheckAssay Compound OK Outcome1 Purity Issue (Resynthesize/Repurify) CheckCompound->Outcome1 Impure InvestigateMechanism Step 3: Investigate Mechanism of Toxicity CheckAssay->InvestigateMechanism Assay OK Outcome2 Assay Artifact (Refined Protocol) CheckAssay->Outcome2 Artifact Found Mitigate Step 4: Implement Mitigation Strategies InvestigateMechanism->Mitigate Mechanism Hypothesized Outcome3 Off-Target Effect or Metabolic Activation Identified InvestigateMechanism->Outcome3 Outcome4 Reduced Cytotoxicity (Improved Formulation or Analog) Mitigate->Outcome4

Caption: A logical workflow for troubleshooting cytotoxicity.

Guide 1: Is the Cytotoxicity Real or an Experimental Artifact?

Question: My results show high cytotoxicity, but I suspect my assay setup. How can I confirm this?

Answer: It is crucial to ensure your experimental setup is robust. Artifacts can arise from assay choice, cell culture conditions, or compound handling.

Recommended Actions & Protocols:

  • Run Orthogonal Cytotoxicity Assays:

    • Metabolic Assay (e.g., MTT or resazurin): Measures mitochondrial dehydrogenase activity.[8]

    • Membrane Integrity Assay (e.g., LDH release or Propidium Iodide uptake): Measures the release of cytosolic components or uptake of a fluorescent dye upon membrane rupture, indicating necrosis or late apoptosis.[9] .

  • Vary Incubation Time:

    • Perform a time-course experiment (e.g., 24h, 48h, 72h). A rapid cytotoxic effect (under 24h) may suggest a different mechanism (e.g., acute necrosis) than a slower effect (72h), which might involve inhibition of proliferation or induction of apoptosis.

  • Monitor Cell Morphology:

    • Visually inspect cells treated with the compound under a microscope at different time points. Look for signs of stress, such as rounding, detachment, vacuolization, or membrane blebbing. This qualitative data can provide valuable clues.

Data Presentation Example:

Assay TypeCancer Line (e.g., A549) IC50 (µM)Normal Line (e.g., Beas-2B) IC50 (µM)Selectivity Index (SI)
MTT (72h) 1.53.22.1
LDH Release (72h) 1.8> 50> 27.8
Real-Time Glo (72h) 1.645.728.6

In this hypothetical example, the MTT assay overestimates toxicity in the normal cell line. The LDH and Real-Time Glo assays show a much better selectivity index, suggesting the compound may be cytostatic (inhibits metabolism/growth) rather than cytotoxic at lower concentrations in normal cells.

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle" (medium with the highest concentration of DMSO) controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Guide 2: Investigating Off-Target Effects vs. Metabolic Activation

Question: My data confirms cytotoxicity in normal cells. How do I determine if it's due to off-target inhibition or metabolic activation?

Answer: Differentiating between these two common mechanisms is key to devising a mitigation strategy. Off-target effects are common with kinase inhibitors, while metabolic activation is a known liability for heterocyclic amines.[4][10]

Causality:

  • Off-Target Effects: The compound binds to and inhibits proteins other than the intended target. This can be addressed through chemical modification to improve selectivity.[11][12]

  • Metabolic Activation: The cell's own metabolic enzymes (e.g., CYPs) convert the compound into a reactive, toxic species.[13] This can sometimes be mitigated by blocking the metabolic site on the molecule or by co-administering an inhibitor of the specific metabolic enzyme, although the latter is more of a diagnostic tool in vitro.

Recommended Actions & Protocols:

  • Kinome Profiling: Use a commercial service (e.g., Eurofins, Reaction Biology) to screen your compound against a panel of hundreds of kinases. This will provide a comprehensive view of its selectivity and identify potential off-target kinases that might be responsible for the toxicity.

  • Metabolic Stability Assessment:

    • Incubate the compound with liver microsomes (human or from another species) and an NADPH regenerating system.

    • Monitor the disappearance of the parent compound over time using LC-MS. Rapid disappearance suggests high metabolic turnover.

    • Use inhibitors of specific cytochrome P450 (CYP) enzymes to identify which isoforms are responsible for the metabolism.

  • Co-incubation with a Pan-CYP Inhibitor:

    • Run your cytotoxicity assay in the presence and absence of a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT).

    • If the cytotoxicity is reduced in the presence of the inhibitor, it strongly suggests that metabolic activation is a contributing factor.

Workflow for Differentiating Toxicity Mechanisms:

MechanismInvestigation Start Confirmed Cytotoxicity in Normal Cells Experiment1 Co-incubate with Pan-CYP Inhibitor (e.g., ABT) Start->Experiment1 Result1_Yes Cytotoxicity is Reduced Experiment1->Result1_Yes Yes Result1_No No Change in Cytotoxicity Experiment1->Result1_No No Conclusion1 Hypothesis: Metabolic Activation is a Key Driver Result1_Yes->Conclusion1 Conclusion2 Hypothesis: Off-Target Activity is Likely Driver Result1_No->Conclusion2 NextStep1 Action: Use medicinal chemistry to block metabolic sites. Conclusion1->NextStep1 NextStep2 Action: Run kinome profiling to identify off-targets. Modify scaffold to improve selectivity. Conclusion2->NextStep2

Caption: Decision tree for investigating toxicity mechanisms.

Part 3: Strategies for Mitigation

Once you have a hypothesis for the cause of cytotoxicity, you can explore strategies to minimize it.

Q3: How can I modify my experimental approach or the compound itself to reduce cytotoxicity?

A3: Mitigation can be approached through formulation, experimental design, or medicinal chemistry.

1. Formulation Strategies:

  • Concept: Altering the formulation can sometimes reduce non-specific toxicity by improving solubility or creating a more targeted delivery vehicle, though this is more common in later-stage development.[14]

  • In Vitro Application: For compounds with poor solubility, using non-toxic solubilizing agents (e.g., cyclodextrins) can prevent compound precipitation at high concentrations, which can itself be a source of cytotoxicity.

2. Medicinal Chemistry Approaches:

  • Blocking Metabolic Hotspots: If metabolic activation is the issue, chemists can make modifications (e.g., adding a fluorine atom) to the part of the molecule that is being metabolized. This can improve the compound's metabolic stability and reduce the formation of toxic metabolites.[15]

  • Improving Selectivity: If off-target activity is the problem, structure-activity relationship (SAR) studies can guide the synthesis of new analogs. By altering functional groups, chemists can design molecules that fit better into the target's binding site and less well into the binding sites of off-target proteins.[12]

3. Advanced Cellular Models:

  • Use of 3D Spheroids or Organoids: Moving from 2D cell culture to more complex 3D models can sometimes provide a more realistic therapeutic window. Normal cells in a 3D architecture may be more resilient to certain toxic insults than when grown in a monolayer.

  • Co-culture Models: A co-culture of cancer cells and normal cells (e.g., fibroblasts) can offer insights into selectivity in a more complex environment.[16]

References

  • Benchchem. (n.d.). Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Comparative Guide.
  • Journal of Medicinal Chemistry. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Retrieved from [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res. Retrieved from [Link]

  • Molecules. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. Retrieved from [Link]

  • Molecules. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Retrieved from [Link]

  • Research in Pharmaceutical Sciences. (2020). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. PMC - NIH. Retrieved from [Link]

  • Molecules. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. Retrieved from [Link]

  • Molecules. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Turley, A. P., & Vanderkelen, L. (2022). How to escape from a cytotoxicity failure? [Video]. YouTube. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. Retrieved from [Link]

  • Molecules. (2021). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PMC - NIH. Retrieved from [Link]

  • Chemical Research in Toxicology. (2009). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH. Retrieved from [Link]

  • Antibody Therapeutics. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. NIH. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2010). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. Retrieved from [Link]

  • Antioxidants. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Retrieved from [Link]

  • Journal of Visualized Experiments. (2015). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2020). Predictive models for estimating cytotoxicity on the basis of chemical structures. PubMed. Retrieved from [Link]

  • Molecules. (2020). Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][17][18][19]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. ResearchGate. Retrieved from [Link]

  • Toxicological Sciences. (2017). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PMC - PubMed Central. Retrieved from [Link]

  • PLOS Computational Biology. (2018). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Journals. Retrieved from [Link]

  • Dutta, S., et al. (2018). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. ResearchGate. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2014). Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents that activate GK and PPARγ. ResearchGate. Retrieved from [Link]

  • eLife. (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]

  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Representation of Heterocyclic Aromatic Amine Metabolism. Retrieved from [Link]

  • Chemical Research in Toxicology. (2020). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. ACS Publications. Retrieved from [Link]

  • European Pharmaceutical Review. (2011). High Content Screening for in vitro toxicity testing. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • Journal of Pharmacy & Bioallied Sciences. (2015). Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2021). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

  • Digital Discovery. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing. Retrieved from [Link]

  • Annual Review of Pharmacology and Toxicology. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. PubMed - NIH. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2019). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • International Journal of Molecular Sciences. (n.d.). Special Issue : Innovative Strategies in Cancer Therapy. MDPI. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. NIH. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023). Adverse Toxic Effects of Tyrosine Kinase Inhibitors on Non-Target Zebrafish Liver (ZFL) Cells. NIH. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2024). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. PMC - NIH. Retrieved from [Link]

  • Nature Reviews Clinical Oncology. (2022). Machine learning approaches to predict drug efficacy and toxicity in oncology. Retrieved from [Link]

  • Wikipedia. (n.d.). Heterocyclic amine. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors for cancer therapy. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative overview of their synthetic strategies, biological activities, and the molecular interactions that govern their inhibitory potential. By synthesizing data from key research, this document aims to equip researchers with the knowledge to rationally design and develop novel and more effective therapeutic agents based on this versatile scaffold.

The 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Core: A Foundation for Kinase Inhibition

The fusion of the pyrimidine and thiazole rings creates a unique pharmacophore that can effectively target the ATP-binding pocket of various kinases. The pyrimidine ring often forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The thiazole moiety and the 2-amino group provide versatile points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will dissect the SAR of this core structure by examining the impact of substitutions at three key positions:

  • The Pyrimidine Ring: Modifications to this core element can influence hinge binding and overall compound conformation.

  • The Thiazole Ring: Substitutions on the thiazole can modulate interactions with the solvent-exposed region and the hydrophobic pockets of the kinase.

  • The 2-Amino Group: This position is critical for establishing interactions with the sugar region and the activation loop of the kinase, and for introducing functionalities that can improve physicochemical properties.

SAR Analysis: A Deep Dive into Structural Modifications and Their Biological Consequences

Recent research has illuminated the critical role of specific structural modifications in determining the potency and selectivity of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine analogs as kinase inhibitors, with a particular focus on Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9.[1]

Substitutions on the Pyrimidine Ring

The pyrimidine core is instrumental in anchoring the inhibitor to the kinase hinge region. Modifications at the C5-position of the pyrimidine ring have been shown to significantly impact inhibitory activity.

  • Introduction of a Methyl Group at C5: A key finding is that the introduction of a methyl group at the C5-position of the pyrimidine ring can dramatically enhance the inhibitory potency against both CDK2 and CDK9.[1] This is exemplified by the 1000- and 2800-fold improvement in activity for compound 20a over its unsubstituted counterpart, lead compound 11 .[1] Molecular modeling suggests that this methyl group induces a conformational change in the thiazol-2-ylamino moiety, leading to a more favorable binding orientation within the ATP pocket.[1]

Substitutions on the Thiazole Ring

The thiazole ring extends towards the solvent-exposed region of the ATP-binding site, offering opportunities to enhance potency and selectivity.

  • Impact of Substituents on the Thiazole Moiety: While extensive SAR data on thiazole substitutions for this specific core is still emerging, related studies on 4-(thiazol-5-yl)pyrimidines suggest that modifications at the C2 and C4 positions of the thiazole can influence interactions with the gatekeeper residue and other hydrophobic pockets.

Modifications of the 2-Amino Linker and its Substituents

The 2-amino group of the pyrimidine serves as a crucial linker to a substituted phenyl ring, which occupies the ribose-binding pocket and extends towards the solvent-exposed region.

  • The Phenyl Ring and Sulfonamide Moiety: A 4-sulfamoylphenyl group at the N2 position of the pyrimidine has proven to be a highly effective substituent for potent CDK2 and CDK9 inhibition.[1] The sulfonamide group is capable of forming key hydrogen bonds with residues in the active site.

  • Terminal Sulfamoyl Group: Interestingly, substitutions on the terminal amino group of the sulfonamide moiety generally lead to a significant decrease in both kinase inhibition and antiproliferative activity.[1] This suggests that steric hindrance in this solvent-exposed region is detrimental to the compound's potency. The unsubstituted sulfonamide appears to be optimal for activity in the explored chemical space.[1]

Comparative Performance: Potency and Selectivity of Key Analogs

To provide a clear comparison of the impact of these structural modifications, the following table summarizes the inhibitory activities of key 4-(1,3-thiazol-2-yl)pyrimidin-2-amine analogs against CDK2 and CDK9.

CompoundR1 (Pyrimidine C5)R2 (Phenyl C4)CDK2 IC50 (µM)CDK9 IC50 (µM)HCT116 IC50 (µM)
11 HH4.1325.1>50
19a MeH0.0050.0120.05
20a MeSO2NH20.004 0.009 0.03
21a MeSO2NHMe0.120.252.15
21b MeSO2NHiPr0.350.898.76

Data sourced from: Journal of Medicinal Chemistry, 2025.[1]

The data clearly demonstrates the dramatic increase in potency with the addition of a methyl group at the pyrimidine C5 position (compare 11 and 19a ) and the further enhancement with a 4-sulfamoylphenyl group at the N2 position (20a ). Conversely, substitution on the terminal sulfonamide (21a , 21b ) significantly reduces activity.

Experimental Protocols: A Guide to Key Assays

The following are detailed, step-by-step methodologies for key experiments used in the SAR evaluation of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine analogs.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin A and CDK9/Cyclin T1)

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against CDK2 and CDK9 kinases using a radiometric assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

    • Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to obtain a range of concentrations.

    • Prepare a solution of the substrate (e.g., Histone H1 for CDK2, peptide substrate for CDK9) in the reaction buffer.

    • Prepare a solution of [γ-33P]ATP in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the kinase (CDK2/Cyclin A or CDK9/Cyclin T1), and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the substrate and [γ-33P]ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose plate).

    • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Culture:

    • Culture cancer cell lines (e.g., HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, with the final DMSO concentration kept below 0.1%).

    • Include a DMSO-only control.

    • Incubate the cells for a specific period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by fitting the data to a dose-response curve.

Visualizing the SAR: Key Structural Relationships and Workflows

To better illustrate the key structure-activity relationships and experimental processes, the following diagrams are provided.

SAR_Summary cluster_core 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Core Scaffold Pyrimidine Pyrimidine Ring (C5-Methyl) Core->Pyrimidine Substitution Thiazole Thiazole Ring (Substitutions) Core->Thiazole Substitution Amino 2-Amino Linker (Substituted Phenyl) Core->Amino Substitution Potency Increased Potency (CDK2/9 Inhibition) Pyrimidine->Potency Dramatically Enhances Selectivity Selectivity Profile Thiazole->Selectivity Modulates Amino->Potency Crucial for Potency Antiproliferative Antiproliferative Activity Potency->Antiproliferative Correlates with

Caption: Key SAR insights for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine analogs.

Kinase_Inhibition_Workflow start Start reagent_prep Reagent Preparation (Buffer, Compound, Substrate, ATP) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Kinase, Compound) reagent_prep->assay_setup reaction_start Initiate Reaction (Add Substrate & [γ-33P]ATP) assay_setup->reaction_start incubation Incubate at 30°C reaction_start->incubation reaction_stop Stop Reaction incubation->reaction_stop filtering Transfer to Filter Plate & Wash reaction_stop->filtering scintillation Add Scintillation Cocktail filtering->scintillation readout Measure Radioactivity scintillation->readout analysis Data Analysis (Calculate % Inhibition, Determine IC50) readout->analysis end End analysis->end

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion and Future Directions

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The SAR studies highlighted in this guide underscore the critical importance of specific substitutions on the pyrimidine and the N2-phenyl rings for achieving high potency against key cancer targets like CDK2 and CDK9. The dramatic enhancement of activity upon introduction of a C5-methyl group on the pyrimidine ring and a 4-sulfamoylphenyl group at the 2-amino position provides a clear roadmap for future optimization efforts.

Further research should focus on a more extensive exploration of substituents on the thiazole ring to fine-tune selectivity profiles against a broader panel of kinases. Additionally, the investigation of alternative linkers and heterocyclic systems bioisosteric to the phenyl ring could lead to the discovery of compounds with improved pharmacokinetic properties and novel mechanisms of action. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and development of this exciting class of anticancer agents.

References

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives, a promising class of kinase inhibitors. Drawing upon field-proven insights and experimental data, this document will navigate the essential steps to rigorously characterize the biochemical and cellular activity of these compounds, benchmark their performance against established alternatives, and provide detailed, actionable protocols for key validation assays.

Introduction: The Therapeutic Potential of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Derivatives

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold has emerged as a privileged structure in kinase inhibitor discovery. Notably, research has identified derivatives of this class as potent and selective inhibitors of key cell cycle regulators, Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are critical drivers of the G1-S phase transition in the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK4/6, these compounds can induce cell cycle arrest and suppress tumor growth.

This guide will focus on the systematic validation of this mechanism of action, using a lead compound from this series, hereafter referred to as Compound 83 , identified by Tadesse et al. (2017) as a highly potent and selective CDK4/6 inhibitor.[1][2] We will compare its performance with clinically approved CDK4/6 inhibitors and also explore the broader kinase inhibitory landscape by comparing it to inhibitors of the MEK/ERK pathway, another critical signaling cascade in cancer.

The Central Hypothesis: Direct Engagement and Inhibition of CDK4/6

The primary hypothesis for the mechanism of action of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives like Compound 83 is their direct binding to the ATP-binding pocket of CDK4 and CDK6, leading to the inhibition of their kinase activity. This, in turn, is expected to prevent the phosphorylation of the retinoblastoma protein (Rb), a key substrate of CDK4/6. Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby blocking the expression of genes required for S-phase entry and effectively halting cell proliferation.

To validate this hypothesis, a multi-faceted approach is required, encompassing biochemical confirmation of kinase inhibition, demonstration of target engagement in a cellular context, and assessment of downstream signaling effects.

Experimental Validation Workflow

A robust validation of the mechanism of action involves a logical progression of experiments, from initial biochemical potency to cellular target engagement and downstream pathway modulation.

G cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Downstream Pathway Analysis biochem_assay Biochemical Kinase Assay (e.g., Kinase-Glo®) ic50 Determine IC50 Values biochem_assay->ic50 cetsa Cellular Thermal Shift Assay (CETSA) biochem_assay->cetsa Confirm in vitro potency target_confirm Confirm Target Binding cetsa->target_confirm western Western Blot Analysis cetsa->western Validate cellular effect phospho_analysis Assess Phosphorylation of Downstream Substrates (p-Rb) western->phospho_analysis

Caption: A streamlined workflow for validating the mechanism of action.

Part 1: Biochemical Potency Assessment

The initial step is to quantify the direct inhibitory effect of the compound on its putative kinase targets. The Kinase-Glo® Luminescent Kinase Assay is a robust, high-throughput method for this purpose. It measures the amount of ATP remaining in a solution following a kinase reaction; a lower luminescence signal indicates higher kinase activity and less inhibition.

Comparative Biochemical Potency of Compound 83 and Alternative CDK4/6 Inhibitors
CompoundTargetIC50 (nM)Reference
Compound 83 CDK4/Cyclin D12[1]
CDK6/Cyclin D34[1]
PalbociclibCDK4/Cyclin D19-11[3]
CDK6/Cyclin D315[3]
RibociclibCDK4/Cyclin D110[3]
CDK6/Cyclin D339[3]
AbemaciclibCDK4/Cyclin D12[3]
CDK6/Cyclin D39.9[3]
Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay for IC50 Determination
  • Reagent Preparation:

    • Prepare a reaction buffer suitable for the kinase of interest (e.g., CDK4/Cyclin D1).

    • Reconstitute the kinase and its substrate in the reaction buffer.

    • Prepare a stock solution of ATP.

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.[4]

    • Prepare serial dilutions of the test compound (e.g., Compound 83) and control inhibitors.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the reaction mixture containing the kinase and substrate to each well.[5]

    • Add 10 µL of the serially diluted compound to the respective wells.[5]

    • Initiate the reaction by adding 5 µL of the ATP solution to all wells.[5]

    • Incubate the plate at room temperature for the optimized reaction time.

  • Detection:

    • Add 10 µL of the Kinase-Glo® Reagent to each well.[5]

    • Mix the contents and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Part 2: Confirming Target Engagement in a Cellular Milieu

While biochemical assays are crucial, it is imperative to demonstrate that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6] It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells (e.g., a cancer cell line with an active CDK4/6 pathway) to 70-80% confluency.

    • Treat the cells with the test compound or vehicle (DMSO) at the desired concentration for a specified time (e.g., 2 hours at 37°C).[6]

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[7]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[7]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[7]

  • Analysis:

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of the target protein (e.g., CDK4 or CDK6) remaining in the supernatant by Western blotting or other protein detection methods.

  • Data Interpretation:

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow start Treat cells with compound or vehicle heat Apply heat gradient start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect supernatant (soluble proteins) centrifuge->supernatant analyze Analyze target protein (e.g., Western Blot) supernatant->analyze

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Part 3: Assessing Downstream Signaling Pathway Modulation

The ultimate validation of a kinase inhibitor's mechanism of action lies in demonstrating its effect on the downstream signaling pathway. For a CDK4/6 inhibitor, this means assessing the phosphorylation status of its key substrate, the retinoblastoma protein (Rb).

The CDK4/6-Rb Signaling Pathway

G cluster_0 CDK4/6 Signaling CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb pRb->E2F releases G1_S_genes G1/S Phase Progression Genes E2F->G1_S_genes activates transcription Inhibitor 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine (e.g., Compound 83) Inhibitor->CDK4_6 inhibits

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives.

Experimental Protocol: Western Blot for Phospho-Rb (Ser780)
  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a dose-range of the test compound (e.g., Compound 83) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb at Serine 780 (p-Rb Ser780).[8]

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Rb or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities and normalize the p-Rb signal to the total Rb or housekeeping protein signal.

Comparative Performance with Alternative Kinase Inhibitors

To provide a comprehensive evaluation, it is essential to compare the performance of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives with other inhibitors targeting different nodes of oncogenic signaling pathways. The MEK/ERK pathway is a frequently dysregulated pathway in cancer, and comparing the cellular effects of CDK4/6 and MEK inhibitors can provide valuable insights into their distinct and potentially synergistic anti-proliferative mechanisms.

Comparative Potency of MEK/ERK Pathway Inhibitors
CompoundTargetIC50 (nM)Reference
TrametinibMEK10.92
MEK21.8
CobimetinibMEK14.2[9]
BinimetinibMEK1/212[10]

Conclusion

This guide outlines a systematic and rigorous approach to validating the mechanism of action of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors. By following the described experimental workflows, researchers can generate robust data to confirm the biochemical potency, cellular target engagement, and downstream signaling effects of these compounds. The comparative analysis with established CDK4/6 and ME.g., MEK/ERK inhibitors provides a broader context for evaluating their therapeutic potential. This comprehensive validation strategy is crucial for advancing promising compounds through the drug discovery and development pipeline.

References

  • Tadesse, S., Yu, M., Mekonnen, L. B., Lam, F., Islam, S., Tomusange, K., Rahaman, M. H., Noll, B., Basnet, S. K. C., Teo, T., Albrecht, H., Milne, R., & Wang, S. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892–1915. [Link]

  • Chen, Y., & Chen, Y. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Frontiers in Oncology, 10, 613452. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Alqahtani, A., & Aali, F. A. (2020). Cellular Thermal Shift Assay (CETSA) for Drug Target Engagement Studies. Methods in Molecular Biology, 2139, 13–22. [Link]

  • Tadesse, S., Yu, M., Kumarasiri, M., Le, B. T., & Wang, S. (2017). Discovery of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives as Potent and Orally Bioavailable CDK4/6 Inhibitors for Cancer Treatment. ACS Medicinal Chemistry Letters, 8(1), 122–127. [Link]

  • Tadesse, S., Zhu, G., Mekonnen, L. B., Lenjisa, J. L., Yu, M., Brown, M. P., & Wang, S. (2017). A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors. Future Medicinal Chemistry, 9(13), 1495–1506. [Link]

  • Fedele, C., & O'Brien, C. (2021). The Discovery and Development of Binimetinib for the Treatment of Melanoma. Current Oncology Reports, 23(3), 29. [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Retrieved from [Link]

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Decoding the Kinase Selectivity of the 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine core scaffold has emerged as a privileged structure, demonstrating significant potential for the development of targeted therapeutics. Understanding the selectivity profile of this scaffold is paramount for advancing drug discovery programs, as it directly informs on potential therapeutic efficacy and off-target liabilities. This guide provides an in-depth analysis of the kinase selectivity of the 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine scaffold by examining the inhibitory activities of its key derivatives against a panel of clinically relevant kinases. We will delve into the experimental methodologies used to generate these profiles, the rationale behind these choices, and the implications of the observed selectivity for drug development.

The Imperative of Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology.[1][2] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[3] Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, comprehensive kinase selectivity profiling early in the drug discovery process is not merely a regulatory requirement but a critical step in identifying compounds with the desired biological activity and a favorable safety profile.[4] This guide will explore the selectivity of the 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine scaffold, a key pharmacophore in a number of potent kinase inhibitors.

Deciphering the Selectivity of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Derivatives

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of key derivatives of the 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine scaffold against a panel of selected kinases. It is important to note that the specific substitutions on the pyrimidine and thiazole rings significantly influence the potency and selectivity profile.

Kinase TargetDerivative ClassPotency (Kᵢ or IC₅₀)Key Observations & SelectivityReference
CDK9/cyclin T1 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines7 nM (IC₅₀)Highly potent and selective. One derivative showed over 80-fold selectivity for CDK9 versus CDK2.[5][5]
CDK4/cyclin D1 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines1 nM (Kᵢ)Highly potent and selective against other CDKs such as CDK1, CDK2, CDK7, and CDK9.[6][6]
CDK6/cyclin D1 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines34 nM (Kᵢ)Potent inhibition, contributing to the G1 phase cell cycle arrest.[6][6]
CDK2/cyclin A 2-Anilino-4-(thiazol-5-yl)pyrimidinesLow nM (Kᵢ)Potent inhibition observed in this series, often in conjunction with CDK9 activity.
Aurora A N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines8.0 nM (Kᵢ)Potent dual inhibition of Aurora A and B.
Aurora B N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines9.2 nM (Kᵢ)Potent dual inhibition of Aurora A and B.
CDK12 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivativesNot specifiedIdentified as novel inhibitors of CDK12.[3][3]
SYK 4-thiazolyl-2-phenylaminopyrimidinesNanomolar (Kᵢ)Potent inhibition of Spleen Tyrosine Kinase.

Analysis of the Selectivity Profile:

The data clearly indicates that the 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine scaffold is a versatile ATP-competitive inhibitor capable of targeting different kinase families depending on the substitution pattern.

  • High Affinity for CDKs: The scaffold shows a strong propensity for inhibiting various members of the CDK family. By modifying the substituents, selectivity can be tuned towards specific CDK members. For instance, N-pyridinyl derivatives show remarkable selectivity for CDK4/6, while certain phenylamino-pyrimidines are highly selective for CDK9.[5][6] This tunability is a significant advantage in designing targeted therapies, as different CDKs regulate distinct cellular processes.

  • Dual Inhibition Potential: The scaffold can be engineered to be a potent dual inhibitor, as seen with the N-phenyl derivatives targeting both Aurora A and Aurora B kinases. In certain therapeutic contexts, dual inhibition of related kinases can offer a more comprehensive blockade of a signaling pathway and potentially overcome resistance mechanisms.

  • Cross-Family Inhibition: The activity against both serine/threonine kinases (CDKs, Auroras) and tyrosine kinases (SYK) highlights the broad applicability of this scaffold. This also underscores the importance of comprehensive profiling to identify and understand any potential off-target activities.

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a compound's kinase selectivity profile relies on robust and validated biochemical assays. Two widely employed methods are the ADP-Glo™ Kinase Assay and the radiometric [γ-³³P]-ATP filter binding assay. The choice of assay depends on factors such as throughput requirements, sensitivity, and the availability of reagents.

Method 1: ADP-Glo™ Kinase Assay (Promega)

This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. It is a homogeneous assay, meaning the entire procedure is performed in the same well, making it highly amenable to high-throughput screening.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is directly proportional to the kinase activity.

Detailed Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mix containing the kinase, substrate, and ATP in a suitable kinase buffer.

    • Add the test compound (4-(1,3-Thiazol-2-yl)pyrimidin-2-amine or its derivatives) at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and the luciferase/luciferin pair.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound Dilution Series Reaction Kinase Reaction Incubation (Kinase + Substrate + ATP + Compound) Compound->Reaction KinasePanel Kinase Panel Preparation KinasePanel->Reaction Reagents Assay Reagent Preparation (e.g., ATP, Substrate, Buffers) Reagents->Reaction Termination Reaction Termination & Signal Generation Reaction->Termination Detection Signal Detection (Luminescence or Radioactivity) Termination->Detection RawData Raw Data Acquisition Detection->RawData Normalization Data Normalization (% Inhibition Calculation) RawData->Normalization IC50 IC50 Determination Normalization->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity G Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates G1_Arrest G1 Phase Arrest E2F E2F Rb->E2F inactivates S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Inhibitor 4-(1,3-Thiazol-2-yl) pyrimidin-2-amine (CDK4/6 selective derivative) Inhibitor->CDK46 inhibits

Caption: Inhibition of CDK4/6 by a selective derivative.

CDK9 and Transcriptional Regulation

CDK9 is a component of the positive transcription elongation factor b (P-TEFb). It plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II (RNAPII). This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcript elongation. Many cancers are dependent on the continuous transcription of anti-apoptotic proteins and oncogenes, making them particularly sensitive to CDK9 inhibition. By blocking CDK9 activity, inhibitors can lead to the downregulation of these key survival proteins and induce apoptosis in cancer cells.

Conclusion and Future Directions

The 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine scaffold represents a highly versatile and promising platform for the development of selective kinase inhibitors. The extensive research on its derivatives demonstrates that subtle structural modifications can effectively tune the selectivity profile, enabling the targeting of specific kinases within the CDK family, as well as other kinase families such as Aurora and SYK. The ability to rationally design inhibitors with desired selectivity profiles underscores the importance of this scaffold in modern drug discovery.

Future efforts should focus on obtaining a comprehensive kinase panel screen for the unsubstituted parent compound to fully elucidate its intrinsic selectivity. Furthermore, the exploration of novel substitutions on this scaffold could lead to the discovery of inhibitors with unique selectivity profiles and therapeutic applications. As our understanding of the kinome and its role in disease continues to expand, scaffolds like 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine will undoubtedly remain at the forefront of targeted therapy development.

References

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. Available at: [Link]

  • Cao, Y., et al. (2025). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. ResearchGate. Available at: [Link]

  • Foley, A. C., et al. (2010). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. Available at: [Link]

  • Wang, S., et al. (2011). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. ResearchGate. Available at: [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2013). Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. PubMed Central. Available at: [Link]

  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]

  • Royal Society of Chemistry. (2020). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Available at: [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Wander, S. (2026). Perspectives in CDK4/6 inhibitor resistance in breast cancer. YouTube. Available at: [Link]

  • Zhang, Z., et al. (2021). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Breastcancer.org. (2023). What Are CDK4/6 Inhibitors? Breastcancer.org. Available at: [Link]

  • Squillaro, A., et al. (2023). Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition. Biochemistry. Available at: [Link]

  • Lee, S., et al. (2025). Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer. PubMed Central. Available at: [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Compounds as CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a clinically validated strategy, particularly in hormone receptor-positive breast cancer. The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold has been identified as a promising chemical starting point for the development of potent and selective CDK4/6 inhibitors. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a series of novel derivatives based on this scaffold, elucidating the structure-activity relationships that govern their therapeutic potential. The experimental data presented herein is drawn from the pivotal work of Tadesse and colleagues in their pursuit of next-generation anticancer drug candidates.[1]

Introduction to the 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Scaffold

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine core represents a class of compounds designed to competitively inhibit the ATP-binding pocket of CDK4 and CDK6. These kinases play a crucial role in the G1-S phase transition of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK4/6, these compounds can induce G1 cell cycle arrest and suppress tumor cell proliferation. The modular nature of this scaffold allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

In Vitro Efficacy: From Initial Hits to Optimized Leads

The initial discovery and subsequent optimization of this series of compounds involved a multi-pronged in vitro evaluation strategy. The primary assays focused on direct enzyme inhibition, cellular antiproliferative activity, and selectivity against other kinases.

Enzymatic Inhibition of CDK4/6

The fundamental measure of a compound's potential as a CDK4/6 inhibitor is its ability to block the enzymatic activity of the purified kinases. The inhibitory concentration at 50% (IC₅₀) is a key metric for this assessment. A selection of compounds from the Tadesse et al. study highlights the structure-activity relationship (SAR) for CDK4 and CDK6 inhibition.

CompoundCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)
6 HH180110
14 MeH2518
21 EtH107
33 i-PrH53
83 c-PrMe22

Data synthesized from Tadesse et al.[1]

The data clearly demonstrates that substitution at the R¹ position on the pyrimidine ring significantly impacts potency. A general trend of increasing potency is observed with larger alkyl groups, from methyl to isopropyl. The introduction of a cyclopropyl group at R¹ and a methyl group at R² in compound 83 resulted in a highly potent dual inhibitor of both CDK4 and CDK6, with IC₅₀ values in the low nanomolar range.[1]

Cellular Antiproliferative Activity

To translate enzymatic inhibition into a therapeutic effect, it is crucial to assess the compounds' ability to halt the proliferation of cancer cells. The MV4-11 acute myeloid leukemia cell line, which is known to be dependent on CDK6 activity, was utilized for this purpose.

CompoundCellular IC₅₀ (nM) in MV4-11 cells
6 >10000
14 2800
21 980
33 350
83 80

Data synthesized from Tadesse et al.[1]

The cellular antiproliferative data corroborates the enzymatic inhibition findings. A clear correlation exists between increased enzymatic potency and enhanced ability to inhibit cancer cell growth. The lead compound, 83 , demonstrated a robust antiproliferative effect with a cellular IC₅₀ of 80 nM.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following protocol outlines the general steps for determining the enzymatic inhibitory activity of the compounds.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of test compounds against CDK4/Cyclin D1 and CDK6/Cyclin D3.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Substrate peptide (e.g., a derivative of the retinoblastoma protein)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the substrate peptide, and the diluted test compounds.

  • Initiate the kinase reaction by adding the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme and ATP mixture.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

Causality behind Experimental Choices: The use of purified recombinant enzymes allows for the direct assessment of target engagement without the complexities of a cellular environment. The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.

In Vivo Efficacy: From Bench to Preclinical Models

The ultimate test of a drug candidate's potential lies in its performance in a living organism. The lead compound, 83 , was advanced to in vivo studies to evaluate its oral bioavailability and antitumor efficacy in a mouse xenograft model.

Pharmacokinetic Profile of Compound 83

A critical aspect of in vivo efficacy is the ability of the compound to be absorbed into the bloodstream after oral administration and maintain a sufficient concentration to inhibit its target. Compound 83 exhibited favorable pharmacokinetic properties, including good oral bioavailability, which is essential for a clinically viable oral medication.[1]

Antitumor Efficacy in a Mouse Xenograft Model

The therapeutic effect of compound 83 was evaluated in a mouse xenograft model using the MV4-11 acute myeloid leukemia cell line.

Experimental Design:

  • Model: Immunocompromised mice bearing established MV4-11 tumor xenografts.

  • Treatment: Oral administration of compound 83 or a vehicle control once daily.

  • Endpoint: Measurement of tumor volume over the course of the treatment period.

Results: Repeated oral administration of compound 83 resulted in a marked inhibition of tumor growth compared to the vehicle-treated control group.[1] Importantly, this antitumor effect was achieved without any significant impact on the body weight of the mice, suggesting a favorable toxicity profile.[1]

Experimental Workflow: Xenograft Efficacy Study

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cell_culture MV4-11 Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_group Oral Gavage: Compound 83 randomization->treatment_group control_group Oral Gavage: Vehicle Control randomization->control_group daily_dosing Daily Dosing treatment_group->daily_dosing control_group->daily_dosing tumor_measurement Tumor Volume Measurement (e.g., calipers) daily_dosing->tumor_measurement body_weight Body Weight Monitoring daily_dosing->body_weight endpoint Endpoint: Tumor Growth Inhibition tumor_measurement->endpoint

Caption: Workflow for assessing the in vivo antitumor efficacy of compound 83.

Bridging In Vitro and In Vivo Data: A Coherent Narrative

The successful translation of in vitro potency to in vivo efficacy is a critical step in drug development. The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine series, exemplified by compound 83 , demonstrates a logical and compelling progression from target inhibition to a tangible therapeutic outcome.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Confirmation enzymatic Potent CDK4/6 Enzymatic Inhibition cellular Effective Antiproliferative Activity in Cancer Cells enzymatic->cellular translates to pk Favorable Oral Pharmacokinetics cellular->pk justifies advancement to efficacy Significant Tumor Growth Inhibition pk->efficacy enables

Caption: Logical progression from in vitro findings to in vivo validation.

The potent enzymatic inhibition of CDK4/6 by compound 83 directly correlates with its ability to suppress the proliferation of cancer cells in culture. This strong in vitro profile, combined with favorable pharmacokinetic properties, provided a solid rationale for its evaluation in an animal model. The significant tumor growth inhibition observed in the xenograft study confirms that the in vitro mechanism of action translates into a meaningful in vivo therapeutic effect.

Conclusion

The comparative analysis of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine series of compounds reveals a clear path of rational drug design and optimization. The systematic modification of the chemical scaffold led to a progressive enhancement of in vitro potency against CDK4/6 and cellular antiproliferative activity. The lead compound, 83 , not only demonstrated exceptional in vitro characteristics but also translated this efficacy to an in vivo setting, showcasing significant, orally bioavailable antitumor activity with a good safety profile. This body of work underscores the therapeutic potential of this chemical class and provides a robust framework for the continued development of novel CDK4/6 inhibitors for cancer therapy.

References

  • Tadesse, S., Yu, M., Mekonnen, L. B., Lam, F., Islam, S., Tomusange, K., Rahaman, M. H., Noll, B., Basnet, S. K. C., Teo, T., Albrecht, H., Milne, R., & Wang, S. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892–1915. [Link]

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A Comparative Benchmarking Guide: The Anticancer Potential of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Derivatives Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Agents

In the landscape of oncology research, the pursuit of novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. The structural motif of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine has emerged as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comprehensive benchmark of a specific class of these derivatives, the substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines, against well-established anticancer drugs, Palbociclib and Doxorubicin. Our focus will be on a lead compound from this class, designated as 12u , a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of the mechanisms of action, in vitro efficacy, and a framework for in vivo evaluation.

Comparative Analysis of Anticancer Agents

A direct comparison of the investigational compound series with existing drugs is crucial for understanding its potential advantages and clinical relevance. Here, we benchmark the 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivative, 12u , against Palbociclib, a CDK4/6 inhibitor, and Doxorubicin, a cytotoxic chemotherapy agent. The comparison is centered around their activity in human colon cancer, specifically the HCT-116 cell line, for which data on 12u is available.[1]

Feature4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine (Compound 12u)PalbociclibDoxorubicin
Primary Mechanism of Action Selective inhibition of CDK9, a key regulator of transcription.[1][2]Selective inhibition of CDK4 and CDK6, key regulators of the G1-S phase transition in the cell cycle.[3]DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[4]
Cellular Outcome Induction of apoptosis by reducing the expression of anti-apoptotic proteins like Mcl-1.[1]G1 cell cycle arrest, preventing cell proliferation.[3]Induction of apoptosis through both intrinsic and extrinsic pathways.[5][6][7][8]
Target Patient Population (based on mechanism) Cancers reliant on transcriptional regulation for survival, such as certain leukemias and solid tumors.[9][10][11]Primarily hormone receptor-positive (HR+), HER2-negative breast cancer; also investigated in other solid tumors.[3]Broad-spectrum activity against a wide range of hematological and solid tumors.[4]
In Vitro Potency (HCT-116 cell line) GI50 = 40 nM[1]Variable IC50, often used in combination; demonstrates synergy with other agents.[12]IC50 ≈ 0.96 µM - 1.9 µg/mL (approximately 1.65 µM - 3.27 µM)[13][14][15]

Delving into the Mechanisms of Action: A Tale of Three Pathways

Understanding the distinct signaling pathways targeted by these compounds is fundamental to appreciating their therapeutic potential and identifying patient populations that may benefit most.

4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine (Compound 12u): Transcriptional Shutdown via CDK9 Inhibition

Cancer cells are often highly dependent on the continuous transcription of genes that promote their survival and proliferation.[9][11] Compound 12u and its analogues act by selectively inhibiting CDK9, a critical component of the positive transcription elongation factor b (P-TEFb).[1][2] By inhibiting CDK9, these compounds prevent the phosphorylation of RNA Polymerase II, leading to a halt in transcription elongation. This disproportionately affects the expression of short-lived anti-apoptotic proteins, such as Mcl-1, thereby triggering the intrinsic apoptotic pathway in cancer cells.[1][10]

CDK9_Pathway cluster_0 Normal Transcription Elongation cluster_1 Effect of Compound 12u P-TEFb P-TEFb RNA_Pol_II RNA Polymerase II P-TEFb->RNA_Pol_II Phosphorylation Transcription Gene Transcription (e.g., Mcl-1) RNA_Pol_II->Transcription Compound_12u 4-(Thiazol-5-yl)-2- (phenylamino)pyrimidine (12u) Inhibited_P-TEFb Inhibited P-TEFb Compound_12u->Inhibited_P-TEFb Inhibits CDK9 Blocked_Transcription Transcription Blocked Inhibited_P-TEFb->Blocked_Transcription Apoptosis Apoptosis Blocked_Transcription->Apoptosis Reduced Mcl-1

CDK9 Inhibition Pathway by Compound 12u
Palbociclib: Enforcing a Checkpoint in the Cell Cycle

Palbociclib is a highly selective inhibitor of CDK4 and CDK6.[3] These kinases, in complex with cyclin D, play a pivotal role in the G1 phase of the cell cycle by phosphorylating the retinoblastoma protein (pRb).[16][17][18][19][20] Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for entry into the S phase (DNA synthesis). By inhibiting CDK4/6, Palbociclib prevents pRb phosphorylation, maintaining it in its active, E2F-bound state, thereby causing a G1 cell cycle arrest and halting proliferation.[21]

Palbociclib_Pathway cluster_0 Normal G1-S Transition cluster_1 Effect of Palbociclib CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb Phosphorylated pRb pRb_E2F->pRb E2F Free E2F pRb_E2F->E2F G1_Arrest G1 Cell Cycle Arrest pRb_E2F->G1_Arrest S_Phase S-Phase Entry E2F->S_Phase Activates Transcription Palbociclib Palbociclib Inhibited_CDK46 Inhibited CDK4/6 Palbociclib->Inhibited_CDK46 Inhibited_CDK46->pRb_E2F Blocks Phosphorylation

Palbociclib's Mechanism of G1 Cell Cycle Arrest
Doxorubicin: A Multi-pronged Assault on DNA Integrity

Doxorubicin is a well-established anthracycline antibiotic with potent anticancer activity. Its primary mechanism involves the intercalation into DNA, thereby disrupting DNA replication and transcription.[4] Furthermore, it inhibits the enzyme topoisomerase II, leading to the stabilization of the DNA-topoisomerase II complex and the induction of DNA double-strand breaks. This extensive DNA damage triggers cellular stress responses that culminate in the activation of apoptotic pathways.[4]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Doxorubicin->TopoII_Inhibition DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Doxorubicin's Induction of Apoptosis via DNA Damage

Experimental Protocols for Benchmarking

To ensure a robust and reproducible comparison of novel compounds like the 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine series against standards, a well-defined experimental workflow is essential.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture Cancer Cell Line Culture (e.g., HCT-116) MTT_Assay Cell Viability (MTT) Assay Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) Cell_Culture->Mechanism_Studies IC50_Determination IC50/GI50 Determination MTT_Assay->IC50_Determination Xenograft_Model Xenograft Tumor Model Establishment IC50_Determination->Xenograft_Model Lead Compound Selection Treatment Drug Administration (Test Compound vs. Comparators) Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Efficacy_Analysis Efficacy & Toxicity Analysis Tumor_Measurement->Efficacy_Analysis

Sources

A Researcher's Guide to Confirming Cellular Target Engagement of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the intracellular target engagement of the kinase inhibitor candidate, 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine. We move beyond theoretical discussions to provide actionable, detailed protocols and comparative data, empowering you to generate robust and reliable results in your cellular models.

The core challenge in early-stage drug discovery is not just identifying a bioactive compound, but proving it interacts with its intended target within the complex milieu of a living cell. Compounds with a 4-(thiazol-yl)pyrimidine scaffold have shown potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation[1]. Therefore, this guide will proceed with CDK9 as the primary putative target, while establishing a framework that is adaptable for other potential targets.

We will explore and compare two powerful, orthogonal methods for confirming target engagement directly in cellular systems: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

The Imperative of Orthogonal Validation

Method 1: Cellular Thermal Shift Assay (CETSA®) — The Label-Free Standard

CETSA is predicated on a fundamental biophysical principle: the binding of a ligand to its target protein confers thermal stability[2][3]. When heated, proteins denature and aggregate out of solution. A protein bound to an engaging compound will be more resistant to this thermal denaturation, remaining soluble at higher temperatures compared to its unbound state[4]. This "thermal shift" is a direct indicator of target engagement inside the cell.

Causality Behind the Experimental Design

The elegance of CETSA lies in its label-free nature. It requires no modification of the compound or the target protein, making it a highly relevant physiological assay. We assess the endogenous protein in its native environment, providing a true measure of engagement under biologically relevant conditions.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HCT-116, K-562) treatment 2. Treat Cells with 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine (or Vehicle/Control) cell_culture->treatment heat 3. Heat Cell Suspensions (Temperature Gradient) treatment->heat lysis 4. Cell Lysis (Freeze-Thaw Cycles) heat->lysis centrifugation 5. Separate Soluble Fraction (High-Speed Centrifugation) lysis->centrifugation detection 6. Detect Soluble CDK9 (Western Blot / ELISA) centrifugation->detection plot 7. Plot Melt Curve & Determine Thermal Shift detection->plot

Caption: CETSA workflow for assessing target stabilization.

Detailed Experimental Protocol: CETSA for CDK9

This protocol is adapted for a standard Western Blot readout in a human cancer cell line, such as HCT-116, which expresses CDK9[1].

  • Cell Culture and Treatment:

    • Culture HCT-116 cells to ~80% confluency.

    • Harvest cells and prepare a single-cell suspension at 10-20 million cells/mL in complete media.

    • In separate tubes, treat cell suspensions with 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine at a final concentration of 10 µM and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C. Rationale: This incubation allows for compound uptake and binding to the intracellular target.

  • Thermal Challenge:

    • Aliquot 50 µL of the treated cell suspensions into multiple PCR tubes for each condition (Vehicle, Compound).

    • Using a thermal cycler with a temperature gradient function, heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include an unheated control (room temperature).[5] Rationale: This step induces denaturation. The optimal temperature range must be empirically determined to flank the melting temperature (Tm) of the target protein.

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Rationale: This method of lysis is detergent-free and minimizes disruption to protein complexes.

    • To separate the soluble protein fraction from the aggregated, denatured proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[2]

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Normalize the total protein concentration of all samples using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western Blot using a validated primary antibody against CDK9.

    • Quantify the band intensities for each temperature point. Plot the relative amount of soluble CDK9 as a function of temperature. The resulting curve is the "melting curve."

    • Determine the melting temperature (Tm) for both the vehicle and compound-treated samples. The difference (ΔTm) represents the thermal shift induced by the compound.

Expected Data Summary: CETSA
Treatment ConditionPutative TargetMelting Temperature (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (0.1% DMSO)CDK952.1°C-Baseline thermal stability
10 µM Compound of InterestCDK956.8°C+4.7°CStrong Target Engagement
10 µM Non-binding ControlCDK952.3°C+0.2°CNo significant engagement

Method 2: NanoBRET™ Target Engagement Assay — Quantitative Live-Cell Affinity

The NanoBRET™ assay is a proximity-based technique that measures compound binding in living cells in real-time[6]. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a bright, stable NanoLuc® luciferase and a cell-permeable fluorescent energy acceptor (tracer) that binds to the target's active site[7]. When a test compound is introduced, it competes with the tracer for the binding site, leading to a decrease in the BRET signal. This displacement is directly proportional to the compound's engagement with the target.

Causality Behind the Experimental Design

This method provides a quantitative measure of intracellular target affinity (IC50), which is often more predictive of cellular activity than biochemical assays. It inherently accounts for cell permeability and efflux, providing a more physiologically relevant assessment of a compound's potency in its intended environment[6].

NanoBRET_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis transfect 1. Transfect Cells (HEK293) with CDK9-NanoLuc® Fusion Vector seed 2. Seed Transfected Cells into Assay Plate transfect->seed add_cmpd 3. Add Test Compound (Dose-Response) seed->add_cmpd add_tracer 4. Add NanoBRET® Tracer & Substrate add_cmpd->add_tracer read 5. Read BRET Signal (Filtered Luminescence) add_tracer->read calculate 6. Calculate BRET Ratio (Acceptor/Donor) read->calculate plot 7. Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: NanoBRET™ target engagement workflow.

Detailed Experimental Protocol: NanoBRET™ for CDK9

This protocol is designed for transient expression in HEK293 cells, a common model for this assay.

  • Cell Preparation:

    • The day before the assay, transfect HEK293 cells with a plasmid encoding for a CDK9-NanoLuc® fusion protein.[7] Rationale: This creates the "donor" for the BRET reaction. The fusion can be N- or C-terminal, which may need to be optimized.

    • After transfection (typically 18-24 hours), harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • Seed the cells into a white, 96-well or 384-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine in Opti-MEM.

    • Add the compound dilutions to the appropriate wells of the assay plate and incubate for 2 hours at 37°C in a 5% CO2 incubator. Rationale: This pre-incubation allows the test compound to reach equilibrium with the target protein.

    • Prepare a solution containing the NanoBRET™ Kinase Tracer and the Nano-Glo® Substrate.

    • Add this tracer/substrate mix to all wells.

  • Signal Detection and Analysis:

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) simultaneously.

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data to vehicle (0% inhibition) and a control that displaces all tracer (100% inhibition).

    • Plot the normalized BRET ratio against the log of the compound concentration and fit the data with a four-parameter logistic regression to determine the intracellular IC50 value.

Expected Data Summary: NanoBRET™
CompoundPutative TargetIntracellular IC50Interpretation
4-(1,3-Thiazol-2-yl)pyrimidin-2-amineCDK985 nMPotent Intracellular Engagement
Known Selective CDK9 InhibitorCDK925 nMPositive control shows expected potency
CHIR-99021 (GSK3β Inhibitor)CDK9> 20,000 nMSpecific; No Off-Target Engagement
SB-431542 (TGFβR Inhibitor)CDK9> 20,000 nMSpecific; No Off-Target Engagement

Comparative Analysis and Selectivity Profiling

While CETSA and NanoBRET™ provide strong evidence for engagement with a specific target, a comprehensive understanding requires assessing selectivity across the broader kinome.

Comparison of Primary Validation Methods
FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationCompetitive displacement of a BRET tracer
Readout Thermal Shift (ΔTm)Intracellular IC50
Format Endpoint, lyticLive-cell, real-time capable
Labeling Label-free (endogenous protein)Requires protein tagging (NanoLuc®)
Reagents Target-specific antibodySpecific tracer and fusion vector
Throughput ModerateHigh
Key Advantage Physiologically relevant, no artifacts from tagsQuantitative potency, measures permeability
Broader Selectivity: The Role of Chemical Proteomics

To understand the selectivity profile, a technique like Kinobeads is invaluable. This chemical proteomics approach uses beads coated with broad-spectrum kinase inhibitors to pull down a large portion of the kinome from a cell lysate[8][9]. By pre-incubating the lysate with our test compound, we can see which kinases are competed off the beads, revealing a comprehensive list of targets and their relative affinities[10]. This is crucial for anticipating potential off-target effects.

Contextualizing Engagement: The CDK9 Signaling Pathway

Confirming target engagement is the first step. Understanding its functional consequence is the next. CDK9 is a component of the positive transcription elongation factor b (P-TEFb). It phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), allowing it to escape promoter-proximal pausing and proceed with transcriptional elongation. Inhibiting CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells[1].

CDK9_Pathway cluster_nucleus Cell Nucleus PTEFb P-TEFb Complex (CDK9/CycT1) PolII RNA Polymerase II PTEFb->PolII Phosphorylates (Ser2) mRNA mRNA Transcript (e.g., Mcl-1) PolII->mRNA Elongation DNA Promoter Region Apoptosis Apoptosis mRNA->Apoptosis Represses Inhibitor 4-(1,3-Thiazol-2-yl) pyrimidin-2-amine Inhibitor->PTEFb Inhibits

Caption: Simplified CDK9-mediated transcriptional elongation pathway.

Conclusion

Confirming that a compound engages its intended target within a cellular context is a cornerstone of modern drug discovery. For 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine, a robust validation strategy should not be viewed as a linear process, but as a matrix of complementary evidence. By combining the label-free, physiological insights of the Cellular Thermal Shift Assay with the quantitative, live-cell potency data from the NanoBRET™ Target Engagement Assay , researchers can build an undeniable case for target engagement. Layering this with broader selectivity data from chemical proteomics provides the comprehensive understanding necessary to confidently advance a promising molecule through the development pipeline.

References

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2021). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank. Available at: [Link]

  • Wikipedia. Thiamine. Available at: [Link]

  • Fathima, S.A., et al. (2011). 4-(4-tert-Butylphenyl)-5-{1-[(4-tert-butylphenyl)carbamoyl]-1H-1,2,3-triazol-4-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • PubChem. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • REPROCELL. (2023). Exploring CHIR99021: The Key to Stem Cell Research and Beyond. Available at: [Link]

  • Zhou, J., et al. (2014). Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation. Cellular Reprogramming. Available at: [Link]

  • Médard, G., et al. (2015). The target landscape of clinical kinase drugs. Science Translational Medicine. Available at: [Link]

  • Meng, C. (2019). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]

  • Thomas, J. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Li, X., et al. (2022). A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Saltzman, A.B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. Available at: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]

  • Seo, B.R., et al. (2005). A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers. Molecules and Cells. Available at: [Link]

  • Reaction Biology. NanoBRET Assay Services. Available at: [Link]

  • ResearchGate. (2021). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available at: [Link]

  • Wikipedia. SB-431542. Available at: [Link]

  • Li, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Zhang, M., et al. (2022). CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism. Stem Cells International. Available at: [Link]

  • H-INDEX. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Henderson, M.J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • Institute of Molecular and Translational Medicine. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Available at: [Link]

  • Sievers, S., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound and Associated Hazards

4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is a heterocyclic compound containing both thiazole and pyrimidine rings. Such compounds are common in medicinal chemistry and may exhibit biological activity.[1][2][3] The primary concern with any novel or specialty chemical is the potential for unknown toxicity or reactivity. Therefore, it is crucial to treat this compound as hazardous waste in the absence of comprehensive safety data.

Based on data from related compounds like 2-aminothiazole and various aminopyrimidines, potential hazards may include:

  • Acute toxicity (oral) [4][5]

  • Skin and eye irritation [4][6][7]

  • Respiratory tract irritation [6]

  • Long-term effects, including potential carcinogenicity and aquatic toxicity [8]

Given these potential risks, under no circumstances should 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine or its residues be disposed of down the sanitary sewer or in regular solid waste.[9]

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the disposal of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine, from the point of generation to final removal by a licensed waste contractor.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Identify Waste Stream: Solid, Liquid, or Contaminated Debris B Select Appropriate Waste Container (Chemically compatible, leak-proof) A->B Choose container C Label Container Clearly: 'Hazardous Waste', Chemical Name, Accumulation Start Date B->C Label correctly D Store in Designated Satellite Accumulation Area (SAA) C->D Store safely E Keep Container Closed (Except when adding waste) D->E F Inspect Weekly for Leaks or Degradation D->F G Arrange for Pickup by Licensed Hazardous Waste Contractor F->G Request disposal H Complete Hazardous Waste Manifest G->H Document transfer

Caption: Decision workflow for the proper disposal of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine.

Detailed Experimental Protocols

1. Waste Identification and Segregation:

The first critical step is to correctly identify and segregate the waste streams containing 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine.[10] Do not mix incompatible waste types.

Waste Stream Description Container Type Disposal Protocol
Solid Waste Unused or expired pure compound, reaction byproducts.Lined, puncture-resistant container with a secure lid.Collect in a designated solid chemical waste container.[11] Label clearly.
Liquid Waste Solutions containing the compound (e.g., from chromatography, reaction workups).Chemically resistant (e.g., HDPE or glass) carboy with a screw cap.Segregate into halogenated or non-halogenated solvent waste streams as appropriate.[12] Do not overfill. Leave at least 10% headspace.
Contaminated Labware Gloves, pipette tips, weighing paper, TLC plates, contaminated glassware.Lined, puncture-resistant container or a designated "sharps" container for broken glass.Place in a container for solid chemical waste.[11] If glassware is to be reused, decontaminate with a suitable solvent, collecting the rinsate as hazardous liquid waste.

2. Waste Container Management:

Proper container selection and labeling are mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[13]

  • Container Selection: Ensure the container is compatible with the chemical waste. For solutions, use containers with secure, leak-proof closures.[13]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-(1,3-Thiazol-2-yl)pyrimidin-2-amine," and the date when waste was first added (the accumulation start date).[10]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[13]

  • Keep containers closed at all times, except when adding waste.[9]

  • Secondary containment (such as a larger tub) is recommended to contain any potential leaks or spills.

  • The EPA's regulations for academic laboratories (Subpart K) require regular inspections and removal of hazardous waste from the laboratory within twelve months.[13][14]

4. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Scenario Immediate Action Cleanup Procedure Disposal
Small Spill (<100 mg/mL) 1. Alert personnel in the immediate area.2. Don appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.1. For solids, gently sweep up the material to avoid creating dust.[4][15]2. For liquids, cover with an inert absorbent material (e.g., vermiculite, sand).3. Collect all contaminated materials into a designated waste bag or container.Place all cleanup materials into a hazardous waste container labeled with the chemical name.
Large Spill (>100 mg/mL) 1. Evacuate the immediate area.2. If volatile solvents are involved, eliminate ignition sources.3. Contact your institution's Environmental Health and Safety (EHS) department immediately.Do not attempt to clean up a large spill without specialized training and equipment. Follow the instructions of the EHS response team.The EHS team will manage the disposal of all cleanup materials in accordance with institutional and regulatory guidelines.

5. Final Disposal:

The ultimate disposal of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine must be handled by a licensed hazardous waste disposal company.[10] Your institution's EHS department will coordinate the pickup and transportation of the waste. Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately.

The most common disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[16] This process ensures the complete destruction of the compound, minimizing its environmental impact.

Trustworthiness and Self-Validation

The protocols described in this guide are built upon the foundational principles of laboratory safety and hazardous waste management as stipulated by regulatory bodies like the EPA.[11][17] By treating 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine as a hazardous substance and adhering to a strict regimen of segregation, labeling, and professional disposal, laboratories can ensure a self-validating system of safety and compliance. Regular training for all laboratory personnel on these procedures is essential to maintain a safe working environment.[9]

References

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A Researcher's Guide to the Safe Handling of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine. The following protocols are grounded in established safety principles for handling heterocyclic aromatic amines and are synthesized from safety data for structurally related thiazole and pyrimidine derivatives. Given the absence of a specific Safety Data Sheet (SDS) for the target compound, a conservative approach to personal protective equipment (PPE) and handling is strongly advised.

Hazard Assessment: Understanding the Risks

Presumed Hazard Profile:

Hazard StatementClassificationRationale
H315: Causes skin irritationCategory 2Based on data for similar thiazole and pyrimidine derivatives.[1][2][4]
H319: Causes serious eye irritationCategory 2A common hazard for this class of compounds.[1][2][4]
H335: May cause respiratory irritationCategory 3Inhalation of dust or aerosols should be avoided.[2][3][4]
H302: Harmful if swallowedCategory 4A potential hazard based on related structures.[2][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine. The following table outlines the minimum required PPE, with explanations rooted in the presumed hazard profile.

PPE ComponentSpecificationJustification
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect from splashes and fine dust.[6] A face shield offers an additional layer of protection for the entire face from larger splashes.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Nitrile gloves offer good resistance to a range of chemicals.[6] It is crucial to inspect gloves before each use and to employ proper removal techniques to avoid skin contact.[1]
Body Protection Fire-retardant lab coat and chemical-resistant apron or coverallsA lab coat should be fully buttoned and long-sleeved.[8] For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn.[6]
Respiratory Protection NIOSH-approved respiratorIf engineering controls cannot maintain exposure below permissible limits, or if handling the powder outside of a ventilated enclosure, a respirator is necessary to prevent inhalation of dust.[9]
Foot Protection Closed-toe shoesPrevents injury from spills and dropped objects.[8]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine ensures safety at every stage.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[1][10] Some related compounds require refrigeration and storage under an inert gas.[11] It is advisable to follow these stricter storage conditions as a precaution.

Experimental Workflow

The following diagram illustrates the key steps and decision points in the handling process:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ppe_selection Select & Don PPE eng_controls Verify Engineering Controls (Fume Hood, Ventilation) ppe_selection->eng_controls weighing Weigh Compound (in ventilated enclosure) eng_controls->weighing Proceed if safe dissolving Dissolve in Solvent weighing->dissolving reaction Perform Experiment dissolving->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste_seg Segregate Waste (Solid, Liquid, Sharps) decontaminate->waste_seg ppe_removal Remove & Dispose of PPE waste_seg->ppe_removal exit Exit Lab ppe_removal->exit Wash Hands Thoroughly

Caption: Workflow for Safe Handling of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure that a chemical fume hood or other ventilated enclosure is operational.

    • Have a safety shower and eye wash station readily accessible.[1][11]

  • Handling:

    • Perform all manipulations that may generate dust, such as weighing, within a fume hood or ventilated balance enclosure.

    • Avoid breathing dust and direct contact with the substance.[1][3]

    • Wash hands thoroughly after handling, even if gloves were worn.[1][10]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][12]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][12]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[12]

Disposal Plan: Responsible Waste Management

Proper disposal of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed containerDispose of as hazardous chemical waste in accordance with institutional and local regulations.
Contaminated Labware Designated containerDecontaminate glassware with an appropriate solvent. Dispose of disposable labware as solid waste.
Liquid Waste Labeled, sealed waste containerCollect all waste solutions containing the compound for hazardous waste disposal. Do not pour down the drain.
Contaminated PPE Designated hazardous waste binGloves, disposable lab coats, and other contaminated PPE should be disposed of as solid hazardous waste.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Conclusion

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine. The principles of proactive hazard assessment, diligent use of personal protective equipment, and meticulous adherence to operational and disposal plans are the cornerstones of a robust laboratory safety culture.

References

  • TCI Chemicals. (2025, June 2). SAFETY DATA SHEET.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from University of California, Riverside Environmental Health & Safety website.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Aminothiazole.
  • National Center for Biotechnology Information. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. PubChem Compound Database. Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • MedchemExpress. (2025, September 2). Safety Data Sheet: 4-(4-Chlorophenyl)thiazol-2-amine.
  • National Center for Biotechnology Information. (n.d.). 4-(3-Pyridinyl)-2-thiazolamine. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
  • ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications.
  • ResearchGate. (n.d.). Synthesis of pyrimidine-thiazole derivatives.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • MDPI. (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions.
  • MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority website.
  • Wits University. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits [Video]. YouTube.
  • PubMed. (n.d.). Synthesis and antithyroid activity of pyridine, pyrimidine and pyrazine derivatives of thiazole-2-thiol and 2-thiazoline-2-thiol.
  • MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • ACS Publications. (2013, January 9). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry.
  • ChemicalBook. (n.d.). 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.

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